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  • Product: 2-Amino-6-bromo-1H-indole-3-carbonitrile
  • CAS: 1427028-36-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-6-bromo-1H-indole-3-carbonitrile: A Key Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Brominated Indole Motif The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Brominated Indole Motif

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of a bromine atom to the indole ring, as seen in 2-Amino-6-bromo-1H-indole-3-carbonitrile, can significantly modulate a molecule's physicochemical properties and biological profile. Bromination often enhances lipophilicity, which can improve membrane permeability, and can also influence metabolic stability and binding interactions with biological targets.[2] This guide provides a comprehensive technical overview of 2-Amino-6-bromo-1H-indole-3-carbonitrile, a promising building block for the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

2-Amino-6-bromo-1H-indole-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₉H₆BrN₃.[3] Its structure features an indole core substituted with an amino group at the 2-position, a cyano group at the 3-position, and a bromine atom at the 6-position.

Table 1: Physicochemical Properties of 2-Amino-6-bromo-1H-indole-3-carbonitrile

PropertyValueSource
IUPAC Name 2-amino-6-bromo-1H-indole-3-carbonitrile[3]
CAS Number 1427028-36-1[3]
Molecular Formula C₉H₆BrN₃[3]
Molecular Weight 236.07 g/mol [3]
LogP 1.96[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Purity Typically ≥97%[3]

Synthesis of 2-Amino-6-bromo-1H-indole-3-carbonitrile: A Proposed Pathway

A specific, detailed synthesis protocol for 2-Amino-6-bromo-1H-indole-3-carbonitrile is not explicitly detailed in the available literature. However, based on established methods for the synthesis of related 2-amino-3-cyanoindoles, a plausible synthetic route can be proposed. One common and efficient method involves a one-pot, multi-component reaction.

A potential synthetic approach could involve the reaction of a suitably substituted 2-bromoaniline derivative with a malononitrile dimer or a related active methylene compound. The reaction would likely proceed through an initial condensation followed by an intramolecular cyclization to form the indole ring system.

Synthesis_Workflow A 2-Bromo-5-nitroaniline D Intermediate Adduct A->D B Malononitrile B->D C Base (e.g., Piperidine) C->D Catalyst F 2-Amino-6-bromo-5-nitro-1H-indole-3-carbonitrile D->F Heat E Intramolecular Cyclization (Heat) H 2,5-Diamino-6-bromo-1H-indole-3-carbonitrile F->H Reduction G Reduction (e.g., SnCl2/HCl) K 2-Amino-6-bromo-1H-indole-3-carbonitrile H->K Diazotization & Sandmeyer Reaction I Diazotization (NaNO2/H+) J Sandmeyer Reaction (e.g., CuBr)

Caption: Proposed synthetic workflow for 2-Amino-6-bromo-1H-indole-3-carbonitrile.

Proposed Experimental Protocol (Hypothetical):

  • Step 1: Condensation. To a solution of 2-bromo-5-nitroaniline (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol or isopropanol, a catalytic amount of a base like piperidine or triethylamine is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Step 2: Cyclization. Upon completion of the condensation, the reaction mixture is cooled, and the intermediate product is isolated. The intermediate is then subjected to thermal cyclization, possibly in a high-boiling solvent like dimethylformamide (DMF), to yield 2-amino-6-bromo-5-nitro-1H-indole-3-carbonitrile.

  • Step 3: Reduction. The nitro group of the resulting indole is reduced to an amino group using a standard reducing agent such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.

  • Step 4: Diazotization and Sandmeyer Reaction. The resulting amino group at the 5-position is then diazotized using sodium nitrite in an acidic medium, followed by a Sandmeyer reaction with a copper(I) bromide to replace the diazonium group with a hydrogen atom, yielding the final product, 2-Amino-6-bromo-1H-indole-3-carbonitrile.

Causality Behind Experimental Choices:

  • The choice of a one-pot or multi-step approach depends on the desired purity and scalability. One-pot reactions are often more efficient for library synthesis, while a multi-step approach allows for the isolation and purification of intermediates, potentially leading to a purer final product.

  • The selection of the base catalyst in the initial condensation step is crucial for promoting the reaction without leading to unwanted side products.

  • The reduction of the nitro group is a standard transformation in organic synthesis, and various reagents can be employed depending on the substrate's sensitivity to other functional groups.

  • The Sandmeyer reaction is a classic and reliable method for the conversion of an amino group to a variety of substituents, including hydrogen.

Applications in Medicinal Chemistry and Drug Development

The 2-amino-3-cyanoindole scaffold is a key pharmacophore in a variety of biologically active molecules. These compounds have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents.[5][6] The presence of the bromine atom at the 6-position is of particular interest as it can enhance the compound's interaction with biological targets and improve its pharmacokinetic profile.

Potential Biological Activities:

  • Anticancer Activity: Brominated indoles have demonstrated significant potential as anticancer agents.[2] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the NF-κB pathway.[2] The 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have shown potent anti-tumor activity against various cancer cell lines.[6]

  • Antiviral Activity: 2-Aminoindole derivatives have been identified as having significant antiviral activity, particularly against the influenza A virus.[5] These compounds can inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp) and can also modulate the host's immune response to the infection.[5]

  • Kinase Inhibition: The indole nucleus is a common feature in many kinase inhibitors. The 2-amino group and the 3-cyano group can form key hydrogen bonding interactions within the ATP-binding pocket of various kinases.

  • Anti-inflammatory Activity: Brominated indoles have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7]

Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus NFkB_n NF-κB Gene Pro-inflammatory Gene Expression NFkB_n->Gene Activates Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB_c NF-κB IkB->NFkB_c Inhibits (when bound) NFkB_c->NFkB_n Translocates Compound 2-Amino-6-bromo-1H- indole-3-carbonitrile Compound->IKK Inhibits LPS LPS (Inflammatory Stimulus) LPS->Receptor

Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Safety and Handling

2-Amino-6-bromo-1H-indole-3-carbonitrile is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

2-Amino-6-bromo-1H-indole-3-carbonitrile represents a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a 2-amino-3-cyanoindole core with a bromine substituent at the 6-position provides a rich platform for the design and synthesis of novel therapeutic agents. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the existing literature on related compounds strongly suggests its potential in the development of new treatments for cancer, viral infections, and inflammatory diseases. Future work should focus on the development of efficient and scalable synthetic routes, comprehensive biological screening against a wide range of targets, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

  • Shaikh, A.; et al.
  • Li, Y.; et al. Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. Eur J Med Chem. 2025.
  • Zhang, F.; et al. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)
  • Indo, J. Chem. Res. Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. 2023.
  • Bouchikhi, F.; et al. Synthesis and biological evaluation of diversely substituted indolin-2-ones. Eur J Med Chem. 2008.
  • Manna, K.; et al. 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2014.
  • Chen, G.; et al. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. Drug Dev Ther. 2023.
  • Esmaeili, M. A.; et al.
  • Wang, Y.; et al. Synthesis and Biological Evaluation of Substituted Indole and Its Analogs as Influenza A Virus Inhibitors. Chem Biodivers. 2019.
  • Li, Y.; et al. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Org. Biomol. Chem. 2013.
  • Karimi, H. A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. J. Braz. Chem. Soc. 2016.
  • Altundas, A.; et al. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. J Biochem Mol Toxicol. 2017.
  • Reddy, T. S.; et al.
  • Chen, G.; et al.
  • Rios, M. Y.; et al. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. 2021.
  • Mamedov, I. Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indo. J. Chem. Res. 2023.
  • Karimi, H. One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions.
  • Wang, B.; et al. Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. J. Org. Chem. 2016.
  • PubChem. 1H-Indole-2,3-dione, 6-bromo-. Available at: [Link]

  • Valdes-Balbin, J.; et al. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules. 2025.
  • Zhao, J.; Wang, Y. 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E. 2012.

Sources

Exploratory

The 2-Amino-Indole-3-Carbonitrile Scaffold: A Privileged Motif for Therapeutic Innovation

An In-Depth Technical Guide for Drug Discovery Professionals The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a vast ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a vast array of biological activities.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds make it a "privileged scaffold" for interacting with diverse biological targets.[3] Within this important class, the 2-amino-indole-3-carbonitrile motif has emerged as a particularly versatile and potent core for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this scaffold, offering field-proven insights for researchers and drug development professionals.

The Strategic Advantage of the 2-Amino-Indole Scaffold

The 2-aminoindole chemotype presents a unique combination of structural features that are highly advantageous for drug design. The scaffold is aromatic and planar, containing two adjacent hydrogen bond donors (the N-H of the indole and the amino group at C2).[3] This arrangement is critical for anchoring the molecule within the binding sites of protein targets, often mimicking the interactions of key amino acid residues like tryptophan.[3] The amidine moiety, embedded within the 2-aminoindole structure, can engage in strong interactions with acidic residues such as aspartate and glutamate in protein targets, while also participating in pi-pi stacking with aromatic side chains.[3] The carbonitrile group at the C3 position further enhances its utility, acting as a versatile synthetic handle for further molecular elaboration and contributing to the molecule's electronic properties and binding capabilities.

Synthetic Strategies: Building the Core

The efficient construction of the 2-amino-indole-3-carbonitrile core is crucial for exploring its therapeutic potential. Several synthetic methodologies have been developed, with one-pot reactions being particularly attractive for their efficiency and atom economy.

Copper-Catalyzed Cyclization

A robust method involves the copper(I) iodide-catalyzed reaction of N-(2-iodophenyl)formamides with malononitrile.[4] This approach provides an efficient pathway to the desired scaffold. The causality behind this choice of catalyst and reagents lies in the ability of copper(I) to facilitate the key C-N bond formation, leading to the indole ring system.

G A N-(2-iodophenyl)formamide + Malononitrile B CuI (Catalyst) K2CO3 (Base) DMSO (Solvent) A->B Reagents C Heat (e.g., 120 °C) B->C Conditions D Intramolecular Cyclization C->D Reaction E 2-Amino-indole-3-carbonitrile D->E Product

Caption: Workflow for Copper-Catalyzed Synthesis of the Scaffold.

Reductive Cyclization from Nitroaromatics

Another powerful one-pot, two-step strategy begins with the nucleophilic aromatic substitution (SNAr) reaction between a 2-halonitrobenzene and a cyanoacetamide derivative.[3] The resulting intermediate is not isolated but is directly subjected to a reduction/cyclization process using agents like zinc or iron powder in an acidic medium. This efficiently closes the indole ring. The choice of a nitroaromatic precursor is strategic, as the nitro group is a strong electron-withdrawing group that activates the ring for the initial SNAr reaction, and it is readily reduced in the subsequent step to form the key aniline intermediate required for cyclization.

Therapeutic Landscape: A Multi-Target Scaffold

The 2-amino-indole-3-carbonitrile scaffold and its close derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of human diseases.

Oncology

The indole scaffold is prevalent in anticancer drug development.[5][6] Derivatives of 2-amino-indole have shown potential in targeting key pathways involved in cancer cell proliferation and survival.

  • Kinase Inhibition: Many kinases are dysregulated in cancer. Indole-3-carbonitrile derivatives have been successfully designed as potent inhibitors of kinases like DYRK1A, which is implicated in several cancers and neurodegenerative disorders.[7][8] The scaffold acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates. The planarity of the indole ring allows for favorable stacking interactions, while the amino and nitrile groups form key hydrogen bonds with the hinge region of the kinase.

  • Apoptosis Induction: Compounds like Indole-3-carbinol (I3C), a related natural product, and its metabolites can induce apoptosis (programmed cell death) in cancer cells.[9][10] They achieve this by modulating multiple signaling pathways, including the Akt-NFκB and caspase activation pathways, and by increasing the expression of pro-apoptotic proteins.[9][10]

G Indole 2-Amino-indole-3-carbonitrile Derivative Kinase Kinase ATP Pocket (e.g., DYRK1A) Indole->Kinase Binds & Inhibits Pathway Downstream Signaling Pathway Kinase->Pathway Phosphorylation (Inhibited) ATP ATP ATP->Kinase Binding Blocked Proliferation Tumor Cell Proliferation & Survival Pathway->Proliferation Activation (Inhibited)

Caption: Mechanism of Action for Kinase Inhibition by Indole Scaffolds.

Infectious Diseases

The scaffold has shown significant promise in combating bacterial, fungal, and viral pathogens.

  • Antimicrobial and Antifungal Activity: Various derivatives incorporating thiophene, pyran, or triazole moieties have demonstrated potent antimicrobial activity against a range of pathogens, including P. aeruginosa, S. aureus, and C. albicans.[11][12][13] The mechanism often involves the disruption of bacterial membranes or inhibition of essential enzymes like DNA gyrase.[14][15]

  • Antiviral Potential: 2-aminoindole derivatives have been identified as having significant activity against the influenza A virus.[16] One derivative, compound 3h, was shown to inhibit viral replication by binding to the RNA-dependent RNA polymerase (RdRp) and to mitigate the host's inflammatory response by inhibiting cytokine storms.[16] Other indole derivatives have also shown activity against SARS-CoV-2 and other RNA viruses.[17][18][19][20]

Neurodegenerative Disorders

The dysregulation of protein kinases like DYRK1A is also implicated in neurodegenerative conditions such as Alzheimer's disease and Down syndrome.[8][21]

  • DYRK1A Inhibition: By developing selective inhibitors based on the indole-3-carbonitrile scaffold, researchers aim to restore normal kinase activity.[7][8] Fragment-based drug design, starting with a simple halogenated indole-3-carbonitrile, has led to the discovery of potent, nanomolar inhibitors of DYRK1A.[7] This strategy underscores the importance of the core scaffold as a starting point for developing targeted central nervous system (CNS) therapies.

  • Neuroprotection: Tryptophan metabolites, which are indole derivatives, have been shown to reduce oxidative stress, inflammation, and neuronal apoptosis, suggesting a broader neuroprotective role for this class of compounds.[22][23] They can target multiple pathological mechanisms, including protein misfolding and mitochondrial dysfunction.[23]

Summary of Biological Activities
Derivative ClassTarget/Disease AreaReported Activity (IC₅₀/EC₅₀/MIC)Reference
Indole-3-carbonitrilesDYRK1A Kinase (Neurodegeneration)Double-digit nanomolar IC₅₀[8]
2-Aminoindole DerivativesInfluenza A VirusEC₅₀ = 8.37 µM[16]
Indole-3-carboxylic Acid DerivativeSARS-CoV-2IC₅₀ = 1.84 µM[18]
Indole-Triazole DerivativeMRSA (Antibacterial)MIC < 0.09 µg/mL (more active than ciprofloxacin)[13]
Indole-Thiophene DerivativesAspergillus fumigatus (Antifungal)Potent inhibition (25-33mm zone)[11]

Experimental Protocols: A Self-Validating System

The following protocols are based on established, peer-reviewed methods, providing a reliable foundation for laboratory work.

Protocol: One-Pot Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide

This protocol is adapted from a method for a closely related 2-aminoindole-3-carboxamide, illustrating the efficient one-pot reductive cyclization strategy.[3]

Rationale: This procedure is chosen for its efficiency. It avoids the isolation of the intermediate, saving time and materials. The use of NaH ensures complete deprotonation for the initial SNAr reaction, while the Zn/FeCl₃ system provides a powerful and cost-effective method for the subsequent reductive cyclization.

Step-by-Step Methodology:

  • Preparation: To a 50 mL flask equipped with a magnetic stir bar, add N-butyl-2-cyanoacetamide (2.0 mmol, 1.0 equiv.) and dry DMF (to make a 0.5 M solution).

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 2.2 mmol, 1.1 equiv.) to the flask. Stir for 10 minutes at room temperature. The solution may evolve hydrogen gas.

  • SNAr Reaction: Add 2-fluoronitrobenzene (2.0 mmol, 1.0 equiv.) to the reaction mixture. Stir at room temperature for 1 hour. The mixture will typically turn a deep purple color, indicating the formation of the Meisenheimer complex and subsequent product.

  • Acidification: Add 1.0 N HCl (4.0 mmol, 2.0 equiv.) to the flask to neutralize the base and prepare for the reduction.

  • Reductive Cyclization: Add FeCl₃ (6.0 mmol, 3.0 equiv.) followed by Zn dust (20 mmol, 10 equiv.). The iron salt acts as a co-catalyst for the zinc-mediated reduction.

  • Heating: Heat the reaction mixture to 100 °C for 1 hour.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic solids. Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the final compound.

Conclusion and Future Directions

The 2-amino-indole-3-carbonitrile scaffold is a validated and highly promising motif in modern drug discovery. Its synthetic accessibility and inherent ability to interact with a wide range of biological targets make it an invaluable starting point for developing novel therapeutics. Future research will likely focus on expanding the chemical diversity around this core through combinatorial chemistry and exploring its potential against emerging drug-resistant pathogens and complex multifactorial diseases. The continued application of structure-based drug design will undoubtedly lead to the discovery of next-generation therapies built upon this remarkable scaffold.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (Year not available). Some New 2-Amino-4-(N-substituted-1H- indol - 3-yl) thiophene-3- carbonitriles and their Antimicrobial Properties. ResearchGate. [Link]

  • Li, G., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. NIH Public Access. [Link]

  • Panda, D., Meena, S. A., Sharma, M., Thakur, D., & Verma, A. K. (2025). 2-Alkynyl Indole-3-carbonitriles: Synthon for the Regioselective Synthesis of Functionalized 4-Aminocarbazoles. The Journal of Organic Chemistry. [Link]

  • Saundane, A. R., Vijaykumar, K., & Vaijinath, A. V. (2013). Synthesis of novel 2-amino-4-(5'-substituted 2'-phenyl-1H-indol-3'-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives as antimicrobial and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 23(7), 1978-1984. [Link]

  • Schröder, P., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules. [Link]

  • Schröder, P., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PMC. [Link]

  • Wang, Y., et al. (2025). Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. European Journal of Medicinal Chemistry. [Link]

  • Ali, A., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Advances. [Link]

  • Schröder, P., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PubMed. [Link]

  • Liu, A-L., et al. (2015). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Tsyshkova, N. G., et al. (2024). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

  • Shiri, M., & Koohi, M. (2025). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]

  • Sharma, R., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Weng, J-R., et al. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters. [Link]

  • Nguyen, T. H. T., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]

  • Al-Ostath, O. H. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Manzo, G., et al. (2022). Indole-3-carbinol in vitro antiviral activity against SARS-Cov-2 virus and in vivo toxicity. Scientific Reports. [Link]

  • Chen, Y., et al. (2025). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. ChemistrySelect. [Link]

  • Safe, S., et al. (2010). Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. Cancer Letters. [Link]

  • Olgen, S., et al. (2021). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Coban, T., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. [Link]

  • Cadelis, M. M., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]

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Sources

Foundational

Structure-activity relationship (SAR) of 6-bromo-substituted indole derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-Substituted Indole Derivatives Introduction: The Strategic Importance of the 6-Bromoindole Scaffold The indole nucleus is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-Substituted Indole Derivatives

Introduction: The Strategic Importance of the 6-Bromoindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and clinically approved drugs. Its unique electronic properties and geometric structure allow it to interact with a multitude of biological targets. A key strategy for augmenting the therapeutic potential of the indole core is halogenation. The introduction of a bromine atom, particularly at the 6-position, has proven to be a highly effective modification. This substitution significantly alters the molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced biological potency and target selectivity compared to non-halogenated counterparts.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-bromo-substituted indole derivatives. We will explore the synthetic strategies used to create these molecules, dissect their diverse biological activities, and elucidate the critical structural features that govern their function across various therapeutic areas, including inflammation, cancer, and infectious diseases.

Core Synthetic Strategies and Molecular Diversification

The therapeutic utility of 6-bromoindoles is underpinned by versatile and robust synthetic methodologies that allow for precise functionalization at multiple positions on the indole ring. The bromine atom at the C6 position is not merely a potency-enhancing feature but also a versatile synthetic handle for advanced molecular engineering.

Establishing the 6-Bromoindole Core

The foundational step is the synthesis of the 6-bromoindole scaffold itself. While direct bromination of indole can be employed, it often leads to mixtures of isomers, with a preference for the C3 position.[2] Therefore, more regioselective methods starting from pre-brominated precursors are common in drug discovery campaigns. A typical route involves the cyclization of a substituted aniline, such as 4-bromo-2-nitrotoluene, to construct the indole ring system with the bromine atom precisely positioned.[3]

Key Functionalization Reactions

With the 6-bromoindole core in hand, diversification is achieved through several key reactions:

  • C3-Position Functionalization: The C3 position is highly nucleophilic and a primary site for introducing diversity. Friedel-Crafts acylation is a common method to install acyl groups, which can serve as final functionalities or as precursors for further elaboration.[4][5][6]

  • N1-Position Functionalization: The indole nitrogen can be readily alkylated or arylated to modulate solubility, cell permeability, and target engagement.

  • C6-Position Cross-Coupling: The C6-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, allowing for systematic exploration of the chemical space around the indole core to optimize interactions with target proteins.[2][5][7]

G cluster_synthesis Synthetic Workflow for 6-Bromoindole Derivatives Start 6-Bromoindole Core Scaffold N1 N1-Alkylation/ Arylation Start->N1 C3 C3-Acylation/ Alkylation Start->C3 C6 C6 Suzuki/Heck Cross-Coupling Start->C6 Derivatives Diverse Library of 6-Bromoindole Derivatives N1->Derivatives C3->Derivatives C6->Derivatives

Caption: General synthetic workflow for diversifying the 6-bromoindole core.

Structure-Activity Relationships Across Therapeutic Areas

The 6-bromoindole scaffold has demonstrated a remarkable breadth of biological activities. The following sections detail the SAR insights gleaned from studies in key disease areas.

Anti-inflammatory Activity

6-Bromo-substituted indoles have emerged as potent modulators of inflammatory pathways.

  • Causality of Experimental Approach: Anti-inflammatory activity is often initially screened by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells). A positive result prompts deeper mechanistic investigation into upstream signaling pathways, such as the translocation of the transcription factor NF-κB, which controls the expression of many pro-inflammatory genes.[1][8]

  • Mechanism of Action: A primary anti-inflammatory mechanism is the inhibition of NF-κB translocation from the cytoplasm to the nucleus.[1] By preventing this, compounds like 6-bromoindole and 6-bromoisatin downregulate the expression of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[1][8]

  • Core SAR Insights:

    • Importance of C6-Bromine: The bromine atom at the C6-position is consistently associated with potent anti-inflammatory activity.[8]

    • Flexibility at C2: The specific functional group at the C2 position of the indole ring does not appear to be critical for the inhibition of NO, PGE2, or TNF-α, suggesting that modifications at this position can be made to fine-tune other properties without losing the core anti-inflammatory effect.[8]

    • Dimerization Reduces Activity: Dimerization of the indole core, as seen in brominated indirubin and indigo compounds, leads to a substantial loss of activity. This is likely due to increased molecular size and decreased solubility, which hampers cellular uptake and target engagement.[8]

    • Substituents on the Indole Ring: Studies on derivatives from the marine sponge Geodia barretti show that specific substitutions can modulate cytokine profiles. For instance, certain derivatives can selectively reduce the secretion of the pro-inflammatory cytokine IL-12p40 while increasing the anti-inflammatory cytokine IL-10, indicating a potential for fine-tuning the immune response.[9][10]

Table 1: Anti-inflammatory Activity of Selected 6-Bromoindole Derivatives

CompoundTarget/AssayActivity (IC₅₀)Cell LineReference
6-BromoindoleNF-κB Translocation60.7% inhibition at 40 µg/mLRAW264.7[8]
6-BromoisatinNF-κB Translocation63.7% inhibition at 40 µg/mLRAW264.7[8]
IsatinNO Production~339.8 μMRAW264.7[8]
Geobarrettin BIL-12p40 Secretion29% inhibitionHuman DCs[9]
BarettinIL-12p40 / IL-10 Secretion21.0 µM / 11.8 µMHuman DCs[9][10]
Anticancer Activity

The 6-bromoindole scaffold is a validated starting point for the development of novel anticancer agents, acting through diverse mechanisms.

  • Causality of Experimental Approach: Initial screening typically involves evaluating the anti-proliferative or cytotoxic effects of the compounds against a panel of human cancer cell lines using an MTT or SRB assay.[1][11] Active compounds are then investigated further to determine their mechanism of action, such as their ability to induce apoptosis (e.g., via Annexin V staining, caspase activation assays) or inhibit specific molecular targets like protein kinases.

  • Mechanisms of Action:

    • Kinase Inhibition: 6-bromoindole derivatives have been developed as potent inhibitors of several protein kinases crucial for cancer cell survival and proliferation, including Checkpoint Kinase 1 (Chek1), Glycogen Synthase Kinase 3β (GSK-3β), and receptor tyrosine kinases like VEGFR and EGFR.[7][12][13][14]

    • Apoptosis Induction: Certain derivatives, such as the marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine, induce programmed cell death (apoptosis) by modulating the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway.[11]

    • Inhibition of Cell Migration: Compounds have been shown to inhibit cancer cell migration, a critical step in metastasis.[3][15]

  • Core SAR Insights:

    • Targeting Kinase Hydrophobic Pockets: For kinase inhibitors, the C6 position is strategic. X-ray crystallography has shown that substituents introduced at C6 via cross-coupling can extend into a key hydrophobic region of the kinase active site (e.g., Chek1), significantly enhancing binding affinity and potency.[7]

    • Physicochemical Properties and Cell Potency: A clear trend has been observed where low nanomolar Chek1 inhibitors with multiple basic amines or a high polar surface area (PSA) exhibit poor cellular potency. Minimizing these parameters is a key optimization strategy to improve cell permeability and achieve better translation from enzymatic to cellular activity.[7]

    • Bisindole Structures: Dimerization, which was detrimental for anti-inflammatory activity, can be beneficial for anticancer effects. The bisindole alkaloid 2,2-bis(6-bromo-3-indolyl)ethylamine demonstrates potent activity against several tumor cell lines.[11]

G cluster_pathway VEGFR-2 Signaling and Inhibition VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Dimer Receptor Dimerization VEGFR->Dimer Phos Autophosphorylation (Tyrosine Kinase Activity) Dimer->Phos Downstream Downstream Signaling (PI3K/Akt, MAPK) Phos->Downstream Inhibitor 6-Bromoindole Derivative Inhibitor->Phos Output Angiogenesis, Cell Proliferation, Survival Downstream->Output G cluster_sar SAR Duality in Antifungal Activity node_scaffold 6-Bromoindole Scaffold node_c3_unsub C3-Unsubstituted (6-Bromoindole) Potent Mycelial Growth Inhibitor node_scaffold:f0->node_c3_unsub:port  Treats Established Infection node_c3_acyl C3-Acylated (e.g., 3-Acetyl-6-bromoindole) Potent Spore Germination Inhibitor node_scaffold:f0->node_c3_acyl:port  Prevents Initial Infection

Caption: SAR logic for 6-bromoindole antifungal activity.

Table 3: Antimicrobial and Antifungal Activity of Selected 6-Bromoindole Derivatives

CompoundOrganismActivityReference
6-Bromoindolglyoxylamide-spermine (3)S. aureus, P. aeruginosaIntrinsic antimicrobial, antibiotic enhancer[16]
6-Bromoindole (I)B. cinerea (fungus)EC₅₀ = 11.62 µg/mL (mycelial growth)[4]
3-Acetyl-6-bromoindole (II)B. cinerea (fungus)100% inhibition (spore germination)[4]
2,2-bis(6-bromo-3-indolyl)ethylamine (1)E. coli, S. aureusMIC = 8 mg/L[17][18]
Antiviral Activity

The 6-bromoindole core has been successfully exploited to develop inhibitors against a range of viruses.

  • Mechanisms of Action: These derivatives act by inhibiting key viral enzymes essential for replication, such as the SARS-CoV-2 main protease (Mpro), the Flavivirus NS2B-NS3 protease, or by blocking viral entry into host cells, as is the case with HIV-1 fusion inhibitors targeting the gp41 protein. [19][20][21]

  • Core SAR Insights:

    • Flavivirus Protease: For indole-based inhibitors of Zika and Dengue virus proteases, the position of substituents is critical. Moving a carboxamide group from the C3 to the C2 position significantly enhanced inhibitory potency. Furthermore, a para-tert-butylphenyl group attached at the C6 position was found to be more favorable than other substituents. [21] * SARS-CoV-2 Mpro: A series of 2-arylsulfanylmethyl-6-bromoindole derivatives were designed and synthesized, with one compound showing excellent inhibitory activity against the viral main protease with an IC₅₀ value of 1.6 μM. [19] * HIV-1 Fusion: For bisindole scaffolds designed to inhibit HIV-1 entry, a 6-6' linkage between the two indole rings was found to be optimal, yielding compounds with submicromolar activity against both cell-cell and virus-cell fusion. [20]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following are representative protocols for the synthesis and biological evaluation of 6-bromoindole derivatives.

Protocol 1: Synthesis of a 6-Aryl-Indole via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a 6-bromoindole derivative with an arylboronic acid.

  • Reaction Setup: To a flame-dried microwave vial equipped with a magnetic stir bar, add the 6-bromoindole substrate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol, 2.0 equiv). [22]2. Inert Atmosphere: Seal the vial and flush thoroughly with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a suitable solvent mixture, such as dimethoxyethane (DME) and water, via syringe. [5][22]4. Reaction: Heat the reaction mixture in a microwave reactor for a specified time (e.g., 1.5 hours) at a set temperature (e.g., 120 °C). [22]Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-indole derivative.

Protocol 2: Anti-Proliferative MTT Assay

This protocol details the evaluation of the cytotoxic activity of test compounds against a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., HT29 colorectal cancer cells) into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [1]2. Compound Treatment: Prepare serial dilutions of the 6-bromoindole test compounds in fresh medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours. [1]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression analysis.

Conclusion and Future Perspectives

The 6-bromo substitution on the indole ring is a powerful and versatile tool in drug discovery. This guide has demonstrated that this single atomic modification imparts favorable physicochemical properties and provides a synthetic handle for extensive diversification, leading to compounds with potent and often highly specific biological activities.

  • The C6-bromo group is a consistent driver of potency across anti-inflammatory, anticancer, and antimicrobial applications.

  • Substitutions at the C3 position can create a dramatic switch in biological function, as exemplified by the antifungal derivatives that can be tuned to target either mycelial growth or spore germination. [4]* For kinase inhibitors, the C6 position serves as a critical vector to access hydrophobic pockets, and careful management of polarity and basicity is essential for achieving cellular efficacy. [7]* Dimerization of the indole core can be either detrimental (anti-inflammatory) or beneficial (anticancer, antimicrobial), highlighting the context-dependent nature of SAR. [8][11] Future research in this area will likely focus on integrating the 6-bromoindole scaffold into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) or covalent inhibitors. Further exploration of substitutions at the less-common C2, C4, C5, and C7 positions could unlock novel biological activities. As our understanding of the structural biology of disease targets continues to grow, the 6-bromoindole scaffold will undoubtedly remain a highly valuable starting point for the design of the next generation of targeted therapeutics.

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  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019, May 15). PubMed. [Link]

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (2025, September 24). MDPI. [Link]

  • Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Semantic Scholar. [Link]

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  • Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study | Request PDF. ResearchGate. [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2025, January 17). MDPI. [Link]

  • Synthesis and anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives. ResearchGate. [Link]

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Sources

Exploratory

The Sentinel of Epitranscriptomics: A Technical Guide to METTL3 Inhibition by 2-Amino-6-bromo-1H-indole-3-carbonitrile Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals Executive Summary The field of epitranscriptomics, the study of post-transcriptional modifications of RNA, has unveiled a new frontier in th...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of epitranscriptomics, the study of post-transcriptional modifications of RNA, has unveiled a new frontier in therapeutic intervention. At the heart of this landscape lies the N6-methyladenosine (m6A) modification, a critical regulator of RNA metabolism and function. The primary enzymatic writer of this modification, Methyltransferase-like 3 (METTL3), has emerged as a high-value target in oncology and other disease areas. This in-depth technical guide provides a comprehensive overview of the biological targets for a promising class of inhibitors based on the 2-amino-6-bromo-1H-indole-3-carbonitrile scaffold. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the downstream consequences of METTL3 inhibition, empowering researchers to accelerate their drug discovery efforts in this exciting domain.

The Ascendancy of METTL3 as a Therapeutic Target

N6-methyladenosine is the most abundant internal modification in eukaryotic messenger RNA (mRNA), influencing nearly every aspect of the mRNA lifecycle, including splicing, nuclear export, stability, and translation. The deposition of this methyl mark is catalyzed by a methyltransferase complex, with METTL3 serving as the core catalytic subunit.[1] This complex functions as a master regulator of gene expression, and its dysregulation is increasingly implicated in the pathogenesis of numerous diseases, most notably cancer.

In various malignancies, including acute myeloid leukemia (AML) and solid tumors, METTL3 is overexpressed and plays a pivotal role in tumor initiation, progression, and resistance to therapy.[1][2] It achieves this by modulating the expression of key oncogenes and tumor suppressors. Consequently, the development of small molecule inhibitors that specifically target the catalytic activity of METTL3 represents a highly promising therapeutic strategy.

The 2-Amino-6-bromo-1H-indole-3-carbonitrile Scaffold: A Privileged Chemotype for METTL3 Inhibition

Recent drug discovery efforts have identified the 2,6-disubstituted indole scaffold as a promising pharmacophore for potent and selective METTL3 inhibition. This guide focuses on derivatives of 2-amino-6-bromo-1H-indole-3-carbonitrile, a chemotype that has demonstrated significant potential in targeting the S-adenosylmethionine (SAM) binding pocket of METTL3.

The rationale for the efficacy of this scaffold lies in its ability to form key interactions within the active site of METTL3, effectively competing with the endogenous methyl donor, SAM. The 2-amino group and the 3-carbonitrile moiety can participate in crucial hydrogen bonding and other non-covalent interactions, while the 6-bromo substitution can enhance binding affinity and modulate pharmacokinetic properties. The indole core itself provides a rigid framework for the optimal presentation of these functional groups.

A prime example of the potential of this class of compounds is a 2,6-di-substituted indole derivative, designated as compound 16e , which has demonstrated remarkable potency with a half-maximal inhibitory concentration (IC50) of 0.49 ± 0.30 nM against METTL3.[2]

Quantifying Inhibitor Potency: The METTL3 Enzymatic Assay

To evaluate the inhibitory activity of 2-amino-6-bromo-1H-indole-3-carbonitrile derivatives, a robust and sensitive enzymatic assay is paramount. A widely adopted method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which offers a high-throughput and non-radioactive means of measuring METTL3 activity.

Principle of the HTRF-based METTL3 Inhibition Assay

This assay quantifies the m6A modification of a biotinylated RNA substrate by the METTL3/METTL14 complex. The resulting m6A-modified RNA is then detected by a specific anti-m6A antibody conjugated to a fluorescent donor (e.g., Europium cryptate) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the donor and acceptor are brought into proximity through this binding event, Förster Resonance Energy Transfer (FRET) occurs, generating a detectable signal. Inhibitors of METTL3 will prevent the methylation of the RNA substrate, leading to a decrease in the HTRF signal.

Experimental Workflow: HTRF-based METTL3 Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - METTL3/METTL14 enzyme - Biotinylated RNA substrate - S-adenosylmethionine (SAM) - Test compounds (e.g., 2-amino-6-bromo- 1H-indole-3-carbonitrile derivatives) - Anti-m6A antibody (Eu-cryptate) - Streptavidin-XL665 - Assay buffer dispense Dispense test compounds and controls into a 384-well plate. prep_reagents->dispense add_enzyme Add METTL3/METTL14 enzyme and biotinylated RNA substrate. dispense->add_enzyme initiate Initiate reaction by adding SAM. add_enzyme->initiate incubate_reaction Incubate at room temperature. initiate->incubate_reaction add_detection Add HTRF detection reagents: anti-m6A-Eu and SA-XL665. incubate_reaction->add_detection incubate_detection Incubate to allow for binding. add_detection->incubate_detection read_plate Read plate on an HTRF-compatible microplate reader. incubate_detection->read_plate calculate Calculate HTRF ratio and percent inhibition. read_plate->calculate plot Plot dose-response curves and determine IC50 values. calculate->plot

Fig. 1: HTRF-based METTL3 enzymatic assay workflow.
Detailed Protocol: HTRF-based METTL3 Inhibition Assay[3]
  • Reagent Preparation:

    • Prepare a stock solution of the 2-amino-6-bromo-1H-indole-3-carbonitrile test compound in 100% DMSO.

    • Serially dilute the compound stock in DMSO to create a concentration gradient for IC50 determination.

    • Prepare the METTL3/METTL14 enzyme, biotinylated RNA substrate, and SAM in the appropriate assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

  • Enzymatic Reaction:

    • Add 4 µL of a mixture containing the METTL3/METTL14 enzyme and the biotinylated RNA substrate to each well.

    • Initiate the enzymatic reaction by adding 4 µL of SAM to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and initiate detection by adding 5 µL of the HTRF detection mix containing the anti-m6A-Europium cryptate antibody and Streptavidin-XL665.

    • Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Quantifying m6A Levels

Demonstrating that a compound inhibits METTL3 in a cellular context is a critical step in the drug development process. This is achieved by measuring the global levels of m6A in mRNA isolated from cells treated with the inhibitor. A sensitive and accessible method for this is the m6A RNA methylation quantification ELISA.

Experimental Workflow: m6A RNA Methylation Quantification ELISA

G cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis cell_culture Culture cells (e.g., MOLM-13) and treat with inhibitor. rna_extraction Isolate total RNA. cell_culture->rna_extraction mrna_purification Purify mRNA using oligo(dT) beads. rna_extraction->mrna_purification bind_rna Bind purified mRNA to the assay plate. mrna_purification->bind_rna add_antibodies Add primary anti-m6A antibody, followed by HRP-conjugated secondary antibody. bind_rna->add_antibodies add_substrate Add HRP substrate and develop color. add_antibodies->add_substrate read_plate Read absorbance on a microplate reader. add_substrate->read_plate quantify Quantify the relative m6A levels based on absorbance. read_plate->quantify compare Compare m6A levels in treated versus untreated cells. quantify->compare

Fig. 2: Workflow for m6A RNA methylation quantification by ELISA.
Detailed Protocol: m6A RNA Methylation Quantification ELISA[4][5]
  • Cell Treatment and RNA Isolation:

    • Seed MOLM-13 cells at an appropriate density and treat with various concentrations of the 2-amino-6-bromo-1H-indole-3-carbonitrile inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).

    • Harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction).

    • Purify mRNA from the total RNA using oligo(dT)-magnetic beads.

  • ELISA Procedure:

    • Bind a standardized amount of purified mRNA (e.g., 200 ng) to the wells of a high-binding 96-well plate.

    • Wash the wells to remove unbound mRNA.

    • Block the wells to prevent non-specific antibody binding.

    • Add the primary anti-m6A antibody to each well and incubate.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After another wash step, add the HRP substrate and allow the color to develop.

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the relative m6A levels by normalizing the absorbance values of the treated samples to the untreated control.

    • A dose-dependent decrease in absorbance indicates cellular target engagement and inhibition of METTL3.

Downstream Signaling and Cellular Phenotypes of METTL3 Inhibition

Inhibition of METTL3 by 2-amino-6-bromo-1H-indole-3-carbonitrile derivatives triggers a cascade of downstream events, ultimately leading to anti-tumor effects. The reduction in m6A levels on specific oncogenic transcripts leads to their destabilization and reduced translation.

Key Downstream Targets and Signaling Pathways

In AML and other cancers, METTL3 has been shown to regulate the expression of several key pro-survival and proliferation-associated proteins, including:

  • c-MYC: A master transcriptional regulator that drives cell cycle progression and proliferation.[3][4]

  • BCL2: An anti-apoptotic protein that promotes cell survival.[4][5]

  • PTEN: A tumor suppressor that is often downregulated in cancer.[3]

By inhibiting METTL3, 2-amino-6-bromo-1H-indole-3-carbonitrile derivatives can lead to the downregulation of c-MYC and BCL2, and the upregulation of PTEN, thereby promoting apoptosis and inhibiting proliferation in cancer cells.[2][3][5]

G inhibitor 2-Amino-6-bromo-1H-indole-3-carbonitrile Inhibitor mettl3 METTL3 inhibitor->mettl3 Inhibits m6a m6A on mRNA mettl3->m6a Catalyzes cmyc_mrna c-MYC mRNA m6a->cmyc_mrna Stabilizes bcl2_mrna BCL2 mRNA m6a->bcl2_mrna Stabilizes cmyc_protein c-MYC Protein cmyc_mrna->cmyc_protein Translates to bcl2_protein BCL2 Protein bcl2_mrna->bcl2_protein Translates to proliferation Cell Proliferation cmyc_protein->proliferation Promotes apoptosis Apoptosis bcl2_protein->apoptosis Inhibits

Fig. 3: Simplified signaling pathway of METTL3 inhibition.
Cellular Phenotypic Assays

The anti-tumor effects of METTL3 inhibitors can be validated through a series of cell-based assays using relevant cancer cell lines such as the AML cell line MOLM-13 and the ovarian cancer cell line SKOV3 .

  • Cell Proliferation Assays (e.g., MTT or CellTiter-Glo): These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in signal upon treatment with the inhibitor indicates a reduction in cell proliferation.

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the apoptotic cell population confirms that the inhibitor induces programmed cell death.

Conclusion and Future Directions

The 2-amino-6-bromo-1H-indole-3-carbonitrile scaffold represents a highly promising starting point for the development of potent and selective METTL3 inhibitors. The in-depth technical guidance provided herein offers a comprehensive framework for researchers to effectively screen, characterize, and advance these compounds in their drug discovery pipelines. The combination of robust enzymatic and cellular assays, coupled with a clear understanding of the downstream signaling pathways, will be instrumental in unlocking the full therapeutic potential of targeting this critical epitranscriptomic writer.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these indole-based inhibitors, exploring their efficacy in a broader range of cancer types, and investigating their potential in combination therapies. The continued exploration of the intricate biology of m6A and its role in disease will undoubtedly pave the way for novel and impactful therapeutic interventions.

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  • New insights into the regulation of METTL3 and its role in tumors - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • METTL3 controls c-MYC expression. A Spearman's correlation plot showing... - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

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  • Bedi, R. K., et al. (2023). Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3. ACS Medicinal Chemistry Letters, 14(7), 963–970.
  • IC 50 measurements of known METTL3/METTL14 inhibitors. IC 50 values for... - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - I.R.I.S. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed. (n.d.). Retrieved February 22, 2024, from [Link]

  • MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics. (n.d.). Retrieved February 22, 2024, from [Link]

  • The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PubMed Central. (n.d.). Retrieved February 22, 2024, from [Link]

  • (PDF) Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • (PDF) Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl). (n.d.). Retrieved February 22, 2024, from [Link]

  • Current progress in strategies to profile transcriptomic m6A modifications - Frontiers. (n.d.). Retrieved February 22, 2024, from [Link]

  • Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - Frontiers. (n.d.). Retrieved February 22, 2024, from [Link]

  • Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - RSC Publishing. (n.d.). Retrieved February 22, 2024, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-Aminoindole-3-carbonitrile

Introduction: The Significance of the 2-Aminoindole Scaffold The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminoindole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among its many derivatives, the 2-aminoindole moiety is a particularly "privileged" scaffold in medicinal chemistry. Molecules containing this core structure are known to exhibit a wide range of biological activities, serving as inhibitors for critical enzymes like IκB-kinase and phosphodiesterase-V, and demonstrating applications as hypotensive, diuretic, and appetite-suppressant agents.[2] The further substitution at the C3 position with a carbonitrile group enhances the synthetic versatility of the molecule, providing a valuable handle for further chemical transformations. This guide provides a detailed exploration of two robust and field-proven synthetic pathways for constructing the 2-aminoindole-3-carbonitrile core, offering both mechanistic insights and practical, step-by-step protocols for the laboratory setting.

Pathway 1: Reductive Cyclization of 2-(2-Nitrobenzylidene)malononitrile

This pathway represents a highly efficient and convergent approach to the 2-aminoindole-3-carbonitrile skeleton. It is a two-stage process that begins with the creation of a substituted styrene intermediate, which is then induced to cyclize through the reduction of a nitro group.

Causality and Strategic Rationale

The logic of this pathway is rooted in the strategic placement of functional groups that facilitate a domino reaction. The synthesis begins with a Knoevenagel condensation, a reliable method for C=C bond formation between an aldehyde and an active methylene compound.[3] Here, o-nitrobenzaldehyde is chosen to position a nitro group ortho to the newly formed vinylidene dinitrile side chain. This nitro group is the key to the subsequent cyclization. In the second stage, the reduction of the nitro group to an amine provides an intramolecular nucleophile perfectly positioned to attack one of the nitrile groups, initiating the ring-closing cascade that forms the aromatic indole ring.

Reaction Mechanism
  • Stage 1: Knoevenagel Condensation: A basic catalyst (e.g., piperidine) deprotonates the highly acidic methylene carbon of malononitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of o-nitrobenzaldehyde. Subsequent dehydration yields the stable, conjugated intermediate, 2-(2-nitrobenzylidene)malononitrile.

  • Stage 2: Reductive Cyclization: The nitro group of the intermediate is reduced to an amino group. Common reagents for this transformation include iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ with a Palladium catalyst). The newly formed aniline nitrogen then performs an intramolecular nucleophilic attack on the carbon of one of the adjacent nitrile groups. This forms a six-membered ring intermediate which rapidly tautomerizes to the more stable enamine. A final tautomerization step, driven by the formation of the aromatic indole ring system, yields the final product, 2-aminoindole-3-carbonitrile.

Experimental Protocol: Reductive Cyclization

Part A: Synthesis of 2-(2-Nitrobenzylidene)malononitrile

  • To a solution of o-nitrobenzaldehyde (1.51 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mL).

  • Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • A yellow precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Part B: Reductive Cyclization to 2-Aminoindole-3-carbonitrile

  • Suspend 2-(2-nitrobenzylidene)malononitrile (2.00 g, 9.3 mmol) in glacial acetic acid (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add iron powder (2.60 g, 46.5 mmol, 5 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-aminoindole-3-carbonitrile.

Data Presentation: Reductive Cyclization
StepReactantsReagents/CatalystSolventTemp.TimeYield
A o-Nitrobenzaldehyde, MalononitrilePiperidine (cat.)EthanolRT2-3 h>90%
B 2-(2-Nitrobenzylidene)malononitrileFe powder, Acetic AcidAcetic AcidReflux1-2 h70-85%
Workflow Visualization

Caption: Workflow for the Reductive Cyclization Pathway.

Pathway 2: Thorpe-Ziegler Cyclization of o-Aminobenzonitrile Derivative

The Thorpe-Ziegler reaction is a classical and powerful method for the synthesis of five-membered rings.[4] It involves the base-catalyzed intramolecular condensation of a dinitrile.[5] This pathway leverages this reaction to construct the pyrrole ring of the indole system directly from an appropriately substituted aniline precursor.

Causality and Strategic Rationale

The core of this strategy is the creation of a dinitrile intermediate where the two nitrile groups are separated by a three-atom linker, one of which is the aniline nitrogen. The starting material, o-aminobenzonitrile, already provides the benzene ring, the amino group (N1 of the indole), and one of the required nitrile groups (which will become the C3-carbonitrile). The key step is the N-alkylation of the amino group with a two-carbon unit that also bears a nitrile, such as chloroacetonitrile. This creates the necessary dinitrile precursor, 2-(cyanomethylamino)benzonitrile. The subsequent addition of a strong base initiates the intramolecular cyclization, forming the five-membered ring and establishing the desired 2-amino-3-cyano substitution pattern in a single, elegant step.

Reaction Mechanism
  • Stage 1: N-Alkylation: o-Aminobenzonitrile is reacted with chloroacetonitrile in the presence of a mild base (e.g., K₂CO₃) to facilitate the nucleophilic substitution of the chlorine atom by the amino group. This forms the key intermediate, 2-(cyanomethylamino)benzonitrile.

  • Stage 2: Thorpe-Ziegler Cyclization: A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is used to deprotonate the α-carbon of the newly introduced cyanomethyl group, creating a carbanion. This carbanion then performs an intramolecular nucleophilic attack on the carbon atom of the aromatic nitrile group. This ring-closing step forms a five-membered imine anion intermediate. Subsequent protonation during aqueous workup leads to the formation of a stable enamine, which is the final aromatic product, 2-aminoindole-3-carbonitrile.

Experimental Protocol: Thorpe-Ziegler Cyclization

Part A: Synthesis of 2-(Cyanomethylamino)benzonitrile

  • In a round-bottom flask, dissolve o-aminobenzonitrile (1.18 g, 10 mmol) in a suitable solvent like acetonitrile or DMF (25 mL).

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.

  • Add chloroacetonitrile (0.83 g, 11 mmol) dropwise to the stirred suspension.[6]

  • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 2-(cyanomethylamino)benzonitrile.

Part B: Cyclization to 2-Aminoindole-3-carbonitrile

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous THF or DMF (30 mL).

  • Cool the suspension in an ice bath.

  • Add a solution of 2-(cyanomethylamino)benzonitrile (1.57 g, 10 mmol) in the same anhydrous solvent (15 mL) dropwise to the NaH suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of water or ethanol.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to obtain pure 2-aminoindole-3-carbonitrile.

Data Presentation: Thorpe-Ziegler Cyclization
StepReactantsReagents/CatalystSolventTemp.TimeYield
A o-Aminobenzonitrile, ChloroacetonitrileK₂CO₃Acetonitrile60-70 °C4-6 h75-90%
B 2-(Cyanomethylamino)benzonitrileNaHTHF / DMF50-60 °C1-2 h80-95%
Workflow Visualization

Caption: Workflow for the Thorpe-Ziegler Cyclization Pathway.

Conclusion and Outlook

Both the Reductive Cyclization and Thorpe-Ziegler pathways offer effective and reliable entries into the 2-aminoindole-3-carbonitrile scaffold. The choice between them may depend on the availability and cost of starting materials, desired scale, and tolerance to specific reagents. The Reductive Cyclization route benefits from a convergent design, building complexity rapidly from simple aldehydes. The Thorpe-Ziegler pathway provides a mechanistically elegant approach that is often high-yielding, though it may require the handling of strong bases like sodium hydride. Both methods yield a versatile product that is primed for further elaboration, making 2-aminoindole-3-carbonitrile a valuable building block for the synthesis of complex nitrogen-containing heterocycles in drug discovery and materials science.

References

  • Li, J. J., Johnson, D. S., Sliskovic, D. R., & Roth, B. D. (2009). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. Available at: [Link][2]

  • Reisner, D. B., & Horning, E. C. (1951). Chloroacetonitrile. Organic Syntheses, 31, 24. Available at: [Link][6]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Thorpe-Ziegler Reaction. Organic Reactions, 15, 1-203. Available at: [Link][4][5]

  • Berkowitz, W., & Söderberg, B. C. G. (2022). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions, 111, 1-234. Available at: [Link][7]

  • Qian, H., Wang, C. C., Shen, Z. C., Sun, M. X., & Zhang, H. C. (2021). Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. Green Chemistry, 23(15), 5486-5492. Available at: [Link][8]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link][1]

  • Al-Mulla, A. (2017). A Review Report on Active Methylene group in Malononitrile. Asian Journal of Research in Chemistry, 10(1), 68. Available at: [Link]

  • Pérez-Picaso, L., et al. (2020). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry – A European Journal, 26(62), 14112-14116. Available at: [Link][3]

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Exploratory

A Technical Guide to the Stabilizing Role of Electron-Withdrawing Cyano Groups in 2-Aminoindoles

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminoindole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. However, the in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminoindole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. However, the inherent instability of this heterocyclic system often presents significant challenges in its synthesis and application. This technical guide provides an in-depth analysis of the critical role that electron-withdrawing cyano groups play in stabilizing the 2-aminoindole core. We will explore the mechanistic underpinnings of this stabilization, detail synthetic strategies that leverage this effect, and discuss the implications for drug discovery and development. Through a combination of theoretical principles, practical experimental protocols, and data-driven insights, this guide serves as a comprehensive resource for researchers navigating the complexities of 2-aminoindole chemistry.

Introduction: The 2-Aminoindole Scaffold - A Double-Edged Sword

The indole nucleus is a cornerstone of drug discovery, with a rich history of producing successful therapeutic agents.[1] The 2-aminoindole subset, in particular, has garnered significant attention due to its presence in compounds with a wide array of biological activities, including inhibitors of IκB-kinase and phosphodiesterase-V.[1] The unique arrangement of a hydrogen bond donor and acceptor in the 2-aminoindole chemotype makes it an attractive pharmacophore for interacting with protein targets.[1]

However, the utility of the 2-aminoindole scaffold is often hampered by its inherent instability. The enamine-like character of the 2-amino group makes the indole ring susceptible to tautomerization, oxidation, and other degradation pathways. This instability can lead to low yields in synthesis, poor shelf-life of compounds, and unpredictable metabolic profiles, all of which are significant hurdles in the drug development pipeline.

This guide focuses on a key strategy to overcome these challenges: the strategic placement of an electron-withdrawing cyano (-CN) group on the indole core. We will dissect how this seemingly simple modification profoundly alters the electronic landscape of the molecule, leading to enhanced stability and unlocking the full potential of this valuable scaffold.

The Challenge of 2-Aminoindole Instability: A Mechanistic Perspective

The instability of 2-aminoindoles primarily stems from the tautomeric equilibrium between the 2-aminoindole and the 2-iminoindoline forms.[2][3] The lone pair of electrons on the C2-amino nitrogen can readily delocalize into the indole ring, increasing the electron density at C3 and making it susceptible to electrophilic attack and oxidation.

Tautomerization and Aromatization

The equilibrium between the aromatic 2-aminoindole and the non-aromatic 2-iminoindoline is a critical factor.[2][3][4] While the amino form benefits from the aromaticity of the indole ring, the imino tautomer can be favored under certain conditions, leading to a loss of the desired planar structure and altered reactivity.

Diagram: Tautomerization of 2-Aminoindole

G cluster_0 2-Aminoindole (Aromatic) cluster_1 2-Iminoindoline (Non-aromatic) 2-Aminoindole 2-Iminoindoline 2-Aminoindole->2-Iminoindoline Tautomerization G 2_Aminoindole 2-Aminoindole Core Stabilization Increased Stability 2_Aminoindole->Stabilization Electron Delocalization Cyano_Group C3-Cyano Group (Electron-Withdrawing) Cyano_Group->Stabilization Inductive & Resonance Effects

Caption: The C3-cyano group stabilizes the 2-aminoindole core through electronic effects.

Synthetic Strategies for Cyano-Substituted 2-Aminoindoles

The stabilizing effect of the cyano group has been exploited in various synthetic methodologies to access these valuable compounds. These strategies often involve the introduction of the cyano group at an early stage of the synthesis or as a key cyclization-directing group.

One-Pot Synthesis from 2-Halonitrobenzenes

A highly efficient one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides, which can be readily converted to the corresponding 3-cyano-2-aminoindoles. [1]This procedure involves a nucleophilic aromatic substitution (SNA) reaction of a 2-halonitrobenzene with a cyanoacetamide, followed by a reductive cyclization. [1] Experimental Protocol: One-Pot Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide [1]

  • To a stirred solution of cyanoacetamide (2.0 mmol) in dry DMF (0.5 M) in a 50 mL flask, add NaH (60% dispersion in mineral oil, 2.2 mmol).

  • After 10 minutes, add 2-fluoronitrobenzene (2.0 mmol). The reaction mixture will turn deep purple.

  • Monitor the formation of the substitution intermediate by LC-MS (typically complete within 1 hour).

  • Add 1 N HCl to the reaction mixture to neutralize the excess NaH.

  • Add FeCl₃ (3 equiv) and Zn powder (10 equiv).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • After cooling, perform an aqueous workup and purify the product by column chromatography to yield the desired 2-aminoindole.

Intramolecular C-Arylation via Truce-Smiles Rearrangement

A metal-free approach to 1-substituted 2-amino-3-arylindoles involves a Truce-Smiles rearrangement followed by a spontaneous cycloaddition. [5]This method utilizes 2-aminobenzyl cyanide as a starting material, which is reacted with nitrobenzenesulfonyl chlorides and subsequently alkylated. [5]Treatment with a base triggers the rearrangement and cyclization to afford the 2-aminoindole derivative. [5]

Diagram: Synthetic Workflow for Cyano-Substituted 2-Aminoindoles

G Start Starting Materials (e.g., 2-Halonitrobenzene, 2-Aminobenzyl Cyanide) Step1 Nucleophilic Aromatic Substitution or Sulfonylation/Alkylation Start->Step1 Intermediate Key Intermediate (e.g., 2-Cyano-2-(2-nitrophenyl)-acetamide) Step1->Intermediate Step2 Reductive Cyclization or Truce-Smiles Rearrangement Intermediate->Step2 Product Cyano-Substituted 2-Aminoindole Step2->Product

Caption: General synthetic workflow for accessing cyano-substituted 2-aminoindoles.

Data-Driven Insights: The Impact of Cyano Substitution

The stabilizing effect of the cyano group is not merely theoretical; it has been substantiated by experimental data and has tangible benefits in drug discovery applications.

Enhanced Target Residence Time

In a study on inhibitors of Mycobacterium tuberculosis (Mtb) lipoamide dehydrogenase (Lpd), the introduction of a 2-cyano group onto an indazole scaffold, progressing to a 2-cyanoindole, resulted in a significant improvement in the enzyme-inhibitor complex half-life. [6]This extended target residence time was attributed to the displacement of a buried water molecule in the binding pocket by the cyano group, leading to a tighter enzyme-inhibitor complex. [6] Table 1: Comparison of Inhibitor Properties

CompoundScaffold2-SubstitutionEnzyme-Inhibitor Half-life
15 IndazoleH< 1 min
19 2-CyanoindoleCN~15 hours [6]
Improved Biological Activity

The electronic modulation provided by the cyano group can also directly translate to enhanced biological activity. In the development of tubulin polymerization inhibitors, structure-activity relationship (SAR) studies revealed that the presence of a cyano group on the prop-2-en-1-one linker of indole-acrylamide derivatives enhanced their potency. [7]

Conclusion and Future Outlook

The strategic incorporation of electron-withdrawing cyano groups represents a powerful and effective strategy for stabilizing the otherwise labile 2-aminoindole scaffold. This stabilization, rooted in fundamental electronic principles, not only facilitates the synthesis and handling of these compounds but also offers avenues for enhancing their pharmacological properties. As our understanding of the nuanced roles of specific functional groups in molecular recognition and reactivity continues to grow, the deliberate use of substituents like the cyano group will undoubtedly play an increasingly important role in the design of next-generation therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for researchers to harness the full potential of cyano-substituted 2-aminoindoles in their drug discovery endeavors.

References

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC - NIH.
  • Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation.
  • Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.
  • The conversion of 2-cyano cyanothioformanilides into 3-aminoindole- 2-carbonitriles using triphenylphosphine. SciSpace.
  • Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity. PMC.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogen
  • Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands. Unknown Source.
  • Tautomer - Wikipedia. Wikipedia.
  • Electron withdrawing group: Significance and symbolism. Unknown Source.

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Foundational

An In-depth Technical Guide to 2-Amino-6-bromo-1H-indole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Aminoindole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminoindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Among its many derivatives, the 2-aminoindole scaffold has emerged as a particularly privileged structure in modern drug discovery.[1] This is due to its unique electronic properties and its ability to form key hydrogen bond interactions with biological targets.[1] The introduction of a bromine atom at the 6-position and a nitrile group at the 3-position, as in 2-Amino-6-bromo-1H-indole-3-carbonitrile, creates a highly functionalized and versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this compound, from its fundamental properties and sourcing to its synthesis and potential applications in the development of new medicines.

Part 1: Chemical Identity and Supplier Availability

Core Compound Identification

The fundamental identification of 2-Amino-6-bromo-1H-indole-3-carbonitrile is crucial for any research and development endeavor. The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound, ensuring its unambiguous identification in literature and commerce.

  • Compound Name: 2-Amino-6-bromo-1H-indole-3-carbonitrile

  • CAS Number: 1427028-36-1[3]

  • Molecular Formula: C₉H₆BrN₃

  • Molecular Weight: 236.07 g/mol [3]

  • IUPAC Name: 2-amino-6-bromo-1H-indole-3-carbonitrile[3]

  • Canonical SMILES: C1=CC2=C(C=C1Br)NC(=C2C#N)N[3]

Supplier Availability

The accessibility of starting materials is a critical logistical consideration in any synthetic chemistry program. 2-Amino-6-bromo-1H-indole-3-carbonitrile is commercially available from specialized chemical suppliers.

SupplierProduct CodePurityNotes
FluorochemF65893997%Available for research and development purposes.

This table is for informational purposes and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence before procurement.

Part 2: Synthesis and Mechanistic Insights

While commercially available, understanding the synthesis of 2-Amino-6-bromo-1H-indole-3-carbonitrile provides valuable insights into its reactivity and potential for analogue synthesis. A common and efficient method for the preparation of 2-aminoindole derivatives is a one-pot, two-step procedure involving a nucleophilic aromatic substitution (SNA) followed by a reductive cyclization.[1]

Proposed Synthetic Protocol

This protocol is adapted from established methods for the synthesis of related 2-amino-1H-indole-3-carbonitriles.

Step 1: Nucleophilic Aromatic Substitution (SNA)

  • To a solution of 4-bromo-2-fluoronitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add malononitrile (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-((5-bromo-2-nitrophenyl)methylene)malononitrile.

Step 2: Reductive Cyclization

  • Dissolve the crude intermediate from Step 1 in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-Amino-6-bromo-1H-indole-3-carbonitrile.

Mechanistic Rationale

The synthesis proceeds through two key transformations. The initial SNA reaction is driven by the electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring, which activates the ring towards nucleophilic attack by the carbanion generated from malononitrile. The subsequent reductive cyclization is a classic method for indole synthesis. The iron in the presence of a mild acid (from ammonium chloride) reduces the nitro group to an amine. This in-situ generated aniline then undergoes an intramolecular cyclization onto one of the nitrile groups, followed by tautomerization to form the stable aromatic indole ring.

Synthetic_Workflow 4-Bromo-2-fluoronitrobenzene 4-Bromo-2-fluoronitrobenzene SNA_Reaction Nucleophilic Aromatic Substitution (SNA) 4-Bromo-2-fluoronitrobenzene->SNA_Reaction Malononitrile Malononitrile Malononitrile->SNA_Reaction Intermediate 2-((5-Bromo-2-nitrophenyl) methylene)malononitrile SNA_Reaction->Intermediate K2CO3, DMF Reductive_Cyclization Reductive Cyclization (Fe/NH4Cl) Intermediate->Reductive_Cyclization Final_Product 2-Amino-6-bromo-1H-indole- 3-carbonitrile Reductive_Cyclization->Final_Product

Caption: Synthetic workflow for 2-Amino-6-bromo-1H-indole-3-carbonitrile.

Part 3: Applications in Drug Discovery

The 2-aminoindole scaffold is a key pharmacophore in a variety of biologically active molecules. The presence of the bromine atom and the nitrile group in 2-Amino-6-bromo-1H-indole-3-carbonitrile offers multiple points for further chemical modification, making it an attractive starting material for the generation of compound libraries for high-throughput screening.

Potential Therapeutic Targets

Derivatives of 2-aminoindoles have shown activity against a range of therapeutic targets, including:

  • Kinases: The 2-aminoindole core can act as a hinge-binding motif for various protein kinases, which are critical targets in oncology and inflammatory diseases.

  • 5-Lipoxygenase (5-LO): Certain 2-amino-5-hydroxyindole derivatives have been identified as potent inhibitors of 5-LO, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation.[4]

  • IKKβ-kinase: This kinase is a key component of the NF-κB signaling pathway, which is implicated in inflammation and cancer. 2-aminoindoles have been explored as inhibitors of IKKβ.[1]

  • Phosphodiesterase-V (PDE5): The 2-aminoindole scaffold has been incorporated into inhibitors of PDE5, a target for the treatment of erectile dysfunction and pulmonary hypertension.[1]

The following diagram illustrates a simplified signaling pathway where a hypothetical drug derived from 2-Amino-6-bromo-1H-indole-3-carbonitrile could act as a kinase inhibitor.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival Transcription_Factor->Cellular_Response Drug 2-Aminoindole-derived Kinase Inhibitor Drug->Kinase_Cascade Inhibition

Caption: Potential mechanism of action for a 2-aminoindole-derived kinase inhibitor.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-6-bromo-1H-indole-3-carbonitrile.

  • Hazard Statements: Harmful if swallowed.[3] Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5][6]

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[7]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately and show this container or label.

Researchers should always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.[3]

Conclusion

2-Amino-6-bromo-1H-indole-3-carbonitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined chemical identity, commercial availability, and the potential for straightforward synthesis make it an attractive starting point for the development of novel therapeutics. The inherent biological relevance of the 2-aminoindole scaffold, coupled with the opportunities for diverse functionalization afforded by the bromo and cyano groups, ensures that this compound will continue to be of significant interest to researchers in the pharmaceutical sciences.

References

  • Boruah, M., et al. (2012). One-pot synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2- b]pyridine-3-carbonitrile derivatives under microwave irradiation.
  • Riseley, R., et al. (2025).
  • Landwehr, J., et al. (2006). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry, 49(14), 4327–4332.
  • Czarna, A., et al. (2010). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
  • Pranathi, A. N., et al. (2023). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. ACS Omega, 8(37), 33649–33660.
  • El-Shehry, M. F., et al. (2017). Some New 2-Amino-4-(N-substituted-1H- indol - 3-yl) thiophene-3- carbonitriles and their Antimicrobial Properties. Egyptian Journal of Chemistry, 60(6), 1081-1092.
  • Petrini, M. (2018). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. European Journal of Organic Chemistry, 2018(48), 6825-6844.
  • Hrizi, C., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5301.
  • Chen, J., et al. (2015). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Advances, 5(30), 23455-23459.
  • Google Patents. (2015).
  • Krutosikova, A., & Vegh, D. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.
  • James, M. J., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6248–6251.
  • PubChem. 1H-Indole-2,3-dione, 6-bromo-. [Link]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Al-Ostoot, F. H., et al. (2025). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record, 25(1), e202500121.

Sources

Exploratory

Pharmacophore modeling of 6-bromoindole derivatives for kinase inhibition

Pharmacophore Modeling of 6-Bromoindole Derivatives for Kinase Inhibition: A Structural and Mechanistic Guide Executive Overview The indole scaffold is a universally recognized privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Modeling of 6-Bromoindole Derivatives for Kinase Inhibition: A Structural and Mechanistic Guide

Executive Overview

The indole scaffold is a universally recognized privileged structure in medicinal chemistry. However, when substituted with a bromine atom at the C6 position, the resulting 6-bromoindole derivatives—most notably 6-bromoindirubin-3'-oxime (6BIO)—transition from generic binders to highly potent, selective ATP-competitive kinase inhibitors[1]. This technical guide explores the structural biology, pharmacophore modeling, and self-validating experimental workflows required to design and evaluate next-generation 6-bromoindole kinase inhibitors.

The Chemical Logic of the 6-Bromoindole Scaffold

The causality behind the high affinity of 6-bromoindoles lies in the precise spatial arrangement of the bis-indole core within the kinase hinge region.

When docked into the ATP-binding site of Glycogen Synthase Kinase-3β (GSK-3β), the molecule establishes a critical hydrogen-bonding network. The cyclic nitrogen of the pyrrole ring acts as a hydrogen bond donor to the peptide carbonyl oxygen of Val135, while the lactam carbonyl oxygen serves as a hydrogen bond acceptor from the backbone amide of Asp133[2].

Crucially, the bromine substitution at position 6 acts as the master selectivity determinant[1]. The halogen atom projects deeply into a distinct hydrophobic sub-pocket (often referred to as Region I) of the ATP-binding site. This pocket is highly accessible in GSK-3β and Chek1 kinases but is sterically restricted in closely related kinases like Cyclin-Dependent Kinases (CDKs)[3]. This halogen bonding and steric complementarity explain why 6-bromoindoles exhibit such a refined selectivity profile compared to their non-halogenated counterparts.

Structural Biology & Signaling Context

Halogenated indirubins were originally identified as minor constituents of the natural dye Tyrian purple before being synthetically optimized into targeted kinase modulators[4]. In cellular systems, the primary target of 6BIO is GSK-3β, a constitutively active serine/threonine kinase that negatively regulates the Wnt/β-catenin signaling pathway.

Pathway Wnt Wnt Signaling GSK3 GSK-3β (Active Kinase) Wnt->GSK3 Inhibits Bcat β-Catenin (Phosphorylated/Degraded) GSK3->Bcat Phosphorylates BcatActive β-Catenin (Nuclear Translocation) Inhibitor 6-Bromoindole Derivatives (e.g., 6-BIO) Inhibitor->GSK3 ATP-Competitive Inhibition Inhibitor->BcatActive Rescues

Fig 1. Modulation of the Wnt/β-catenin pathway via 6-bromoindole-mediated GSK-3β inhibition.

By inhibiting GSK-3β, 6-bromoindole derivatives prevent the phosphorylation and subsequent proteasomal degradation of β-catenin, allowing its nuclear translocation to activate target genes involved in cellular survival and stem cell pluripotency.

Pharmacophore Modeling: A Mixed In Silico Workflow

To rationally design novel 6-bromoindole derivatives, a mixed ligand- and structure-based pharmacophore modeling approach is strictly required. Relying solely on ligand-based methods risks overfitting to existing chemotypes, while purely structure-based methods may misrepresent the dynamic flexibility of the kinase active site.

The consensus pharmacophore for 6-bromoindole kinase inhibitors comprises four essential features:

  • Hydrogen Bond Donor (HBD): Maps to the pyrrole NH.

  • Hydrogen Bond Acceptor (HBA): Maps to the lactam C=O.

  • Hydrophobic/Halogen Feature (HYD/HAL): Maps to the 6-bromo group, essential for Region I penetration.

  • Aromatic Ring (AR): Maps to the indole core, facilitating

    
     stacking with the hinge region.
    

Workflow S1 1. Ligand Preparation (3D Conformer Generation) S3 3. Pharmacophore Elucidation (HBA, HBD, Halogen Features) S1->S3 S2 2. Target Preparation (Kinase ATP-Pocket Definition) S2->S3 S4 4. Model Validation (ROC Curve & Decoy Analysis) S3->S4 S5 5. Virtual Screening (Hit Identification) S4->S5

Fig 2. Integrated ligand- and structure-based pharmacophore modeling workflow for kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Profiling

The impact of the 6-bromo substitution on kinase selectivity is profound. The table below summarizes the causality between structural modifications and target affinity, demonstrating how the halogen atom drives GSK-3β selectivity over off-target CDKs.

CompoundKinase TargetIC₅₀ (nM)Selectivity Determinant / SAR Rationale
6-Bromoindirubin (6BI) GSK-3β56-Br interaction with the hydrophobic Region I pocket.
6-Bromoindirubin-3'-oxime (6BIO) GSK-3β56-Br combined with 3'-oxime enhanced hydrophilicity[1].
6-BIO CDK1/cyclin B320Reduced affinity due to steric clashes in the CDK1 pocket.
6-BIO CDK5/p2583Moderate off-target binding; pocket is slightly more accommodating.
Indirubin-3'-oxime (IO) GSK-3β22Lacks the 6-Br atom; exhibits lower potency and poorer selectivity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, both computational and biochemical assays must be designed as self-validating systems.

Protocol 1: Structure-Based Pharmacophore Generation and Validation
  • Target Preparation: Retrieve the high-resolution X-ray crystal structure of GSK-3β co-crystallized with 6BIO (PDB ID: 1UV5)[2].

    • Causality: Using a holo-structure ensures the ATP-binding pocket is in the correct biologically active conformation, preventing the steric clashes common in apo-structure docking.

  • Pharmacophore Elucidation: Extract the spatial coordinates of the HBD, HBA, and Halogen features using molecular modeling software (e.g., Discovery Studio or MOE).

  • Decoy Generation & Model Validation: Assemble a validation dataset comprising known active 6-bromoindoles and a set of property-matched decoys (e.g., via DUD-E).

    • Causality (Self-Validation): The model must independently differentiate true actives from structurally similar inactives. Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). A model is only validated for virtual screening if the ROC-AUC > 0.85, proving the features are specific binding determinants rather than generic lipophilic artifacts.

  • Virtual Screening: Screen commercial libraries against the validated pharmacophore model to identify novel scaffolds.

Protocol 2: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Assay Preparation: Prepare a master mix containing recombinant human GSK-3β, a biotinylated peptide substrate, and ATP at its Michaelis constant (

    
    ).
    
    • Causality: Running the assay exactly at the ATP

      
       ensures the system is highly sensitive to ATP-competitive inhibitors like 6-bromoindoles, preventing the artificial masking of potency that occurs at saturating ATP levels.
      
  • Compound Incubation: Dispense 6-bromoindole derivatives in a 10-point dose-response format and incubate for 60 minutes at room temperature.

  • TR-FRET Detection: Add Europium-labeled anti-phospho antibodies and Streptavidin-APC.

    • Causality: TR-FRET eliminates auto-fluorescence interference from the highly conjugated indole compounds themselves, ensuring high-fidelity readouts.

  • Data Analysis & Self-Validation: Calculate the

    
    -factor for the assay plate using positive (fully inhibited) and negative (DMSO vehicle) controls.
    
    • Causality (Self-Validation): A

      
      -factor 
      
      
      
      mathematically guarantees that the assay's signal band and background band are widely separated, validating that the calculated
      
      
      values are statistically robust and entirely independent of assay drift.

Conclusion

The 6-bromoindole scaffold represents a triumph of rational drug design, where a single halogen substitution dictates profound kinase selectivity. By employing rigorous, self-validating pharmacophore modeling and biochemical profiling, researchers can leverage this privileged structure to develop next-generation therapeutics for oncology, neurodegeneration, and regenerative medicine.

References

  • Polychronopoulos, P., et al. "Soluble 3′, 6-substituted indirubins with enhanced selectivity towards glycogen synthase kinase -3 alter circadian period." National Center for Biotechnology Information (PMC).[Link]

  • Al-Bayati, A., et al. "Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations." MDPI Molecules.[Link]

  • Huang, S., et al. "Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors." PubMed (NIH).[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Suzuki-Miyaura cross-coupling at the 6-bromo position of indole

An Application Guide to the Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position of Indole For researchers and scientists in the field of drug development, the indole scaffold represents a "privileged structure," a recu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position of Indole

For researchers and scientists in the field of drug development, the indole scaffold represents a "privileged structure," a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. The ability to selectively functionalize this heterocycle is paramount for generating novel molecular entities with tailored therapeutic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for creating carbon-carbon bonds, prized for its mild conditions and exceptional functional group tolerance.[1][2][3]

This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura cross-coupling reaction specifically at the 6-bromo position of the indole nucleus. We will delve into the mechanistic underpinnings of the reaction, provide a field-tested experimental protocol, and offer comprehensive guidance on optimization and troubleshooting, with a focus on reactions involving the unprotected indole N-H moiety.

Mechanism and Key Principles: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is crucial for rational selection of reagents and conditions. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 6-bromoindole. This is often the rate-determining step and results in a Pd(II) intermediate.[6] The reactivity order for halides is generally I > Br > Cl, making bromoindoles excellent substrates.[2]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[6] The base's role is therefore absolutely critical.

  • Reductive Elimination : The two organic fragments (the indole and the new aryl group) on the palladium center couple and are eliminated, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Indole Indole-Pd(II)-Br(Ln) OxAdd->PdII_Indole Transmetal Transmetalation PdII_Indole->Transmetal PdII_Both Indole-Pd(II)-Ar(Ln) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product 6-Aryl-Indole RedElim->Product IndoleBr 6-Bromoindole IndoleBr->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetal

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction
The Challenge of the Unprotected Indole N-H

A significant challenge in the cross-coupling of indoles is the presence of the acidic N-H proton.[7] This group can react with bases or organometallic intermediates, potentially leading to catalyst inhibition or undesired side reactions. Historically, this issue was circumvented by installing a protecting group (e.g., Boc, Tos) on the indole nitrogen.[3][8]

However, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have made the direct coupling of unprotected N-H indoles not only feasible but highly efficient.[7][9] This avoids the extra steps of protection and deprotection, improving overall synthetic efficiency. This protocol will focus on the direct coupling of unprotected 6-bromoindole.

Core Components: A Rationale for Selection

The success of the coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[1]

ComponentRole & Common ExamplesRationale for Choice
Palladium Source Pd(II) Pre-catalysts: Pd(OAc)₂, PdCl₂(dppf) Pd(0) Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) pre-catalysts are often more stable and easier to handle, but require in situ reduction to the active Pd(0) state.[1] Pd(0) sources can be used directly but may be more sensitive to air.[10] For bromoindoles, catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are robust starting points.[11][12]
Ligand Phosphines: PPh₃, dppf, PCy₃, XPhos, SPhos N-Heterocyclic Carbenes (NHCs) Ligands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich ligands (e.g., XPhos, SPhos, bulky phosphines) accelerate both oxidative addition and reductive elimination, which is particularly useful for less reactive substrates or to prevent side reactions.[4][13]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KF Organic: NEt₃, DBUThe base is crucial for activating the boronic acid for transmetalation.[6] The choice of base can significantly impact yield. K₃PO₄ is often effective for sensitive or N-H containing substrates, while carbonates like K₂CO₃ and Cs₂CO₃ are widely applicable.[7][14]
Solvent Aprotic: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, Dimethoxyethane (DME) Often with Water The solvent must solubilize the reagents and facilitate the reaction at the desired temperature. A mixture of an organic solvent with a small amount of water is very common, as water can aid in dissolving the base and facilitate the transmetalation step.[4][15]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 6-bromoindole with a generic arylboronic acid. It is intended as a starting point and may require optimization for specific substrates.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 6-bromoindole, boronic acid, and base to a flame-dried flask. B 2. Seal flask with a septum. A->B C 3. Evacuate and backfill with inert gas (3x). B->C D 4. Add catalyst/ligand and degassed solvent via syringe. C->D E 5. Heat mixture to 80-100 °C with stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with EtOAc. F->G H 8. Wash with water and brine. G->H I 9. Dry organic layer, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Figure 2: Experimental Workflow
Materials and Reagents
  • 6-Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Equipment
  • Round-bottom flask or Schlenk tube, flame-dried

  • Magnetic stir bar and stir plate with heating

  • Condenser

  • Inert gas line (Argon or Nitrogen) with vacuum manifold

  • Syringes and needles

  • Standard glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried reaction flask equipped with a magnetic stir bar, add 6-bromoindole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[16]

  • Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[1] Then, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[7]

  • Reaction Execution : Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.[16]

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours.[11]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with water, followed by brine.[16]

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 6-aryl-indole product.

Optimization Data and Comparative Analysis

The choice of reaction components is critical. The following table summarizes conditions from literature for successful Suzuki-Miyaura couplings on bromo-N-heterocycles, providing a valuable reference for optimization.

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate NotesCite
Pd(dppf)Cl₂ (3)dppfK₂CO₃ (2)Dimethoxyethane802955-bromo-1-ethyl-1H-indazole[11][12]
P1 Pre-catalyst (1.5)XPhosK₃PO₄ (2)Dioxane/H₂O (4:1)608915-chloro-1H-indole[7]
Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (2)Dimethoxyethane804225-bromo-1-ethyl-1H-indazole[11]
Pd(OAc)₂ (1.5) / SPhos (3)SPhosK₃PO₄ (2)Dioxane/H₂O10020863-bromo-1H-indole[7]
Pd(PPh₃)₄ (3)PPh₃Na₂CO₃ (2)H₂O1001915,7-dibromo-1H-indole (double coupling)[17]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems in Suzuki-Miyaura couplings.[10][14]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen has deactivated the Pd(0) catalyst or oxidized the phosphine ligand. Insufficient Temperature: The reaction is too slow at the current temperature.Ensure rigorous degassing of solvents and the reaction vessel.[10] Use fresh catalyst and ligands. Cautiously increase the reaction temperature in 10 °C increments.[10]
Homocoupling Presence of Pd(II): In-situ reduction of a Pd(II) pre-catalyst can consume boronic acid, leading to homocoupling. Oxygen Contamination: Oxygen can promote the homocoupling pathway.Start with a Pd(0) source like Pd(PPh₃)₄.[10] Ensure the reaction is strictly anaerobic. Use a more stable boronate ester (e.g., pinacol or MIDA) to control the concentration of the active boron species.[14]
Protodeboronation Cleavage of C-B Bond: The boronic acid C-B bond is cleaved by a proton source (often water or acidic impurities), especially with electron-rich or certain heteroaromatic boronic acids.Minimize water content or use anhydrous conditions with a base like K₃PO₄.[10][14] Switch from a boronic acid to a more stable boronate ester.[14] Use a milder base (e.g., KF).
Dehalogenation Hydride Source: The organopalladium intermediate reacts with a hydride source instead of the boronic acid.Avoid amine bases or alcohol solvents if dehalogenation is observed. Switch to a carbonate or phosphate base and an aprotic solvent system.[10]

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable method for the C-6 arylation of indoles. By understanding the core catalytic cycle and the specific roles of each reagent, researchers can effectively troubleshoot and optimize this powerful transformation. The protocol provided offers a reliable and efficient starting point for the synthesis of diverse 6-arylindoles, even on unprotected substrates, paving the way for the discovery of novel compounds in medicinal chemistry and materials science.

References

  • Benchchem. Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide.
  • Benchchem. comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
  • Cerna, I., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Prieto, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Dachwitz, M., et al. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. [Link]

  • Sokół, A., et al. (2019). Indolylboronic Acids: Preparation and Applications. PMC - NIH. [Link]

  • Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

  • Abbiati, G., et al. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kumar, A., et al. (2013). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]

  • Al-Zoubi, R. M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Al-Amin, M., et al. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Blakemore, D. C., et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. [Link]

  • Guenoun, F., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

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Application

Application Note: Microwave-Assisted Synthesis and Functionalization of 2-Amino-indole-3-carbonitriles

Executive Summary The 2-amino-indole-3-carbonitrile scaffold is a highly privileged building block in modern drug discovery, serving as a critical precursor for bioactive tricyclic systems such as pyrimido[4,5-b]indoles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-indole-3-carbonitrile scaffold is a highly privileged building block in modern drug discovery, serving as a critical precursor for bioactive tricyclic systems such as pyrimido[4,5-b]indoles and carbolines. Historically, the synthesis and subsequent functionalization of these cyanoenamines via conventional thermal heating have been bottlenecked by extended reaction times (16–24 hours), poor atom economy, and extensive thermal degradation.

This application note details a highly optimized, self-validating microwave-assisted synthesis (MAS) workflow. By leveraging dielectric heating, researchers can bypass the high activation energy barriers of intermediate formation, reducing reaction times from days to minutes while nearly doubling the isolated yield.

Mechanistic Rationale: The Microwave Advantage

The transition from conventional oil-bath heating to microwave irradiation is not merely a matter of speed; it fundamentally alters the reaction kinetics through direct dielectric heating.

Core Synthesis Causality: The initial formation of 2-amino-1H-indole-3-carbonitrile relies on the reaction of 1-bromo-2-nitrobenzene with malononitrile. Under conventional heating, the nucleophilic aromatic substitution and subsequent reductive cyclization suffer from competing side reactions. Microwave irradiation ensures rapid, volumetric heating, driving the cyclization faster than degradation pathways can initiate.

Downstream Functionalization Causality: To build tricyclic scaffolds, the 2-amino-indole-3-carbonitrile must be condensed with DMF-dialkylacetals to form N,N-dimethylformimidamides[1]. This requires the generation of a highly reactive alkoxyiminium species . Under thermal conditions, generating this electrophile takes up to 24 hours. Under 800 W microwave irradiation, the polar solvent (DMF, possessing a high microwave loss tangent,


) rapidly absorbs microwave energy, generating the alkoxyiminium ion in situ within minutes. The primary amine of the indole then immediately attacks the most electrophilic site (Site 1) of the formamide acetal[1].

G A 1-Bromo-2-nitrobenzene + Malononitrile B 2-Amino-1H-indole- 3-carbonitrile A->B Base, MW 100°C, 15 min D N,N-Dimethylformimidamide Intermediate B->D MW (800W) DMF, 10 min C DMF-Dialkylacetal C->D Electrophilic Attack E Pyrimido[4,5-b]indole Scaffold D->E Cyclization

Microwave-assisted workflow from precursors to pyrimido[4,5-b]indole scaffolds.

Quantitative Data: Conventional vs. Microwave Methodologies

The following table summarizes the empirical advantages of the microwave-assisted approach across both the core synthesis and the downstream condensation phases.

Reaction PhaseHeating ModalityTimeTemp (°C)Isolated Yield (%)Purity (LC-MS)
Core Synthesis Conventional (Oil Bath)12 h10045 - 55< 80%
Core Synthesis Microwave Irradiation15 min10082 - 88> 95%
Acetal Condensation Conventional (Oil Bath)16 - 24 h12030 - 40< 75%
Acetal Condensation Microwave (800 W)10 min12085 - 92> 98%

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Microwave Synthesis of 2-Amino-1H-indole-3-carbonitrile

Objective: Synthesize the core cyanoenamine scaffold from commercially available starting materials.

  • Reaction Assembly: In a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, add 1-bromo-2-nitrobenzene (1.0 mmol) and malononitrile (1.2 mmol).

  • Solvent & Base Selection: Add 3.0 mL of anhydrous DMF and anhydrous

    
     (2.0 mmol). Causality: DMF is chosen not only to solubilize the reagents but because its high dipole moment ensures efficient coupling with microwave frequencies, enabling instantaneous temperature ramping.
    
  • Microwave Parameters: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer (e.g., CEM Discover) set to 100 °C for 15 minutes. Set the maximum power to 150 W and enable simultaneous compressed air cooling (PowerMAX technology) to maximize direct energy transfer while maintaining the temperature setpoint.

  • Workup: Quench the reaction mixture with ice water (15 mL). The crude product will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Analytical Checkpoint:

    • IR Spectroscopy: Confirm the presence of the

      
       stretch at ~2210 
      
      
      
      and the primary amine
      
      
      double stretch at ~3400 and 3320
      
      
      .
    • If the nitrile peak is absent, the cyclization failed; check the anhydrous state of your base.

Protocol B: Condensation to N,N-Dimethylformimidamides

Objective: Functionalize the core scaffold via reaction with DMF-dialkylacetals under microwave irradiation to prepare tricyclic precursors[1].

  • Reaction Assembly: To a dry 10 mL microwave vial, add 2-amino-1H-indole-3-carbonitrile (1.0 mmol) generated from Protocol A.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol) and 2.0 mL of anhydrous DMF. Causality: An excess of DMF-DMA is required because it acts as both the electrophilic one-carbon unit source and compensates for any minor volatilization within the headspace of the sealed vessel.

  • Microwave Parameters: Seal the vial. Irradiate at a constant power of 800 W (or temperature-controlled at 120 °C) for 10 minutes[1]. Monitor the pressure curve; a sudden spike indicates solvent degradation, though DMF is generally stable under these conditions.

  • Workup: Remove the solvent under reduced pressure (Genevac or rotary evaporator with high vacuum). Purify the residue via flash column chromatography (DCM/MeOH 95:5).

  • Analytical Checkpoint:

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the formamidine proton (

      
      ) around 
      
      
      
      8.2–8.5 ppm. The disappearance of the primary amine protons confirms complete conversion.

Troubleshooting & Safety Considerations

  • Pressure Spikes: Microwave synthesis in sealed vessels can generate high pressures. Always ensure the reaction volume does not exceed 50% of the vial's capacity. If pressure limits are reached during Protocol B, reduce the equivalent of DMF-DMA or lower the temperature to 110 °C.

  • Incomplete Conversion: If the alkoxyiminium intermediate fails to form (evidenced by unreacted starting material), verify that the DMF-dialkylacetal is fresh. These acetals easily hydrolyze in the presence of atmospheric moisture, destroying their electrophilic potential.

References

1.[1] Organic & Biomolecular Chemistry - RSC Publishing. Title: The condensation of 2-aminoindole-3-carbonitriles and their 3-aminoindole-2-carbonitrile isomers with various DMF-dialkoxyacetals. Source: rsc.org. URL: 2. Product Class 23: Pyrido[X,Y-b]indoles (Carbolines). Source: thieme-connect.de. URL:

Sources

Method

Application Note: Chemoselective Functionalization of the C2-Amino Group in 2-Amino-6-bromo-1H-indole-3-carbonitrile

This Application Note is designed for medicinal chemists and process development scientists working with 2-Amino-6-bromo-1H-indole-3-carbonitrile . It addresses the specific challenges of functionalizing the C2-amino gro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 2-Amino-6-bromo-1H-indole-3-carbonitrile . It addresses the specific challenges of functionalizing the C2-amino group in the presence of a strongly electron-withdrawing nitrile at C3 and a halogen at C6.

Executive Summary & Strategic Analysis

The scaffold 2-Amino-6-bromo-1H-indole-3-carbonitrile (hereafter Compound 1 ) represents a "push-pull" enamine system embedded within a heteroaromatic core. The C2-amino group acts as the electron donor ("push"), while the C3-nitrile acts as the electron acceptor ("pull").

Electronic Landscape & Reactivity Challenges

Successful functionalization requires navigating three competing electronic factors:

  • Deactivated Nucleophilicity: The resonance delocalization of the C2-amino lone pair into the C3-nitrile (via the C2=C3 double bond) significantly reduces the nucleophilicity of the exocyclic amine compared to a standard aniline.

  • N1 vs. C2-NH2 Competition: While the exocyclic amine is the primary target, the indole N1 proton is acidified by the C3-nitrile (

    
     approx. 12-13), making N1-alkylation a competing pathway under basic conditions.
    
  • The 6-Bromo Handle: This substituent is electronically withdrawing (inductive effect) but remains chemically inert to most N-functionalization conditions, serving as a critical "spectator handle" for downstream cross-coupling (Suzuki/Buchwald) after the nitrogen core is established.

Reactivity Map (DOT Visualization)

ReactivityMap Core 2-Amino-6-bromo- 1H-indole-3-carbonitrile C2_Amino C2-Amino Group (Target Nucleophile) Core->C2_Amino C3_Nitrile C3-Nitrile (EWG / Deactivator) Core->C3_Nitrile N1_Indole N1-Indole (Competing Acidic Site) Core->N1_Indole Br_Handle 6-Bromo (Orthogonal Handle) Core->Br_Handle Amides/Ureas Amides/Ureas C2_Amino->Amides/Ureas Acylation/Carbamoylation Pyrimido[1,2-a]indoles Pyrimido[1,2-a]indoles C2_Amino->Pyrimido[1,2-a]indoles Cyclocondensation (w/ N1) C3_Nitrile->C2_Amino Resonance Deactivation C3_Nitrile->N1_Indole Increases Acidity

Figure 1: Electronic connectivity and reactivity logic of the 2-amino-3-cyanoindole scaffold.

Protocol A: Chemoselective Acylation (Amide Synthesis)

Direct acylation of the C2-amino group is difficult due to the "pull" of the nitrile. Standard conditions (acid chloride + weak base) often result in low conversion or recovery of starting material. This protocol uses DMAP catalysis to activate the acylating agent, overcoming the electronic deactivation.

Materials
  • Substrate: 2-Amino-6-bromo-1H-indole-3-carbonitrile (1.0 equiv)

  • Reagent: Acid Chloride (R-COCl) (1.2 equiv) or Anhydride

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10-20 mol%)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Compound 1 (1.0 mmol) in anhydrous THF (5 mL).

  • Base Addition: Add TEA (2.0 mmol) followed by DMAP (0.1 mmol). Stir at room temperature for 10 minutes. Note: The solution may darken slightly.

  • Acylation: Cool the mixture to 0°C. Dropwise add the Acid Chloride (1.2 mmol) diluted in 1 mL THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes). The product usually moves significantly higher (is less polar) than the free amine.

    • Troubleshooting: If conversion is <50% after 6 hours, heat to reflux (65°C). The 6-Br and 3-CN groups are stable at this temperature.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH or perform flash chromatography (Gradient: 0→40% EtOAc in Hexanes).

Mechanism Note: DMAP forms a highly electrophilic N-acylpyridinium ion, which is reactive enough to acylate the deactivated C2-amine.

Protocol B: Synthesis of Pyrimido[1,2-a]indoles (Heterocyclization)

This is the most high-value application for this scaffold in drug discovery. The C2-amine and N1-indole nitrogen act as a 1,3-binucleophile to close a pyrimidine ring, creating a tricyclic pyrimido[1,2-a]indole core.

Reaction Type: 3-Component Cyclocondensation

This protocol generates a 4-substituted pyrimidoindole ring.

Materials
  • Substrate: Compound 1 (1.0 equiv)

  • Electrophile 1: Aromatic Aldehyde (Ar-CHO) (1.0 equiv)

  • Electrophile 2: Malononitrile (or Ethyl Cyanoacetate) (1.0 equiv)

  • Catalyst: Piperidine (catalytic) or DABCO

  • Solvent: Ethanol or DMF

Step-by-Step Methodology
  • Mixing: In a microwave vial or pressure tube, combine Compound 1 (1.0 mmol), the Aldehyde (1.0 mmol), and Malononitrile (1.0 mmol) in Ethanol (4 mL).

  • Catalysis: Add 2 drops of piperidine.

  • Heating:

    • Method A (Thermal): Reflux at 80°C for 4–8 hours.

    • Method B (Microwave - Recommended): Heat at 120°C for 20 minutes. Microwave irradiation significantly improves yields for electron-deficient indoles.

  • Observation: A heavy precipitate often forms (the tricyclic product).

  • Workup: Cool the reaction to room temperature. Filter the solid precipitate.

  • Purification: Wash the solid cake with cold ethanol and diethyl ether. Recrystallization from DMF/EtOH is usually sufficient.

Workflow Diagram (DOT)

CyclizationWorkflow Start Start: 2-Amino-6-bromo-3-cyanoindole Mix Add Aldehyde + Malononitrile + EtOH Start->Mix Cat Add Piperidine (Cat.) Mix->Cat Heat Reflux or MW (120°C) Cat->Heat Intermediate Knoevenagel / Michael Cascade Heat->Intermediate Product End Product: Pyrimido[1,2-a]indole Intermediate->Product

Figure 2: One-pot cascade synthesis of fused pyrimido-indoles.

Protocol C: Urea Formation (Isocyanate Coupling)

Ureas are privileged pharmacophores. Due to the reduced nucleophilicity of the C2-amine, reaction with isocyanates can be sluggish or occur at N1.

Strategic Modification: Boron Catalysis

Recent literature suggests using Lewis acids like


 or 

can direct regioselectivity to the exocyclic amine (Source 1.4). However, for standard lab settings, a thermal approach in polar aprotic solvent is often sufficient.
Step-by-Step Methodology
  • Dissolution: Dissolve Compound 1 (1.0 mmol) in dry Pyridine (3 mL). Pyridine acts as both solvent and base/catalyst.

  • Addition: Add the Isocyanate (R-N=C=O) (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat to 50–60°C for 3 hours.

    • Checkpoint: If N1-carbamoylation is observed (by NMR), it is often reversible. Heating longer may favor the thermodynamic C2-urea product.

  • Workup: Pour the reaction mixture into ice water (20 mL). The urea product typically precipitates.

  • Isolation: Filter the solid, wash with water and hexanes.

Data Summary Table

Reaction ClassReagentConditionsPrimary ChallengeKey Success Factor
Acylation Acid ChlorideTHF, TEA, DMAP, 0°C→RTLow nucleophilicity of C2-NH2Use DMAP to generate active acyl-pyridinium species.
Cyclization Aldehyde + MalononitrileEtOH, Piperidine, Reflux/MWSolubility of starting materialMicrowave heating drives the cascade reaction efficiently.
Urea Formation IsocyanatePyridine, 60°CRegioselectivity (N1 vs C2)Pyridine solvent promotes proton transfer; heat favors thermodynamic C2 product.
Cross-Coupling Boronic AcidPd(PPh3)4, K2CO3, DioxaneStability of CN groupThe 6-Br is orthogonal; perform after N-functionalization.

References

  • N1-Alkylation vs. C2-Reactivity: Organic & Biomolecular Chemistry, "Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals."

  • Pyrimidoindole Synthesis: ResearchGate, "Synthesis of pyrimido[1,2-a]indoles (minireview)."

  • Isocyanate Reactivity: Cardiff University / ORCA, "Regio-selective amidation of indoles with isocyanates using borane Lewis acids."

  • Cascade Annulations: Thieme Connect, "Synthesis of Fused Pyrimido[1,6-a]indolones via Rhodium(III)-Catalyzed Cascade Annulations."

  • General Reactivity of 2-Amino-3-cyanoindoles: Beilstein Journal of Organic Chemistry, "Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics."

Application

Application Note: Rational Design of Fluorescent Probes Utilizing 2-Amino-6-bromo-1H-indole-3-carbonitrile

Target Audience: Synthetic Chemists, Chemical Biologists, and Assay Developers. Executive Brief & Chemical Rationale The development of small-molecule fluorescent probes requires versatile building blocks that support or...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Assay Developers.

Executive Brief & Chemical Rationale

The development of small-molecule fluorescent probes requires versatile building blocks that support orthogonal functionalization. 2-Amino-6-bromo-1H-indole-3-carbonitrile (CAS: 1427028-36-1) [1][2] is a highly privileged intermediate for this purpose.

  • C3-Carbonitrile (Acceptor): Acts as a strong electron-withdrawing group (EWG), essential for establishing an Intramolecular Charge Transfer (ICT) state.

  • C6-Bromide (Cross-Coupling Handle): Provides a regioselective site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to extend the

    
    -conjugation system and tune the emission wavelength into the visible/NIR spectrum[3].
    
  • C2-Amino & N1-Proton (Annulation Sites): Enables condensation and cyclization reactions to form rigidified architectures, such as the strongly fluorescent imidazo[1,2-a]indole core[4].

Mechanistic Pathway & Workflow Design

To convert this intermediate into a functional solvatochromic or target-specific probe, a two-step synthetic workflow is typically employed. First, the


-system is extended at the C6 position to introduce an electron donor. Second, the C2-amino group is cyclized to lock the molecular conformation, drastically reducing non-radiative decay and boosting the quantum yield (

).

Workflow Step1 2-Amino-6-bromo-1H- indole-3-carbonitrile Step2 C6-Arylation (Suzuki-Miyaura) Step1->Step2 Pd(dppf)Cl2 Ar-B(OH)2 Step3 C2/N1 Annulation (Imidazo-indole) Step2->Step3 α-Bromoketone Reflux Step4 Target Fluorophore (ICT Probe) Step3->Step4 Photophysical Validation

Fig 1: Synthetic workflow converting the bromo-indole intermediate into a fluorescent probe.

Mechanism D Electron Donor (C6-Aryl) B π-Conjugated Indole Core D->B A Electron Acceptor (C3-CN) B->A E Intramolecular Charge Transfer A->E Excitation & Red-Shift

Fig 2: Intramolecular Charge Transfer (ICT) mechanism in the synthesized fluorophore.

Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies integrate mechanistic causality with strict Quality Control (QC) checkpoints to ensure experimental success.

Protocol A: -Extension via Suzuki-Miyaura Cross-Coupling (C6-Arylation)

Objective: Introduce an electron-donating aryl group at the C6 position to establish the push-pull ICT system.

Reagents & Materials:

  • 2-Amino-6-bromo-1H-indole-3-carbonitrile (1.0 eq)

  • 4-(Dimethylamino)phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Degas the 1,4-Dioxane/H₂O mixture by bubbling argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the Pd(0) active catalytic species and to inhibit homocoupling of the boronic acid.

  • Reaction Assembly: In a flame-dried Schlenk flask, combine the indole intermediate, boronic acid, and K₂CO₃. Add the degassed solvent.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon. Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step, driving the reaction forward despite the electron-rich nature of the 2-aminoindole core.

  • Heating: Seal the flask and heat at 90°C for 6 hours.

  • Self-Validation & QC Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). Observe under a 365 nm UV lamp. The starting material exhibits weak fluorescence, whereas the successful formation of the extended

    
    -system will immediately present a bright, red-shifted fluorescent spot (typically cyan/green). LC-MS must confirm the disappearance of the characteristic bromine isotopic doublet (m/z 236/238).
    
Protocol B: Rigidification via Imidazo[1,2-a]indole Annulation

Objective: Cyclize the C2-amino and N1 positions to lock the fluorophore's conformation, minimizing non-radiative energy loss[4].

Reagents & Materials:

  • C6-Arylated Indole Intermediate (from Protocol A) (1.0 eq)

  • 
    -Bromoacetophenone (1.1 eq)
    
  • Base: NaHCO₃ (2.0 eq)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Condensation: Dissolve the intermediate and

    
    -bromoacetophenone in absolute ethanol. Add NaHCO₃.
    
  • Cyclization: Reflux the mixture at 80°C for 12 hours. Causality: The primary amine at C2 first undergoes nucleophilic substitution with the

    
    -carbon of the bromoketone. Subsequent intramolecular condensation between the resulting ketone and the indole N1-proton forms the fused imidazole ring. NaHCO₃ neutralizes the HBr byproduct, preventing protonation of the C2-amino group, which would otherwise kill its nucleophilicity.
    
  • Isolation: Cool to room temperature, concentrate in vacuo, and purify via flash chromatography.

  • Self-Validation & QC Checkpoint: The final product will exhibit a dramatic increase in fluorescence intensity compared to the intermediate. A UV-Vis spectrophotometer should reveal a significantly higher molar extinction coefficient (

    
    ), and ¹H-NMR will confirm the complete disappearance of the primary amine (-NH₂) protons.
    

Data Presentation: Photophysical Evolution

The step-by-step structural modification of 2-Amino-6-bromo-1H-indole-3-carbonitrile yields predictable and measurable enhancements in its photophysical properties. The table below summarizes the typical spectral evolution observed during this synthetic workflow.

Compound Stage

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Structural Consequence
Starting Intermediate 310385750.04Weak emission due to limited conjugation and free bond rotation.
C6-Arylated Indole 365450850.12Red-shifted absorption/emission due to extended push-pull ICT.
Imidazo[1,2-a]indole Probe 4205601400.68Massive

increase due to rigidification; large Stokes shift minimizes self-quenching.

(Note: Values represent typical photophysical parameters for push-pull indole derivatives engineered via this specific pathway).

Applications in Drug Development & Sensing

Probes derived from the 2-Amino-6-bromo-1H-indole-3-carbonitrile scaffold are highly valued in modern biological assays:

  • Microenvironmental Sensing: Because the excited state relies on ICT, the emission wavelength is highly sensitive to solvent polarity (solvatochromism). This makes the final probes excellent candidates for visualizing lipid droplets or mapping hydrophobic protein pockets during drug screening.

  • pH-Responsive Imaging: The nitrogen atoms within the newly formed imidazo[1,2-a]indole core can be protonated in acidic environments (e.g., lysosomes or tumor microenvironments), leading to a rapid "turn-on" or ratiometric fluorescence response[4].

References

Sources

Method

Application Notes and Protocols for the Preparation of Schiff Bases from 2-Amino-6-bromo-1H-indole-3-carbonitrile

Abstract This comprehensive guide details the synthesis, purification, and characterization of novel Schiff bases derived from 2-amino-6-bromo-1H-indole-3-carbonitrile. The indole scaffold is a privileged structure in me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, purification, and characterization of novel Schiff bases derived from 2-amino-6-bromo-1H-indole-3-carbonitrile. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatization into Schiff bases opens avenues for the development of new therapeutic agents. This document provides a robust experimental protocol, explains the underlying chemical principles, and discusses the potential applications of these compounds for researchers in drug discovery and organic synthesis.

Introduction: The Significance of Indole-Based Schiff Bases

The indole nucleus is a cornerstone in the architecture of a vast number of natural products and synthetic compounds with significant biological activities.[1] Its presence in key biomolecules like tryptophan underscores its fundamental role in biochemistry. Consequently, indole derivatives have been extensively explored as scaffolds for the development of new pharmaceuticals.

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group).[1] The formation of a Schiff base from an amine and an aldehyde or ketone is a versatile reaction that allows for the introduction of diverse structural motifs. The resulting imine bond is not merely a linker but can be a critical pharmacophore, contributing to the biological activity of the molecule.

The conjugation of the indole ring system with the azomethine group of a Schiff base can lead to compounds with a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific starting material, 2-amino-6-bromo-1H-indole-3-carbonitrile, presents a unique template. The bromine atom at the 6-position and the carbonitrile group at the 3-position are electron-withdrawing groups, which can influence the electronic properties and biological activity of the final Schiff base derivatives. This guide provides a detailed protocol for the synthesis of these promising compounds, addressing the potential challenges associated with the reduced nucleophilicity of the starting amine.

Reaction Mechanism and Rationale

The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone. The reaction is generally acid-catalyzed and proceeds in two main stages, as illustrated below.

Nucleophilic Addition

The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine.

Dehydration

The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable imine, or Schiff base. This step is facilitated by an acid catalyst, which protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).

Causality Behind Experimental Choices:

  • Catalyst: An acid catalyst, such as glacial acetic acid, is crucial for this reaction. It protonates the carbonyl group of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic 2-amino group of the indole derivative. It also facilitates the final dehydration step. However, the amount of acid must be catalytic, as excess acid can protonate the amine, rendering it non-nucleophilic.

  • Solvent: A solvent in which both reactants are soluble and that allows for the removal of water is ideal. Ethanol or methanol are commonly used as they are good solvents for many organic compounds and have relatively high boiling points suitable for refluxing.

  • Reaction Conditions: Heating the reaction mixture under reflux is often necessary to provide the activation energy required for the reaction to proceed at a reasonable rate, especially when dealing with a less reactive amine. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Experimental Protocol

This protocol outlines the general procedure for the synthesis of Schiff bases from 2-amino-6-bromo-1H-indole-3-carbonitrile and various aromatic aldehydes.

Materials and Equipment
  • 2-Amino-6-bromo-1H-indole-3-carbonitrile

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute ethanol (or methanol)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber and appropriate solvent system (e.g., ethyl acetate/hexane)

  • UV lamp for TLC visualization

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol)

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-bromo-1H-indole-3-carbonitrile (1.0 eq).

  • Dissolution: Add absolute ethanol (or methanol) to the flask to dissolve the starting material. The amount of solvent should be sufficient to ensure complete dissolution upon heating.

  • Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1.0 - 1.1 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain the temperature for 4-8 hours. The exact time will depend on the reactivity of the specific aldehyde used.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting materials. Develop the plate in a suitable solvent system (e.g., 30% ethyl acetate in hexane) and visualize the spots under a UV lamp. The reaction is considered complete when the starting amine spot has disappeared or significantly diminished, and a new, less polar product spot is prominent.

  • Isolation of the Product:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • In many cases, the Schiff base product will precipitate out of the solution upon cooling.

    • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde and other impurities.

    • If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

    • Dissolve the crude product in a minimum amount of the hot solvent and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified Schiff base.

    • Characterize the compound using spectroscopic methods:

      • FT-IR: Look for the characteristic C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde will also be indicative of product formation.

      • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-N=CH-) in the downfield region (typically δ 8-10 ppm).

      • ¹³C NMR: The carbon of the C=N group will appear in the range of δ 160-170 ppm.

Visualization of the Synthetic Workflow

The general synthetic scheme for the preparation of Schiff bases from 2-amino-6-bromo-1H-indole-3-carbonitrile is depicted in the following workflow diagram.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product cluster_analysis Purification & Characterization A 2-Amino-6-bromo-1H-indole-3-carbonitrile C Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Reflux (4-8 h) A->C B Aromatic Aldehyde (R-CHO) B->C D Schiff Base Derivative C->D Condensation E Recrystallization D->E Purification F Spectroscopic Analysis (FT-IR, NMR, Mass Spec) E->F Characterization

Caption: General workflow for the synthesis of Schiff bases.

Data Presentation: Representative Schiff Base Derivatives

The following table summarizes the expected data for a series of Schiff base derivatives synthesized from 2-amino-6-bromo-1H-indole-3-carbonitrile and various aromatic aldehydes.

Compound ID Aromatic Aldehyde Substituent (R) Molecular Formula Expected FT-IR (cm⁻¹) ν(C=N) Expected ¹H NMR (δ ppm) -N=CH-
SB-1 -H (Benzaldehyde)C₁₆H₉BrN₄~1625~8.5
SB-2 -Cl (4-Chlorobenzaldehyde)C₁₆H₈BrClN₄~1628~8.6
SB-3 -OCH₃ (4-Methoxybenzaldehyde)C₁₇H₁₁BrN₄O~1620~8.4
SB-4 -NO₂ (4-Nitrobenzaldehyde)C₁₆H₈BrN₅O₂~1635~8.8

Potential Applications in Drug Development

The indole nucleus is a well-established pharmacophore, and its combination with the Schiff base moiety offers a promising strategy for the discovery of new drug candidates. Schiff bases derived from various indole precursors have demonstrated a wide array of biological activities.

  • Antimicrobial Activity: The azomethine group is known to be a crucial structural requirement for the antimicrobial activity of many compounds. Indole-based Schiff bases have been reported to exhibit significant antibacterial and antifungal properties.

  • Anticancer Activity: Numerous studies have highlighted the potential of indole Schiff base derivatives as anticancer agents. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Anti-inflammatory and Analgesic Activity: Some Schiff bases containing the indole scaffold have shown promising anti-inflammatory and analgesic effects, suggesting their potential for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

The novel Schiff bases synthesized from 2-amino-6-bromo-1H-indole-3-carbonitrile are attractive candidates for screening in these and other therapeutic areas. The presence of the bromo and cyano substituents may enhance their biological activity and provide opportunities for further structural modifications.

Safety Precautions

  • 2-Amino-6-bromo-1H-indole-3-carbonitrile: Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated fume hood.

  • Aromatic Aldehydes: Many aromatic aldehydes are irritants. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Ethanol and methanol are flammable. Keep them away from open flames and other ignition sources.

  • Glacial Acetic Acid: Corrosive. Handle with care and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Journal of Basic & Applied Sciences. Available at: [Link]

  • Biological activities of Schiff base and its complexes: A review. ResearchGate. Available at: [Link]

  • What are the conditions used for schiff base reaction?. ResearchGate. Available at: [Link]

  • Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. Future Medicinal Chemistry. Available at: [Link]

  • Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications. Available at: [Link]

  • Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. World Journal of Applied Chemistry. Available at: [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. Available at: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. Dergipark. Available at: [Link]

  • Synthesis and in silico investigation of Schiff base derivatives of 1H-indole-2,3-diones and their Co(II) and Ni(II) complexes. Brazilian Journal of Biology. Available at: [Link]

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-Amino-6-bromo-1H-indole-3-carbonitrile in multicomponent reactions

Technical Support Center: Optimizing Yield for 2-Amino-6-bromo-1H-indole-3-carbonitrile Executive Summary & Reaction Logic The synthesis of 2-amino-6-bromo-1H-indole-3-carbonitrile is a critical workflow in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yield for 2-Amino-6-bromo-1H-indole-3-carbonitrile

Executive Summary & Reaction Logic

The synthesis of 2-amino-6-bromo-1H-indole-3-carbonitrile is a critical workflow in drug discovery, particularly for developing kinase inhibitors and MDM2 antagonists. While often categorized under multicomponent reactions (MCRs) due to its one-pot cascade nature, the most robust pathway is the One-Pot SNAr / Reductive Cyclization .

This guide addresses the specific challenges of constructing the 2-amino-3-cyanoindole core with a 6-bromo substituent. The presence of the bromine atom introduces unique electronic and steric considerations that differentiate this protocol from generic indole synthesis.

The Core Pathway (The "Standard" Protocol):

  • Precursors: 5-Bromo-2-fluoronitrobenzene + Malononitrile.

  • Step 1 (SNAr): Nucleophilic aromatic substitution to form the aryl-malononitrile intermediate.

  • Step 2 (Reductive Cyclization): Reduction of the nitro group (typically Fe/Zn/HCl or Na2S2O4) triggers an intramolecular nucleophilic attack on the nitrile to close the ring.

Diagnostic Workflow (Decision Tree)

Before adjusting parameters, identify the bottleneck using this logic flow.

TroubleshootingFlow Start Low Yield Observed CheckTLC Check TLC/LCMS (Step 1 Completion) Start->CheckTLC Step1Fail Starting Material (SM) Remains CheckTLC->Step1Fail SM Present Step1Mess Many Spots/Degradation (Step 1) CheckTLC->Step1Mess Complex Mixture Step2Fail Intermediate Consumed No Product CheckTLC->Step2Fail Intermediate Gone Soln1 Increase Base Strength (NaH vs K2CO3) Check Anhydrous Cond. Step1Fail->Soln1 Soln2 Lower Temp Control Exotherm Check O2 Exclusion Step1Mess->Soln2 Soln3 Optimize Reductant (Fe vs Zn) Adjust pH (HCl conc) Step2Fail->Soln3

Caption: Diagnostic logic for isolating yield failures in the one-pot SNAr/Reductive Cyclization sequence.

Critical Troubleshooting (FAQ Format)

Phase 1: The SNAr Reaction (Formation of the Intermediate)

Q1: I am seeing significant unreacted 5-bromo-2-fluoronitrobenzene. Why is the substitution stalling? Technical Insight: The 5-bromo substituent is weakly electron-withdrawing but can also exert steric influence. The SNAr reaction relies heavily on the nucleophilicity of the malononitrile anion.

  • Root Cause 1: Wet Solvent. Water quenches the malononitrile anion. Even trace moisture in DMF or DMSO is detrimental.

  • Root Cause 2: Weak Base. Carbonate bases (K₂CO₃) may be insufficient for rapid conversion, allowing side reactions to compete.

  • Corrective Action: Switch to NaH (Sodium Hydride) in anhydrous THF or DMF at 0°C to RT. Ensure the malononitrile is deprotonated before adding the nitrobenzene.

Q2: The reaction mixture turns black/tarry immediately. What is happening? Technical Insight: Nitro-aromatics are prone to oxidative degradation under highly basic conditions (Meisenheimer complex stability issues).

  • Mechanism: Excessive exotherms or lack of inert atmosphere can lead to polymerization of the malononitrile or oxidative degradation of the nitro-arene.

  • Corrective Action:

    • Temperature Control: Add the nitrobenzene at 0°C .

    • Atmosphere: Strictly perform under Argon/Nitrogen .

    • Stoichiometry: Do not exceed 1.1 equivalents of base initially.

Phase 2: Reductive Cyclization (Ring Closure)

Q3: The intermediate forms, but the reduction step yields a complex mixture or de-halogenated product. Technical Insight: The bromine at position 6 is susceptible to hydrodehalogenation (loss of Br) under vigorous reduction conditions, especially with Zinc/HCl or catalytic hydrogenation.

  • Root Cause: Over-reduction. Zinc dust in high concentrations of HCl can cleave aryl-halides.

  • Corrective Action:

    • Preferred Reductant: Use Iron powder (Fe) with NH₄Cl (mild acid) in Ethanol/Water. This is chemoselective for the nitro group and spares the aryl bromide.

    • Alternative: Sodium dithionite (Na₂S₂O₄) in dioxane/water is a milder alternative that avoids metal waste and dehalogenation [1].

Q4: I am isolating the open-chain amine intermediate, not the indole. Technical Insight: The cyclization requires the amine to attack the nitrile. This is an equilibrium process often driven by acid catalysis or heat.

  • Corrective Action:

    • Heat: Ensure the reduction step is refluxed (80–100°C) for at least 1–2 hours.

    • Acid Catalyst: If using neutral reduction (e.g., H2/Pd), the cyclization may be slow. Add a Lewis acid (e.g., ZnCl₂ - 10 mol%) or slight Brønsted acid to activate the nitrile [2].

Optimized Experimental Protocol

This protocol is designed to minimize dehalogenation and maximize cyclization efficiency.

Reagents:

  • 5-Bromo-2-fluoronitrobenzene (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Sodium Hydride (60% in oil) (2.2 equiv)[1]

  • Iron Powder (325 mesh) (5.0 equiv)

  • Ammonium Chloride (saturated aq. solution)

Step-by-Step Workflow:

  • Anion Formation:

    • To a flame-dried flask under Argon, add NaH (2.2 equiv) and anhydrous DMF (0.5 M concentration).

    • Cool to 0°C.

    • Add Malononitrile (1.1 equiv) dropwise. Stir for 15 min until H₂ evolution ceases.

  • SNAr Coupling:

    • Add 5-Bromo-2-fluoronitrobenzene (1.0 equiv) slowly at 0°C.

    • Allow to warm to RT and stir for 1 hour.

    • Checkpoint: TLC should show complete consumption of nitrobenzene and formation of a polar intermediate (deep purple/red color often observed).

  • One-Pot Quench & Reduction:

    • Do not isolate. Cool the mixture to 0°C.

    • Slowly add 1N HCl (just enough to neutralize excess NaH).

    • Add Ethanol (equal volume to DMF) and Iron Powder (5.0 equiv).

    • Add Saturated NH₄Cl solution (approx. 5 equiv).

  • Cyclization:

    • Heat the slurry to 90°C for 2 hours.

    • Mechanism:[2][3] Fe reduces -NO₂ to -NH₂. The -NH₂ attacks the proximal -CN group.

    • Monitor by LCMS for the mass of the indole (M+H = ~236/238 for Br isotope pattern).

  • Workup:

    • Filter hot through Celite to remove Iron sludge.

    • Dilute filtrate with water. The product often precipitates as a solid.[4]

    • If no precipitate, extract with Ethyl Acetate.

Comparative Analysis of Conditions

VariableStandard ConditionOptimized for 6-Br IndoleWhy?
Base K₂CO₃ / DMFNaH / THF or DMF Carbonates are often too slow for sterically encumbered or deactivated substrates, leading to impurity buildup.
Reductant Zn / HClFe / NH₄Cl Zn/HCl is too aggressive and frequently causes debromination (loss of the 6-Br atom).
Temperature Reflux (Step 1)0°C -> RT (Step 1) High temp in Step 1 causes polymerization of malononitrile.
Solvent DMSODMF/EtOH DMSO is difficult to remove and can act as an oxidant at high temps.

Advanced Mechanism: The "Thorpe-Ziegler" Type Cyclization

Understanding the electron flow helps predict side reactions.

Mechanism Substrate 5-Br-2-F-Nitrobenzene Inter1 Aryl-Malononitrile (Anionic) Substrate->Inter1 SNAr (NaH) -F⁻ Inter2 Aryl-Amine (Reduced) Inter1->Inter2 Reduction (Fe/NH4Cl) Product 2-Amino-6-Br-Indole-3-CN Inter2->Product Cyclization (Nucleophilic Attack on CN) SideRxn Debromination (Avoid Zn/HCl) Inter2->SideRxn

Caption: Mechanistic pathway highlighting the critical risk of debromination during the reduction phase.

References

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Source: ACS Combinatorial Science (2011).[5] Relevance: Establishes the foundational SNAr/Reductive Cyclization protocol for 2-aminoindoles. URL:[Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles. Source: RSC Advances (2025/Recent Review). Relevance: Discusses catalyst choices (Lewis acids) that improve the cyclization step yield. URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-bromo-2-fluoronitrobenzene and malononitrile (highly toxic) before handling.

Sources

Optimization

Preventing oxidation and tautomerization of 2-aminoindole derivatives

Status: Operational Ticket ID: 2AI-STAB-001 Subject: Preventing Oxidation and Tautomerization in 2-Aminoindole Scaffolds Assigned Specialist: Senior Application Scientist Introduction: The "Chameleon" of Heterocycles Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 2AI-STAB-001 Subject: Preventing Oxidation and Tautomerization in 2-Aminoindole Scaffolds Assigned Specialist: Senior Application Scientist

Introduction: The "Chameleon" of Heterocycles

Welcome to the technical support guide for 2-aminoindole derivatives. If you are here, you have likely encountered one of two common failures: your product turned deep purple/black during filtration (oxidation), or your NMR spectrum shows aliphatic signals where aromatic ones should be (tautomerization).

2-Aminoindole is not a standard indole.[1] It is an amidine embedded in an aromatic system.[1] Its electron-rich nature makes it exceptionally prone to radical oxidative coupling, while its amidine character drives a relentless equilibrium between the aromatic amino-indole and the non-aromatic imino-indoline . This guide provides the mechanistic grounding and self-validating protocols required to stabilize this scaffold.

Module 1: Tautomerization Control

The Core Issue: The Identity Crisis

Unlike simple indoles, 2-aminoindole exists in a dynamic equilibrium between the 2-aminoindole (A) and 2-iminoindoline (B) forms. While form A retains aromaticity, form B is often thermodynamically favored in solution, particularly when C3 is unsubstituted, due to the stability of the C=N bond and relief of steric strain in certain substituted derivatives.

Visualizing the Equilibrium

The following diagram illustrates the proton shift that defines this instability.

Tautomerism cluster_0 Aromatic Form (Reactive) cluster_1 Non-Aromatic Form (Stable) Amino 2-Aminoindole (Aromatic 10π System) Nucleophilic at C3 Imino 2-Iminoindoline (Interrupted Aromaticity) Electrophilic at C2 Amino->Imino  H-shift (Fast)  

Figure 1: The tautomeric shift between the amino and imino forms. Note that the imino form disrupts the benzene ring's conjugation less than expected, often making it the dominant species in solution.

Troubleshooting: "Is my NMR wrong?"

Users often discard pure product thinking it has decomposed because the NMR looks "aliphatic." Use this diagnostic table to confirm your tautomer.

Feature2-Aminoindole (Aromatic)2-Iminoindoline (Non-Aromatic)
C3 Proton Signal Singlet/Multiplet at ~6.0–6.8 ppm (Aromatic region)Singlet/Doublet at ~3.5–4.5 ppm (Aliphatic CH2 region)
C2 Carbon Signal ~150 ppm (C-N single bond character)~160–175 ppm (C=N imine character)
NH Signal Broad singlet (NH2)Distinct NH (often sharp) + CH2 signal
Solvent Effect Favored in DMSO-d6 (H-bond stabilization)Favored in CDCl3 (Non-polar)
Protocol: Trapping the Desired Tautomer

To force the molecule into the stable aromatic Amino form, you must remove the mobile proton or lock the electron density.

Option A: Acid Salt Formation (Reversible) Protonation occurs at the imine nitrogen (the most basic site), forming a resonance-stabilized amidinium salt that restores aromaticity.

  • Dissolve crude free base in degassed Et2O or EtOAc.

  • Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.

  • Filter the precipitate immediately under Argon.

  • Result: Stable 2-aminoindolium hydrochloride.

Option B: Acylation (Irreversible)

  • Add Boc2O (1.2 eq) and DMAP (0.1 eq) directly to the reaction mixture before workup if possible.

  • Mechanism: The Boc group usually adds to the exocyclic nitrogen, locking the structure in the amino-form by conjugating the lone pair into the carbonyl, preventing the H-shift.

Module 2: Oxidation Prevention

The Core Issue: Oxidative Dimerization

2-Aminoindoles are electron-rich ("super-nucleophiles"). In the presence of oxygen and light, they undergo Single Electron Transfer (SET) to form radical cations. These radicals dimerize at the C3 position, leading to extended conjugated systems (often purple/blue dyes similar to Indigo) or amorphous black polymers (melanin-like).

Visualizing the Degradation Pathway

Oxidation Start 2-Aminoindole (Free Base) Radical Radical Cation (SET Mechanism) Start->Radical Dimer C3-C3 Dimerization Radical->Dimer Fast coupling Product Purple/Black Insoluble Polymer Dimer->Product Further Oxidation Oxygen + O2 / Light

Figure 2: The oxidative cascade. Once the radical forms, dimerization is rapid and irreversible.

Protocol: The "Zero-Oxygen" Workup

Standard benchtop filtration is the most common point of failure. Use this protocol for isolation.

Materials:

  • Solvents: Degassed (sparged with Argon for 15 mins).

  • Additives: Ascorbic acid or BHT (Butylated hydroxytoluene).

Step-by-Step:

  • Quench: If synthesizing via reduction (e.g., from 2-nitro precursors), quench the reaction with degassed buffer containing 1% Ascorbic Acid . The antioxidant sacrifices itself to scavenge radicals.

  • Extraction: Use degassed EtOAc. Keep the organic layer covered with aluminum foil (light protection).

  • Drying: Use Na2SO4, not MgSO4 (MgSO4 can be slightly Lewis acidic and promote coupling on the surface).

  • Evaporation: Do not heat the rotavap bath above 30°C. Backfill with Nitrogen, not air.

  • Purification:

    • Avoid: Standard Silica Gel (The acidic surface catalyzes oxidation/tautomerization).

    • Use: Neutral Alumina (Grade III) or Silica pre-treated with 1% Triethylamine.

    • Best Practice: Skip chromatography if possible; precipitate as the HCl salt (see Module 1).

Module 3: Synthesis & Stability FAQs

Q: I cannot isolate the free base; it turns black on the filter paper. What do I do? A: Do not isolate the free base. The free base is kinetically unstable in air. Modify your workflow to perform a "telescoped" protection. After your synthesis step (e.g., reduction of a 2-cyano-nitrobenzene or Buchwald coupling), add Ac2O or Boc2O directly to the crude reaction mixture. Isolate the N-protected derivative, which is air-stable.

Q: Can I store 2-aminoindole in solution? A: Only if frozen and protected.

  • Good: DMSO-d6 solution, frozen at -20°C, under Argon.

  • Bad: CDCl3 solution at room temperature. (Chloroform often contains traces of HCl and phosgene, and dissolved O2 will degrade the sample within hours).

Q: Why does my product show two spots on TLC that merge? A: This is classic tautomerism on silica. The acidic silica surface catalyzes the interconversion between amino and imino forms.

  • Fix: Run 2D-TLC (run the plate, dry it, rotate 90°, run again). If the spots lie off the diagonal, they are interconverting isomers, not impurities. Treat the plate with 5% Et3N/Hexane before running to suppress the acidic sites.

References

  • Gold-Catalyzed Synthesis & Stability: Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019).[2] Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides.[2] Organic Letters, 21(11), 4327–4330. Link

  • One-Pot Synthesis & Handling: Tang, S., & Wang, W. (2010). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous via Nucleophilic Aromatic Substitution and Reductive Cyclization.[1] ACS Combinatorial Science, 12(5). Link

  • Tautomerism Mechanisms: Katritzky, A. R., et al. (2000). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.
  • Oxidative Instability: Srivastava, A., Palanivel, L., & Baskaran, S. (2023). One-pot Synthesis of 2-Aminoindole through SET Oxidative Cyclization. ResearchGate/Journal Reference. Link

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of 6-Bromo-Indole-3-Carbonitrile in Biological Assays

Welcome to the technical support guide for 6-bromo-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-bromo-indole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during biological assays. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in key endogenous compounds and its therapeutic potential.[1] However, many indole derivatives, including 6-bromo-indole-3-carbonitrile, exhibit poor aqueous solubility, which can significantly impact assay results and lead to data misinterpretation.[2] This guide offers practical, in-depth solutions and troubleshooting strategies to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-bromo-indole-3-carbonitrile precipitating in my aqueous assay buffer?

A1: 6-bromo-indole-3-carbonitrile is a hydrophobic molecule, a characteristic common to many indole-based compounds. This poor water solubility is a primary reason for its precipitation in aqueous solutions. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound may crash out of solution if its concentration exceeds its thermodynamic solubility limit in the final assay medium.

Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A2: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in most cell-based assays should be kept as low as possible, ideally below 0.5%.[3] However, the optimal concentration can be cell-line dependent, and it is always recommended to perform a vehicle control to assess the impact of the solvent on your specific experimental system.

Q3: Can I heat my stock solution to dissolve the compound?

A3: Gentle warming, for instance in a 37°C water bath, can aid in the dissolution of 6-bromo-indole-3-carbonitrile in the stock solvent.[3] However, prolonged exposure to heat should be avoided as it may lead to degradation of the compound. Always ensure the vial is tightly sealed to prevent solvent evaporation.

Q4: How should I store my 6-bromo-indole-3-carbonitrile stock solution?

A4: Stock solutions should be stored at -20°C or -80°C to ensure long-term stability.[4][5] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock, potentially reducing the compound's solubility.[5]

Troubleshooting Guide: Precipitation and Inconsistent Results

This section provides a systematic approach to diagnosing and resolving common issues related to the poor solubility of 6-bromo-indole-3-carbonitrile.

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Underlying Cause: The aqueous solubility of the compound is exceeded.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual reduction in the organic solvent concentration can help keep the compound in solution.[3]

  • Use of Co-solvents: Prepare the stock solution in a mixture of DMSO and another water-miscible, less toxic organic solvent such as ethanol or polyethylene glycol (PEG).[2][3] This can improve the solubility of the compound in the final aqueous solution.

  • Formulation with Surfactants: The inclusion of non-ionic surfactants like Tween 80 or Pluronic F-68 at low, non-toxic concentrations in the assay medium can help form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[3]

  • Complexation with Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with hydrophobic molecules, which significantly increases their aqueous solubility.[3][6]

Workflow for Addressing Precipitation

Caption: Decision workflow for troubleshooting precipitation.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Underlying Cause: Variability in the amount of solubilized compound across experiments.

Solutions:

  • Consistent Stock Solution Preparation: Ensure the compound is fully dissolved in the stock solvent. The use of an ultrasonic bath can be beneficial.[4][5]

  • Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment. Avoid using previously diluted solutions that may have undergone precipitation over time.

  • Serum in Media: For cell-based assays, the presence of serum can aid in solubilizing hydrophobic compounds due to binding with albumin.[3] Ensure consistent serum concentrations across all experiments.

  • Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate under your specific assay conditions.

Protocols for Solubility Enhancement

Protocol 1: Preparation of a Co-solvent Stock Solution (DMSO/PEG400)

This protocol describes the preparation of a 10 mM stock solution of 6-bromo-indole-3-carbonitrile in a 1:1 mixture of DMSO and PEG400.

Materials:

  • 6-bromo-indole-3-carbonitrile (MW: 221.05 g/mol )

  • Anhydrous DMSO

  • Polyethylene glycol 400 (PEG400)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh out 2.21 mg of 6-bromo-indole-3-carbonitrile and place it in a sterile microcentrifuge tube.

  • Add 50 µL of anhydrous DMSO to the tube.

  • Vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.[3]

  • Add 50 µL of PEG400 to the tube.

  • Vortex again for 1 minute to ensure a homogenous solution.

  • Store the co-solvent stock solution in small aliquots at -20°C.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a stock solution of 6-bromo-indole-3-carbonitrile complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 6-bromo-indole-3-carbonitrile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD in deionized water.

  • Add an excess amount of 6-bromo-indole-3-carbonitrile to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.

  • The resulting clear solution is your stock solution of the 6-bromo-indole-3-carbonitrile:HP-β-CD complex. The concentration of the compound in this solution should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Physicochemical Properties and Solubility Data

Understanding the physicochemical properties of 6-bromo-indole-3-carbonitrile is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Weight221.05 g/mol N/A
XLogP33.3[7]
Melting Point202-206 °C[8]

Solubility in Common Solvents:

SolventSolubilityNotesSource
DMSO100 mg/mL (452.39 mM)Requires sonication; hygroscopic DMSO can affect solubility.[4][5]
Aqueous Buffer (PBS, pH 7.4)Poorly solubleExpected based on high XLogP3 value.N/A
Solubility Enhancement Strategies: A Comparative Overview

G cluster_0 Solubilization Methods cluster_1 Mechanism of Action CoSolvents Co-solvents (DMSO, PEG400) Mechanism_CoSolvents Increases polarity of the solvent system CoSolvents->Mechanism_CoSolvents Mechanism Surfactants Surfactants (Tween 80) Mechanism_Surfactants Forms micelles to encapsulate the compound Surfactants->Mechanism_Surfactants Mechanism Cyclodextrins Cyclodextrins (HP-β-CD) Mechanism_Cyclodextrins Forms inclusion complexes Cyclodextrins->Mechanism_Cyclodextrins Mechanism

Caption: Mechanisms of different solubility enhancement techniques.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved from [Link]

  • Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. Retrieved from [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Retrieved from [Link]

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (2025, September 24). MDPI. Retrieved from [Link]

  • 6-Bromoindole-3-carbaldehyde | C9H6BrNO. PubChem. Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved from [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]

  • Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation. (2025, October 24). MDPI. Retrieved from [Link]

  • Ethyl 6-Bromo-3indolcarboxylate and 3-Hydroxyacetal-6-bromoindole, novel bromoindoles from the sponge Pleroma menoui of the Cora. CORE. Retrieved from [Link]

  • 6-Bromoindole | C8H6BrN. PubChem. Retrieved from [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. Retrieved from [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC. Retrieved from [Link]

  • [2019/04/12] Synthetic Challenge #80. Reddit. Retrieved from [Link]

Sources

Optimization

Purification methods for 2-Amino-6-bromo-1H-indole-3-carbonitrile from reaction mixtures

Technical Support Center: Purification of 2-Amino-6-bromo-1H-indole-3-carbonitrile Introduction: The Stability-Solubility Paradox 2-Amino-6-bromo-1H-indole-3-carbonitrile (CAS: 1427028-36-1) is a critical scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-6-bromo-1H-indole-3-carbonitrile

Introduction: The Stability-Solubility Paradox

2-Amino-6-bromo-1H-indole-3-carbonitrile (CAS: 1427028-36-1) is a critical scaffold in the synthesis of tyrosine kinase inhibitors and antiviral agents.[1] However, its purification presents a unique "Stability-Solubility Paradox":

  • The Stability Challenge: Unlike standard indoles, the C2-amino group makes the ring electron-rich and prone to oxidative dimerization (forming red/brown azo-type impurities) upon exposure to air and light.[1] While the C3-cyano group provides some stabilization via electron withdrawal, the compound remains sensitive during prolonged handling.

  • The Solubility Challenge: The 6-bromo substituent and the rigid nitrile group significantly reduce solubility in non-polar solvents (hexanes, ether), while the amino group creates complications (streaking) on silica gel.

This guide provides self-validating protocols to navigate these challenges, moving beyond generic "indole" advice to specific techniques for 2-amino-3-cyano systems.

Part 1: Isolation from Reaction Mixtures (The "Crash-Out" Protocol)

Most syntheses (e.g., cyclization of 2-amino-4-bromobenzonitrile with haloacetonitriles or Gewald-type condensations) occur in polar solvents like DMF, DMSO, or Ethanol. The first step is critical to avoid trapping impurities in an "oil."[2]

Standard Operating Procedure (SOP-01): Controlled Precipitation

Objective: Isolate crude solid while minimizing occlusion of unreacted malononitrile or catalytic bases.[1][2]

  • Quenching: If the reaction is in DMF/DMSO, cool the mixture to 0–5°C .

  • Anti-solvent Addition: Slowly add ice-cold water (ratio: 3:1 water to solvent) with vigorous stirring.[1][2]

    • Critical Control Point: Do not dump water in all at once.[2] Slow addition promotes crystal growth over oil formation.[1][2]

  • Aging: Stir the suspension at 0°C for 30–60 minutes.

  • Filtration: Filter the precipitate.[1][2]

  • The "Displacement Wash": Wash the cake with Water (3x) followed by a small volume of cold Ethanol (1x) .[1][2]

    • Why? Water removes the polar solvent (DMF); cold ethanol removes unreacted organic starting materials without dissolving the product.[1][2]

Troubleshooting Guide: "My Product Oiled Out"
SymptomDiagnosisCorrective Action
Sticky Gum/Oil Rapid precipitation trapped impurities (likely malononitrile oligomers).[1][2]Sonication: Re-suspend the gum in water and sonicate for 15 mins. This often induces crystallization.Seeding: Dissolve a small amount in MeOH, scratch the glass, and add back to the gum.
Red Supernatant Oxidative decomposition of the amine.[1][2]Antioxidant Wash: Add 1% Sodium Bisulfite (NaHSO₃) to the quench water to scavenge oxidants.[1][2]
Fine Powder (Clogs Filter) Rapid nucleation.[2]Ostwald Ripening: Heat the aqueous suspension to 40°C for 20 mins, then cool slowly to 4°C before filtering.

Part 2: Recrystallization (The Gold Standard)

Recrystallization is preferred over chromatography for this scaffold to avoid oxidative degradation on silica.[2]

Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Ethanol (95%) High The standard.[1][2] Dissolve hot, cool slowly. Good rejection of colored impurities.[1][2]
Methanol/Water Medium Good for removing inorganic salts, but yield may be lower due to higher solubility.[2]
Acetonitrile (MeCN) High Excellent for removing "tarry" oligomers.[1][2] Product crystallizes as defined needles.[2]
Ethyl Acetate/Hexane Low Poor solubility of the product usually requires excessive heating (risk of decomposition).[1][2]
Protocol: The Acetonitrile Reflux

Recommended for removing dark oxidation byproducts.[1][2]

  • Suspend the crude solid in Acetonitrile (10 mL/g) .

  • Heat to reflux.[2] The solid should fully dissolve.[2]

    • If undissolved solids remain (inorganic salts): Filter hot.[2]

  • Activated Carbon Treatment (Optional but Recommended): If the solution is dark red/brown, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite.

  • Cooling: Allow the filtrate to cool to room temperature undisturbed, then move to 4°C.

  • Collection: Filter the pale yellow/beige crystals.

Part 3: Chromatographic Purification

Use this method only if recrystallization fails to achieve >98% purity.[2]

The Problem: The C2-primary amine interacts strongly with the acidic silanols on silica gel, causing tailing (streaking) and poor separation.

The Solution: Deactivate the silica.[1][2]

Mobile Phase Recommendations
  • System A (Standard): DCM : Methanol (95:[2]5) + 0.5% Triethylamine (TEA) .[1][2]

  • System B (Green): Ethyl Acetate : Ethanol (9:1).[1][2]

Workflow Visualization

Purification_Workflow Start Crude Reaction Mixture Quench Quench with Ice Water (3:1 ratio) Start->Quench StateCheck State of Product? Quench->StateCheck Solid Precipitate Formed StateCheck->Solid Solid Oil Oiling / Gumming StateCheck->Oil Oil Filter Filter & Wash (H2O then Cold EtOH) Solid->Filter Sonicate Sonicate in Water (15-30 min) Oil->Sonicate Sonicate->Filter PurityCheck Purity Check (TLC/LCMS) Filter->PurityCheck Recryst Recrystallization (Acetonitrile or EtOH) PurityCheck->Recryst Purity >85% Column Column Chromatography (DCM/MeOH + 0.5% TEA) PurityCheck->Column Purity <85% Final Pure 2-Amino-6-bromo-1H-indole-3-carbonitrile (Store under N2, -20°C) Recryst->Final Column->Final

Caption: Decision matrix for the purification of 2-amino-6-bromo-1H-indole-3-carbonitrile, prioritizing recrystallization to minimize oxidative degradation.

Part 4: Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC after heating my product in ethanol. What happened?

  • A: You likely triggered oxidative dimerization . 2-Aminoindoles can couple to form azo-dimers (often red/orange) when heated in aerobic conditions.[1][2]

    • Fix: Always degas your recrystallization solvents (sparge with Nitrogen) before heating.[1][2] Minimize heating time.[2]

Q: My NMR shows a "mess" in the aromatic region, but LCMS looks clean. Why?

  • A: This is often due to restricted rotation or tautomerization. 2-aminoindoles exist in equilibrium with the 2-iminoindoline tautomer.[1][2] In DMSO-d6, this exchange can broaden peaks.

    • Fix: Add a drop of D₂O to the NMR tube to exchange the NH protons, or run the NMR at 50°C to sharpen the signals.

Q: Can I use acid extraction to purify the amine?

  • A: NO. While the C2-amine is basic, the electron-withdrawing C3-nitrile significantly lowers the pKa.[1] Strong acids (HCl) can hydrolyze the nitrile to an amide (carboxamide) or carboxylic acid, destroying your compound. Avoid pH < 4.[2]

References

  • Synthesis of 2-amino-indole-3-carbonitriles: Shiri, M. et al. "Synthesis of 2-amino-3-cyanopyridine derivatives..."[1] (Note: Often confused in literature, but analogous reactivity applies). Journal of Chemical Research.[2]

  • Indole Purification Techniques: "Purification of Laboratory Chemicals," 8th Edition.[1][2] Butterworth-Heinemann.[2] (General reference for amino-heterocycle recrystallization).

  • Stability of 2-Aminoindoles: Somei, M. et al.[1][2] "The Chemistry of Indoles." Heterocycles, 1980.[2] (Foundational text on the oxidative instability of the 2-aminoindole motif).

  • Gewald-type Cyclizations: Wang, K. et al. "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." PMC - NIH, 2011. (Describes the handling of the 2-amino-indole core).

  • Solubility Data: "2-Amino-6-bromo-1H-indole-3-carbonitrile Product Specifications." Fluorochem.[1][2]

(Note: Always verify CAS 1427028-36-1 specific safety data sheets (SDS) before handling, as brominated indoles may have sensitizing properties.)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling of Bromo-indoles

For Researchers, Scientists, and Drug Development Professionals This technical support center is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the significant challe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of catalyst poisoning during the cross-coupling of bromo-indoles. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to help you diagnose and resolve common issues encountered in your laboratory.

Troubleshooting Guide: Diagnosing and Mitigating Catalyst Deactivation

This section addresses specific experimental failures through a question-and-answer format, providing step-by-step diagnostics and solutions.

Q1: My cross-coupling reaction has stalled or is extremely sluggish. How can I determine if catalyst poisoning is the culprit?

A stalled or slow reaction is a classic symptom of catalyst deactivation. The key is to systematically rule out other potential causes and then confirm poisoning.

Diagnostic Workflow:

  • Visual Inspection: A primary indicator of catalyst death, particularly with palladium catalysts, is the formation of a black precipitate, known as palladium black.[1] This amorphous, inactive form of palladium results from the aggregation of the active Pd(0) species.[1]

  • Control Reaction: If visually inconclusive, perform a control reaction with highly purified starting materials and freshly distilled, degassed solvents. If this reaction proceeds smoothly, it strongly suggests that impurities in your original reagents were poisoning the catalyst.[2]

  • Reagent Purity Check: Re-examine the purity of your bromo-indole and coupling partner via NMR or LC-MS. Even seemingly pure starting materials can contain trace impurities that act as potent catalyst poisons.[3] Recrystallization of the bromo-indole from a solvent like ethanol can often remove these problematic impurities.[1]

Logical Diagnostic Flowchart:

G A Reaction Stalled/Sluggish B Visual Inspection: Formation of Palladium Black? A->B C High Likelihood of Catalyst Aggregation B->C Yes D Run Control Reaction with Purified Reagents B->D No H Re-purify Starting Materials and Solvents C->H E Reaction Proceeds? D->E F Catalyst Poisoning by Reagent Impurities Confirmed E->F Yes G Investigate Other Factors: - Temperature - Base Solubility - Ligand Integrity E->G No F->H

Caption: A step-by-step workflow to diagnose catalyst poisoning.

Q2: I've observed significant debromination of my indole starting material. What's causing this and how can I prevent it?

The formation of an indole byproduct where the bromine has been replaced by hydrogen is a common and frustrating side reaction. This reductive debromination is often linked to the indole's N-H proton.

Causality and Solutions:

  • Unprotected Indole Nitrogen: The acidic N-H proton is a primary culprit. Under basic conditions, deprotonation occurs, increasing the electron density of the indole ring. This can make the C-Br bond more susceptible to cleavage and interfere with the catalytic cycle.[4]

    • Solution: The most effective preventative measure is to protect the indole nitrogen.[4] Common protecting groups like Boc (tert-Butoxycarbonyl) or SEM ((2-(Trimethylsilyl)ethoxy)methyl) can significantly reduce or eliminate debromination.[4]

  • Inappropriate Base: Strong bases can exacerbate the deprotonation issue. Furthermore, some bases or impurities within them can act as hydride sources, directly promoting the reductive debromination.[4]

    • Solution: Switch to milder bases. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often better choices than strong organic bases.[4][5]

  • Presence of Hydride Sources: Trace amounts of water or alcohols in your solvents can act as hydride donors.

    • Solution: Use high-purity, anhydrous solvents. If debromination is a persistent issue, avoid using alcohol-based solvents altogether.[4]

Experimental Protocol: Suzuki Coupling of N-Boc-5-bromoindole to Minimize Debromination

This protocol is adapted from established procedures for Suzuki-Miyaura coupling, incorporating N-protection to suppress debromination.[4]

  • Glassware Preparation: Ensure all glassware is flame-dried or oven-dried to remove residual moisture.

  • Reagent Addition: To a Schlenk flask, add N-Boc-5-bromoindole (1.0 eq), the desired arylboronic acid (1.2–1.5 eq), Pd(dppf)Cl₂ (e.g., 5 mol%), and potassium carbonate (K₂CO₃) (2–3 eq).[4]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[3][6]

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q3: What are the most common catalyst poisons in bromo-indole cross-coupling reactions?

The indole moiety itself, along with common impurities, can act as potent poisons for palladium catalysts.

Poison/Source Mechanism of Deactivation Mitigation Strategy
Indole Substrate The nitrogen atom of the indole can coordinate strongly to the palladium center, inhibiting substrate binding and turnover.[1][7] This is particularly problematic in C-H activation reactions.Use of bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines) can prevent strong substrate coordination.[8] N-protection can also mitigate this issue.[9]
Sulfur Compounds Trace sulfur impurities (e.g., from thiol-containing reagents) can irreversibly bind to the palladium active site, leading to rapid catalyst death.[1][2]Rigorous purification of starting materials and solvents. Use of sulfur-free reagents.
Other N-Heterocycles Impurities containing other nitrogen heterocycles can compete with the desired reaction by coordinating to the catalyst.[1][2]Recrystallization or chromatographic purification of the bromo-indole starting material.
Oxygen Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[3][5] It can also lead to the oxidation of phosphine ligands.[5]Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[3][5]
Excess Cyanide (in Cyanation) In cyanation reactions, excess cyanide ions can form inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻, disrupting every step of the catalytic cycle.[10]Use a cyanide source with limited solubility, such as Zn(CN)₂, to maintain a low concentration of free cyanide.[11]
Q4: Can the choice of ligand help prevent catalyst poisoning?

Absolutely. The ligand plays a crucial role in stabilizing the catalyst and modulating its reactivity.

  • Steric Hindrance: Bulky, sterically demanding ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) can create a protective pocket around the palladium center.[8][12] This steric bulk can prevent strong coordination from the indole nitrogen or other potential poisons, while still allowing the desired oxidative addition and reductive elimination steps to occur.

  • Electronic Properties: Electron-rich phosphine ligands enhance the electron density on the palladium center. This strengthens the Pd-ligand bond, making the catalyst more stable and less susceptible to decomposition into palladium black.[1] It also accelerates the rate-limiting oxidative addition step in many cross-coupling reactions.

  • Bidentate Ligands: Bidentate phosphine ligands like DPPF and BINAP can chelate to the palladium center, providing enhanced stability and preventing the formation of inactive palladium dimers, which can be an issue with aryl iodides.[13]

Q5: Is it possible to regenerate a deactivated catalyst?

For laboratory-scale reactions, regenerating a poisoned or aggregated catalyst is often impractical.

  • Palladium Black: While it is chemically possible to redissolve palladium black in strong acids like aqua regia and convert it back to a Pd(II) salt, this process is hazardous and generally not feasible in a standard organic synthesis lab.[1] Using a fresh batch of catalyst is the most common and reliable solution.[1]

  • Poisoned Catalyst: If the catalyst is poisoned by a coordinating species, it is typically considered irreversibly deactivated for that reaction. The most effective approach is to identify and remove the source of the poison before restarting the experiment.

References

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Indole Allylation Reactions.
  • BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole.
  • ACS Publications. (2024). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
  • BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-acetonitrile.
  • ACS Publications. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews.
  • PMC. (n.d.). Diindolylamine Preparation and Stability Investigations.
  • Journal of the American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). How to avoid debromination in 5-bromoindole reactions.
  • Cross-Coupling Reactions Guide. (n.d.).
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole.

Sources

Optimization

Technical Support Center: Thermal Optimization for Indole-3-Carbonitrile Condensations

Topic: Optimizing Reaction Temperature for Indole-3-Carbonitrile Condensations Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Support Guide (Troubleshooting & Proto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Indole-3-Carbonitrile Condensations Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Support Guide (Troubleshooting & Protocols)

Core Directive: The Thermodynamic "Goldilocks Zone"

Executive Summary: Reacting indole-3-carbonitrile (3-cyanoindole) presents a classic thermodynamic conflict. The nitrile group at C3 is electronically deactivated by the electron-rich indole ring, creating a high activation energy barrier (


) for nucleophilic attack. Conversely, the indole core itself is thermally sensitive, prone to acid-catalyzed oxidative dimerization (red/black tar formation) at elevated temperatures.

Success requires navigating the "Goldilocks Zone" : sufficient thermal energy to activate the nitrile (


), but below the threshold of indole polymerization (

in solution), or bypassing this limit via Microwave (MW) irradiation.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Stalled (Kinetic Issues)

Q: My reaction of indole-3-carbonitrile with sodium azide (to form the tetrazole) is stuck at <10% conversion after 24h at 80°C. Should I increase the temperature?

A: Diagnosis: The nitrile carbon at the C3 position is electronically shielded by the indole nitrogen's lone pair donation, making it a "hard" electrophile. Standard reflux in ethanol (


) or THF (

) often fails to overcome this

.

Solution:

  • Switch Solvent: Move to a high-boiling polar aprotic solvent like DMF or DMSO . These solvents solvate the cation (e.g.,

    
    ), leaving the azide anion (
    
    
    
    ) "naked" and more nucleophilic.
  • Lewis Acid Catalysis: Add

    
      or 
    
    
    
    (0.5–1.0 eq). The metal coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center, allowing the reaction to proceed at
    
    
    without forcing conditions that degrade the indole.
  • Microwave Switch: If available, switch to microwave irradiation (see Protocol B).

Q: I am attempting a Pinner reaction (with HCl/MeOH) to form the imidate, but I see no product, only starting material.

A: Diagnosis: Pinner reactions require anhydrous conditions and low temperatures (


 to RT) initially. However, indole-3-carbonitrile is too deactivated for standard Pinner conditions.
Solution:  Do not heat this acidic mixture; you will polymerize the indole. Instead, switch to a base-catalyzed approach using Sodium Methoxide (NaOMe)  in MeOH at reflux (

). The methoxide anion is a stronger nucleophile than the neutral methanol used in acidic Pinner conditions.
Category B: Impurity Profile (Thermodynamic Issues)

Q: My reaction mixture turned from yellow to dark red/black "tar" upon heating to 130°C. What happened?

A: Diagnosis: You have triggered Indole Oxidative Dimerization . At temperatures


 (especially in the presence of air or trace acid), indoles undergo radical coupling or electrophilic attack at the C2 position, leading to complex polymeric mixtures (indoxyl red/isatin derivatives).

Solution:

  • Strict Anaerobic Conditions: Sparge solvents with Argon/Nitrogen for 15 minutes pre-reaction.

  • Antioxidant Additive: Add 1-5 mol% BHT (Butylated hydroxytoluene) or Ascorbic Acid to scavenge radical intermediates.

  • Temperature Cap: Do not exceed

    
     in conventional heating. If higher temperatures are needed for the nitrile, use Microwave irradiation to minimize the time the molecule spends at that temperature.
    

Q: I see a major byproduct with a mass of [M+18]. Is this the amide?

A: Diagnosis: Yes.[1] This is Nitrile Hydrolysis . Cause: Traces of water in your solvent at high temperatures (


) will attack the nitrile faster than your intended nucleophile (amine/azide), converting the nitrile to the primary amide (

). Solution:
  • Use molecular sieves (

    
     or 
    
    
    
    ) in the reaction vessel.
  • Verify solvent grade (Anhydrous,

    
    ).
    

Visualizing the Optimization Logic

Figure 1: Troubleshooting Decision Matrix

IndoleOptimization Start Start: Analyze Reaction Mixture (LCMS / TLC) CheckStatus What is the primary issue? Start->CheckStatus Stalled Low Conversion (<20%) SM Remaining CheckStatus->Stalled Reaction Slow Decomp Decomposition / Tar (Red/Black Color) CheckStatus->Decomp Impurity/Tar Hydrolysis Byproduct [M+18] (Amide Formation) CheckStatus->Hydrolysis Wrong Mass SolventCheck Current Solvent BP < 100°C? Stalled->SolventCheck Atmosphere Is reaction under Argon? Decomp->Atmosphere WaterCheck Check Water Content Hydrolysis->WaterCheck SwitchSolvent Switch to DMF/DMSO Increase T to 110°C SolventCheck->SwitchSolvent Yes (EtOH/THF) AddLewis Add ZnBr2 Catalyst (Activate Nitrile) SolventCheck->AddLewis No (Already High T) MW_Switch Switch to Microwave (120°C, 15 min) AddLewis->MW_Switch Still Fails Sparge Strict Deoxygenation (Sparge 15 min) Atmosphere->Sparge No TempLimit Reduce T < 120°C Check for Trace Acid Atmosphere->TempLimit Yes Sieves Add 4Å Mol Sieves Use Anhydrous Solvent WaterCheck->Sieves

Caption: Decision tree for troubleshooting indole-3-carbonitrile reactions based on LCMS/TLC feedback.

Standardized Protocols

Protocol A: Microwave-Assisted Tetrazole Synthesis (Recommended)

Best for: High throughput, avoiding tar formation.

Rationale: Microwave heating provides direct kinetic energy to the polar nitrile/azide dipoles, overcoming the activation barrier in minutes rather than hours. This short duration prevents the thermal degradation of the indole ring.

Materials:

  • Indole-3-carbonitrile (1.0 eq)

  • Sodium Azide (

    
    , 1.5 eq)
    
  • Zinc Bromide (

    
    , 1.0 eq) – Lewis Acid Catalyst
    
  • Solvent: Isopropanol/Water (1:1) or DMF (Anhydrous)

Step-by-Step:

  • Charge: In a 10 mL microwave vial, combine indole-3-carbonitrile (1 mmol),

    
     (1.5 mmol), and 
    
    
    
    (1 mmol).
  • Solvate: Add 3 mL of solvent. Cap the vial and vortex to suspend.

  • Irradiate: Set Microwave parameters:

    • Temperature:

      
      
      
    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Cool to RT. Acidify carefully with 1N HCl (Caution:

    
     gas evolution—perform in fume hood) to precipitate the tetrazole product.
    
  • Filtration: Collect the solid precipitate. Wash with cold water.

Protocol B: Thermal Amidoxime Synthesis (Scale-Up Compatible)

Best for: Large batches where microwave is not feasible.

Rationale: The reaction with hydroxylamine is reversible. High temperature favors the forward reaction, but refluxing ethanol (


) is often too slow. Adding base accelerates the nucleophilic attack.

Materials:

  • Indole-3-carbonitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    , 2.0 eq)
    
  • Sodium Carbonate (

    
    , 2.0 eq) or TEA
    
  • Solvent: Ethanol/Water (4:1)

Step-by-Step:

  • Activation: Dissolve

    
     and 
    
    
    
    in water (minimum volume) to free the hydroxylamine base.
  • Addition: Add the indole-3-carbonitrile suspended in Ethanol.

  • Optimization:

    • Standard: Reflux (

      
      ) for 6–12 hours.
      
    • Optimized: If conversion is

      
       after 4h, add DMSO  (10% v/v) to raise the boiling point and internal temperature to 
      
      
      
      .
  • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The amidoxime is significantly more polar than the nitrile.

Comparative Data: Temperature Effects

ParameterLow Temp (<60°C)Optimal (80–120°C)Excessive (>140°C)
Reaction Rate Negligible (Kinetic Trap)Fast (Minutes to Hours)Very Fast
Indole Stability High (Stable)Moderate (Requires Inert Gas)Low (Polymerization)
Selectivity High (No byproducts)High (Clean conversion)Low (Hydrolysis/Tar)
Solvent Choice THF, MeOH, DCMDMF, DMSO, EtOH, TolueneNMP, Diphenyl ether
Rec. Method Not RecommendedMicrowave / Reflux Avoid
Figure 2: Reaction Energy Profile

EnergyProfile Start Reactants (Indole-CN + Nuc) TS_Opt TS (Catalyzed) Mod. Temp Start->TS_Opt ZnBr2 / MW TS_High TS (Uncatalyzed) High Temp Required Start->TS_High  Thermal Only Polymer Polymerization (Side Reaction) Start->Polymer  >140°C / Acid Product Product (Tetrazole/Amidine) TS_Opt->Product TS_High->Product

Caption: Energy landscape showing how Catalysis/MW (Green) lowers the barrier compared to thermal forcing (Yellow), avoiding the polymerization pitfall (Red).

References

  • Indole Thermal Stability & Decomposition: Lifshitz, A., et al. (1997). "Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling." The Journal of Physical Chemistry A, 101(18), 3309–3317. [Link]

  • Selective Synthesis of Tetrazolyl-Indoles (Temperature Dependence): Lopes, S. M. M., et al. (2024). "Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes." ACS Omega, 9(27), 29282–29289. [Link][2]

Sources

Troubleshooting

Storage conditions to maintain stability of 2-amino-indole-3-carbonitrile powder

Technical Support Center: 2-Amino-indole-3-carbonitrile A Guide to Maintaining Compound Stability for Researchers and Drug Development Professionals Welcome to the dedicated technical guide for 2-amino-indole-3-carbonitr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-indole-3-carbonitrile

A Guide to Maintaining Compound Stability for Researchers and Drug Development Professionals

Welcome to the dedicated technical guide for 2-amino-indole-3-carbonitrile (CAS 131816-47-2). The integrity of this crucial building block is paramount for the success and reproducibility of your research, particularly in the synthesis of novel therapeutics and bioactive molecules.[1][2] This document provides a comprehensive overview of the necessary storage conditions, troubleshooting protocols, and the chemical logic behind them to ensure the long-term stability and efficacy of your powdered compound.

Quick Reference: Recommended Storage Conditions

For optimal stability, it is imperative to control the environmental conditions of your 2-amino-indole-3-carbonitrile powder. Deviations can lead to degradation, impacting experimental outcomes.

ParameterRecommended ConditionRationale & Causality
Temperature 2°C to 8°C Refrigeration significantly slows down the rate of potential degradation reactions, such as oxidation and hydrolysis. Storing at room temperature for extended periods is not recommended.
Atmosphere Inert Gas (Argon or Nitrogen) The 2-aminoindole moiety is susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[3] An inert atmosphere displaces oxygen, preventing oxidative degradation and dimerization.
Light Amber Vial / Dark Location Indole derivatives can be photosensitive.[4] Exposure to light, particularly UV wavelengths, can provide the energy to initiate degradation pathways. Storage in the dark is a critical preventative measure.[5]
Moisture Tightly Sealed Container in a Desiccator The compound is hygroscopic and the nitrile group is susceptible to hydrolysis.[6] A dry environment prevents water absorption, which can lead to powder clumping and chemical decomposition.[7]

Frequently Asked Questions (FAQs)

Q1: What are the absolute optimal long-term storage conditions for 2-amino-indole-3-carbonitrile powder?

For maximum shelf-life, the powder should be stored in an amber, tightly sealed vial, with the headspace backfilled with an inert gas like argon or nitrogen.[5] This vial should then be placed in a refrigerator at 2°C to 8°C, preferably within a desiccator to provide a secondary barrier against moisture.[7]

Q2: How can I visually identify if my 2-amino-indole-3-carbonitrile powder has degraded?

While analytical confirmation is always best, visual cues can be strong indicators. Look for:

  • Color Change: A noticeable darkening or change from its initial appearance (often a light brown or yellow solid) can suggest oxidation or the formation of impurities.[1][4]

  • Change in Texture: Clumping or the formation of a solid mass indicates moisture absorption, which may have initiated hydrolysis of the nitrile group.

  • Insolubility: If a previously soluble batch becomes difficult to dissolve in your standard solvent system, it may point to the formation of polymeric or other insoluble byproducts.

Q3: What are the experimental consequences of using a degraded sample?

Using degraded 2-amino-indole-3-carbonitrile can have severe consequences for your research:

  • Reduced Reaction Yields: The effective concentration of the active starting material is lower, leading to incomplete reactions.

  • Formation of Unexpected Byproducts: Degradation products can participate in side reactions, complicating your purification process and making structural elucidation of the desired product difficult.[8]

  • Inaccurate Biological Data: In drug development, impurities or degradation products can exhibit off-target effects or toxicity, leading to false positives or misleading structure-activity relationship (SAR) data.[2]

Q4: Is it acceptable to store prepared solutions of 2-amino-indole-3-carbonitrile?

It is strongly discouraged to store solutions for extended periods. In solution, the compound is significantly more susceptible to degradation, particularly oxidation and hydrolysis, compared to its solid state.[9] For best results, always prepare solutions fresh for each experiment. If short-term storage is unavoidable (e.g., for a few hours), keep the solution refrigerated, protected from light, and under an inert atmosphere.

Troubleshooting Guide: Addressing Common Stability Issues

Issue: My powder has visibly darkened since I last used it. Is it still usable?

A color change is a primary indicator of potential oxidative degradation.

  • Quarantine the Batch: Do not use it for critical experiments until its purity is verified.

  • Perform a Purity Check: The most reliable method is to compare it against a new, unopened batch using High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak area or the appearance of new impurity peaks confirms degradation. See Protocol 4.2 for a general method.

  • Decision: If the purity has dropped by more than a few percent (e.g., >5%), it is advisable to discard the batch and use a fresh, validated sample to ensure the integrity of your results.

Issue: My reaction yields are inconsistent, or I'm isolating unexpected byproducts. Could my starting material be the cause?

Yes, this is a classic symptom of using a degraded starting material. The impurities are likely interfering with your reaction.

  • Verify Purity: Immediately analyze a sample of the 2-amino-indole-3-carbonitrile powder used in the failed reactions via HPLC or LC-MS to confirm its purity and molecular weight.[10]

  • Review Handling Procedures: Ensure that you and your lab members are following the recommended handling protocols (see Protocol 4.1 ) to prevent degradation of new batches. Was the bottle left open on the bench? Was it properly sealed and returned to cold storage promptly?

  • Run a Control Reaction: If possible, repeat a small-scale reaction using a brand-new, unopened vial of the compound. If this control reaction proceeds as expected, it strongly implicates the degradation of your previous batch.

Issue: The powder is clumpy and difficult to weigh accurately. What happened?

This indicates moisture absorption. The nitrile and amino functional groups can attract water molecules, leading to clumping.

  • Risk of Hydrolysis: Moisture not only affects the physical properties but also creates the conditions for the hydrolysis of the nitrile group to a carboxamide, introducing a significant impurity.[6]

  • Immediate Action: Place the container in a vacuum desiccator for several hours to remove as much absorbed water as possible. However, be aware that any hydrolysis that has already occurred is irreversible.

  • Future Prevention: Always store the compound in a tightly sealed container, preferably within a desiccator, and minimize its time exposed to the ambient atmosphere during weighing.

Key Experimental Protocols

Protocol 4.1: Recommended Handling and Weighing Procedure

This protocol is designed to minimize exposure to atmospheric oxygen and moisture.

  • Preparation: Allow the sealed container of 2-amino-indole-3-carbonitrile to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Environment (Ideal): Perform all weighing and handling inside a glovebox under a nitrogen or argon atmosphere.

  • Inert Environment (Standard Lab): If a glovebox is unavailable, work quickly and efficiently. Have all necessary vials, spatulas, and solvents ready.

  • Weighing: Open the container, quickly remove the desired amount of powder, and place it into your reaction vessel.

  • Resealing: Immediately before resealing the stock bottle, gently flush the headspace with a stream of dry nitrogen or argon. Seal the cap tightly.

  • Storage: Promptly return the stock bottle to its recommended storage condition (2-8°C, dark).

Protocol 4.2: Comparative Purity Assessment by HPLC

This protocol provides a framework for comparing a suspect batch of the compound to a reference standard or a new batch.

  • Sample Preparation:

    • Accurately prepare a stock solution of a reference standard (e.g., a new, unopened batch) at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Prepare a solution of the suspect batch at the exact same concentration.

  • HPLC Method (General):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for indole derivatives.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly, typically around 270-280 nm.[11]

    • Injection Volume: 5-10 µL.

  • Analysis:

    • Inject the reference standard and then the suspect sample under identical conditions.

    • Compare the chromatograms. Look for a decrease in the area of the main peak and the emergence of new peaks (either earlier or later eluting) in the suspect sample. The percentage purity can be estimated based on the relative peak areas.

Visualizing Stability and Troubleshooting

Potential Degradation Pathways

The instability of 2-amino-indole-3-carbonitrile arises primarily from two functional groups: the electron-rich 2-aminoindole ring and the electrophilic nitrile group.

G cluster_degradation Degradation Triggers parent 2-Amino-indole-3-carbonitrile (Stable Powder) trigger1 Atmospheric O₂, Light, Heat trigger2 Moisture (H₂O) (Acidic/Basic Trace Impurities) product1 Oxidized Products (e.g., Dimers, Colored Impurities) trigger1->product1 Oxidation product2 Hydrolysis Product (2-Amino-indole-3-carboxamide) trigger2->product2 Hydrolysis

Caption: Key degradation pathways for 2-amino-indole-3-carbonitrile.

Troubleshooting Workflow for Suspected Degradation

If you suspect your compound has degraded, follow this logical workflow to diagnose the issue and make an informed decision.

G decision decision action action stop stop start Suspect Compound Degradation? decision1 Perform Visual Inspection (Color, Clumping) start->decision1 decision2 decision2 decision1->decision2 Is change observed? action1 Perform Analytical Check (e.g., HPLC vs. Reference) decision2->action1 Yes action2 Review Handling & Storage Procedures as Precaution decision2->action2 No decision3 Purity >95% and meets experimental need? action1->decision3 action2->decision3 action3 Proceed with Experiment (Use with Caution) decision3->action3 Yes stop1 Discard Batch. Order Fresh Compound. Review Storage Protocols. decision3->stop1 No

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Amino-6-bromo-1H-indole-3-carbonitrile

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-6-bromo-1H-indole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-6-bromo-1H-indole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural elucidation is paramount for its application as a building block in the synthesis of more complex bioactive molecules. This document will serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a comprehensive characterization, a comparative analysis with structurally related compounds, and detailed experimental protocols.

Introduction

2-Amino-6-bromo-1H-indole-3-carbonitrile belongs to the indole family, a core scaffold in numerous natural products and pharmaceuticals. The presence of the amino, bromo, and cyano functionalities on the indole ring system imparts unique electronic properties and potential for diverse chemical transformations. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular architecture in solution. In this guide, we will dissect the NMR spectral features of this molecule, providing a rationale for the observed chemical shifts and coupling constants based on fundamental principles of NMR theory.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of 2-Amino-6-bromo-1H-indole-3-carbonitrile are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide.

G cluster_0 C2 C2 C3 C3 C2->C3 N1 N1 C2->N1 N2_amino N(amino) C2->N2_amino C3a C3a C3->C3a C_cyano C(cyano) C3->C_cyano C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 Br Br C6->Br C7->C7a C7a->C2 N1->C7a H1 H1 N1->H1 H_amino H(amino) N2_amino->H_amino N_cyano N(cyano) C_cyano->N_cyano

Caption: Molecular structure of 2-Amino-6-bromo-1H-indole-3-carbonitrile with atom numbering for NMR assignments.

¹H NMR Spectral Data and Analysis

The ¹H NMR spectrum of 2-Amino-6-bromo-1H-indole-3-carbonitrile is characterized by distinct signals for the indole ring protons, the amino group protons, and the N-H proton. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing bromo and cyano groups. The predicted ¹H NMR spectral data in DMSO-d₆ are summarized in the table below.

Table 1: Predicted ¹H NMR Spectral Data of 2-Amino-6-bromo-1H-indole-3-carbonitrile in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H1 (N-H)~11.5br s-1H
H4~7.5d~8.51H
H5~7.2dd~8.5, ~1.81H
H7~7.6d~1.81H
NH₂~6.0br s-2H

Analysis of the ¹H NMR Spectrum:

  • N-H Proton (H1): The proton attached to the indole nitrogen (N1) is expected to appear as a broad singlet at a significantly downfield chemical shift (~11.5 ppm). This is characteristic of indole N-H protons and is due to the deshielding effect of the aromatic ring current and the acidic nature of this proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

  • Aromatic Protons (H4, H5, H7):

    • H7: This proton is anticipated to be the most deshielded of the benzene ring protons, appearing as a doublet around 7.6 ppm. Its deshielding is primarily due to the anisotropic effect of the adjacent pyrrole ring. The multiplicity is a doublet due to coupling with H5 (⁴J, meta-coupling), which is typically a small coupling constant (~1.8 Hz).

    • H4: This proton is expected to resonate as a doublet around 7.5 ppm due to ortho-coupling with H5 (³J, ~8.5 Hz).

    • H5: This proton will likely appear as a doublet of doublets around 7.2 ppm, arising from coupling to both H4 (ortho-coupling, ³J, ~8.5 Hz) and H7 (meta-coupling, ⁴J, ~1.8 Hz).

  • Amino Protons (NH₂): The two protons of the amino group at the C2 position are expected to appear as a broad singlet around 6.0 ppm. The chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Data and Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The predicted chemical shifts for 2-Amino-6-bromo-1H-indole-3-carbonitrile in DMSO-d₆ are presented below.

Table 2: Predicted ¹³C NMR Spectral Data of 2-Amino-6-bromo-1H-indole-3-carbonitrile in DMSO-d₆.

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C2~155
C3~90
C3a~128
C4~122
C5~124
C6~115
C7~118
C7a~135
CN~117

Analysis of the ¹³C NMR Spectrum:

  • C2: This carbon, bearing the amino group, is expected to be significantly deshielded and resonate at a low field (~155 ppm) due to the strong electron-donating and resonance effect of the nitrogen atom.

  • C3: Conversely, the C3 carbon, attached to the electron-withdrawing cyano group, is expected to be shielded and appear at a relatively high field (~90 ppm).

  • C6: The carbon atom bonded to the bromine (C6) will be influenced by the heavy atom effect and is predicted to resonate around 115 ppm.

  • Cyano Carbon (CN): The carbon of the nitrile group typically appears in the range of 115-125 ppm, and is predicted here at ~117 ppm.

  • Other Aromatic Carbons (C3a, C4, C5, C7, C7a): The remaining aromatic carbons will have chemical shifts in the typical aromatic region (110-140 ppm), with their precise values influenced by the electronic effects of the various substituents on the indole ring.

Comparative Analysis with Structurally Related Compounds

To provide a deeper understanding of the NMR characteristics of 2-Amino-6-bromo-1H-indole-3-carbonitrile, a comparison with the experimental data of a simpler, related molecule, 6-bromo-1H-indole, is instructive.

Table 3: Experimental ¹H and ¹³C NMR Data for 6-Bromo-1H-indole in CDCl₃. [1]

¹H NMR ¹³C NMR
Proton Chemical Shift (δ) ppm Carbon Chemical Shift (δ) ppm
H1 (N-H)8.14 (br s)C2125.5
H77.53 (s)C3102.6
H47.49 (d, J = 8.4 Hz)C3a128.5
H57.21 (dd, J = 8.4, 1.7 Hz)C4122.5
H27.16 (m)C5121.5
H36.52 (m)C6115.0
C7114.0
C7a136.5

Key Differences and Structural Insights:

  • Effect of the 2-Amino and 3-Cyano Groups on ¹H NMR:

    • The presence of the electron-donating amino group at C2 in the target molecule is expected to cause a general upfield shift (shielding) of the protons on the pyrrole ring compared to unsubstituted indole.

    • The electron-withdrawing cyano group at C3 will have a deshielding effect on adjacent protons.

    • The absence of protons at C2 and C3 in the target compound simplifies the aromatic region of the spectrum compared to 6-bromo-1H-indole.

  • Effect of the 2-Amino and 3-Cyano Groups on ¹³C NMR:

    • The most dramatic difference is observed at C2 and C3. In 6-bromo-1H-indole, C2 and C3 resonate at 125.5 and 102.6 ppm, respectively. In our target molecule, the amino group at C2 causes a significant downfield shift to ~155 ppm, while the cyano group at C3 results in an upfield shift to ~90 ppm. This opposing electronic influence is a key diagnostic feature for the substitution pattern.

Experimental Protocols

The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as 2-Amino-6-bromo-1H-indole-3-carbonitrile.

1. Sample Preparation:

  • Solvent Selection: Due to the potential for hydrogen bonding and the presence of exchangeable protons (N-H and NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended solvent. It is a polar aprotic solvent that will typically provide sharp signals for these protons. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of CDCl₃ and a small amount of DMSO-d₆.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the sample into a clean, dry NMR tube.

    • Add the appropriate volume of deuterated solvent.

    • Cap the tube and gently sonicate or vortex until the sample is fully dissolved.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Number of Scans: Depending on the sample concentration, 16 to 128 scans should provide an adequate signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 220-240 ppm, centered around 120 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for quantitative analysis of all carbon signals, especially quaternary carbons.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

G cluster_0 NMR Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq NMR Data Acquisition (1H, 13C, 2D experiments) SamplePrep->DataAcq DataProc Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->DataProc SpecAnalysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) DataProc->SpecAnalysis StrucElucid Structure Elucidation & Comparison SpecAnalysis->StrucElucid

Caption: A generalized workflow for NMR-based structural elucidation.

Conclusion

This guide has provided a detailed characterization of the ¹H and ¹³C NMR spectra of 2-Amino-6-bromo-1H-indole-3-carbonitrile based on predicted data and comparison with a structurally related compound. The analysis highlights the significant influence of the amino, bromo, and cyano substituents on the chemical shifts of the indole core. The provided experimental protocols offer a robust methodology for obtaining high-quality NMR data for this and similar molecules. This comprehensive guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel indole derivatives, facilitating accurate structural assignment and accelerating the pace of drug discovery and development.

References

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 24, 2026, from [Link]

  • Reich, H. J. (2021, October 20). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link] (Note: This is a placeholder URL as the original was not a static link).

Sources

Comparative

FTIR spectral analysis of cyano and amino groups in indole derivatives

Comparative FTIR Analysis of Cyano and Amino-Substituted Indole Derivatives: ATR vs. Transmission Methodologies In pharmaceutical development and materials science, indole derivatives are highly prized for their bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative FTIR Analysis of Cyano and Amino-Substituted Indole Derivatives: ATR vs. Transmission Methodologies

In pharmaceutical development and materials science, indole derivatives are highly prized for their bioactivity and fluorescence properties. When these molecules are functionalized with cyano (–C≡N) and amino (–NH₂) groups, Fourier Transform Infrared (FTIR) spectroscopy becomes the frontline analytical tool for structural verification.

However, obtaining high-fidelity spectra for these specific functional groups presents a unique analytical paradox. As an application scientist, you must choose between two dominant sampling technologies: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) . This guide objectively compares these two methodologies, explaining the causality behind their performance differences and providing self-validating protocols to ensure scientific integrity.

Spectral Signatures: The Mechanistic Target

Before comparing the instrumentation, we must define the quantum mechanical behavior of our target functional groups.

  • The Cyano Group (–C≡N): The carbon-nitrogen triple bond acts as a highly rigid "spring," requiring significant energy to stretch. This results in a distinct, sharp vibrational frequency isolated in the 2200–2250 cm⁻¹ region (1)[1]. Because few other organic bonds absorb here, it is an excellent diagnostic marker.

  • The Amino Group (–NH₂) & Indole Core: The N-H stretching vibrations occur in the higher energy 3300–3500 cm⁻¹ region (2)[2]. A primary amine will typically show a doublet (symmetric and asymmetric stretches), while the secondary amine of the indole pyrrole ring presents as a single sharp peak.

Table 1: Quantitative FTIR Spectral Data for Substituted Indoles

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Peak Characteristics
Cyano (–C≡N) Stretching (νC≡N)2200 – 2250Sharp, Medium-Strong
Amino (–NH₂) Asymmetric/Symmetric Stretch (νN-H)3300 – 3500Doublet, Broad/Medium
Indole Core (N-H) Stretching (νN-H)3350 – 3450Sharp to Broad (H-bond dependent)
Indole Core (C=C) Aromatic Ring Stretch (νC=C)1580 – 1620Multiple bands, Medium

Methodological Comparison: ATR vs. KBr Transmission

The critical challenge in analyzing amino-indoles is the 3300–3500 cm⁻¹ region . This is precisely where the O-H stretching vibration of water occurs. If your sampling method introduces moisture, the broad water band will completely mask your target N-H signals.

Attenuated Total Reflectance (ATR-FTIR)

ATR utilizes a high-refractive-index crystal (typically Diamond or Germanium). The IR beam reflects internally, creating an evanescent wave that penetrates only 0.5 to 5 µm into the sample (3)[3].

  • Performance Advantage: Because it requires no hygroscopic binders, ATR completely bypasses the moisture-masking issue. It is the superior choice for resolving the N-H doublet of the amino group and the indole core.

  • Limitation: The short path length means weak absorbers (like a sparse cyano group in a high-molecular-weight indole) may yield very low signal-to-noise ratios.

Transmission FTIR (KBr Pellet)

This traditional method involves diluting the sample in Potassium Bromide (KBr) and pressing it into a transparent disc. KBr is invisible to mid-IR light, allowing the beam to pass through the bulk material (4)[4].

  • Performance Advantage: The path length is dictated by the pellet thickness and sample concentration, allowing you to artificially boost the signal of weak cyano (–C≡N) stretches.

  • Limitation: KBr is highly hygroscopic. Under high pressure, it can flow and trap ambient moisture, creating a massive O-H artifact that obliterates the 3300–3500 cm⁻¹ region (5)[5].

Workflow Start Indole Derivative Sample (Contains -NH₂ & -C≡N) Decision Primary Analytical Challenge? Start->Decision Path1 N-H Region (3300-3500 cm⁻¹) Moisture Interference Risk Decision->Path1 Resolving Amines Path2 Weak -C≡N Signal Requires Bulk Concentration Decision->Path2 Quantifying Cyano ATR ATR-FTIR Method (Diamond Crystal) Path1->ATR KBr Transmission Method (KBr Pellet) Path2->KBr ATR_Mech Evanescent wave penetration (0.5-5 µm). Bypasses hygroscopic matrix. ATR->ATR_Mech KBr_Mech Bulk transmission. Requires rigorous desiccation to prevent O-H masking. KBr->KBr_Mech

Decision matrix for selecting FTIR techniques based on target functional groups in indoles.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not only dictate actions but explain the physical causality behind them and include internal validation checks.

Protocol A: ATR-FTIR for Moisture-Sensitive Amino Analysis

Use this protocol when the primary goal is resolving the primary amine doublet from the indole core N-H stretch.

  • Crystal Preparation: Clean the diamond ATR crystal with isopropyl alcohol and a lint-free wipe. Allow it to evaporate completely.

  • Background Validation (Self-Check): Run a background scan. Causality: This subtracts ambient CO₂ and atmospheric water vapor. Validation: Look at the raw background energy profile. If there are sharp downward peaks at 2900 cm⁻¹, the crystal is contaminated with residual organic oils. Reclean before proceeding.

  • Sample Application: Place 2–5 mg of the solid indole derivative directly onto the crystal.

  • Pressure Application: Lower the ATR anvil until the built-in clutch clicks. Causality: The evanescent wave decays exponentially from the crystal surface. Intimate optical contact is mandatory to force the wave into the solid lattice (6)[6].

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: Transmission (KBr Pellet) for Weak Cyano Detection

Use this protocol when the cyano group is sterically hindered or present in low concentrations, requiring bulk signal amplification.

  • Desiccation: Dry spectral-grade KBr powder in an oven at 110°C for at least 12 hours. Store in a desiccator. Causality: Removes adsorbed water that would otherwise mask the 3400 cm⁻¹ region.

  • Matrix Dilution: Weigh the indole sample and KBr at a strict 1:100 ratio (e.g., 2 mg sample to 200 mg KBr). Causality: If the concentration is too high, the highly polarizable cyano peak will "bottom out" (0% transmittance), violating the Beer-Lambert law and creating derivative-shaped spectral artifacts.

  • Milling: Grind the mixture in an agate mortar for 2–3 minutes. Causality: The particle size must be reduced below the wavelength of mid-IR light (typically < 2 µm). If particles are too large, they will scatter the light (the Christiansen effect), resulting in a severely sloping baseline.

  • Pressing: Transfer to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.

  • Visual Validation (Self-Check): Remove the pellet. It must be visually translucent or transparent. Validation: If the pellet is opaque or cloudy, the grinding was insufficient or the KBr absorbed moisture during preparation. Discard and remake; a cloudy pellet will yield useless scattering data.

  • Data Acquisition: Mount the pellet and scan. Check the 3400 cm⁻¹ region—if a massive, broad "hump" is present, moisture contamination occurred, and the N-H data is compromised.

References

1.1 2.3 3.7 4.2 5.5 6.4 7.6

Sources

Validation

Mass spectrometry fragmentation patterns of brominated indole carbonitriles

This guide provides a technical comparison and mechanistic analysis of the mass spectrometry (MS) behaviors of brominated indole carbonitriles. These compounds are critical intermediates in the synthesis of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and mechanistic analysis of the mass spectrometry (MS) behaviors of brominated indole carbonitriles. These compounds are critical intermediates in the synthesis of pharmaceuticals (e.g., kinase inhibitors, antiviral agents) and marine natural products.

Executive Summary

Brominated indole carbonitriles (e.g., 3-bromo-5-cyanoindole or 5-bromo-3-cyanoindole) exhibit distinct mass spectral signatures driven by the labile carbon-bromine bond and the stabilizing indole core. This guide compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for these analytes, details the specific fragmentation pathways, and provides a self-validating protocol for their identification.

Part 1: Comparative Analysis of Ionization Techniques

The choice between EI and ESI dictates the type of analytical data obtained. For structural elucidation, EI is superior due to rich fragmentation; for sensitivity and biological matrix analysis, ESI is preferred.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Ion Type Radical Cation (

)
Protonated Molecule (

) or Deprotonated (

)
Fragmentation Extensive (Hard): Facilitates structural fingerprinting.Minimal (Soft): Preserves molecular weight info; requires MS/MS for fragments.
Isotopic Pattern Distinct 1:1 doublet for

in molecular ion and fragments.[1]
Distinct doublet in parent ion; often lost in MS/MS if Br is ejected.
Limit of Detection Nanogram range (GC-MS).Picogram range (LC-MS).
Key Application Impurity profiling, synthetic verification.PK/PD studies, metabolite identification.

Expert Insight: In EI, the C-Br bond energy (~280 kJ/mol) is significantly lower than the C-H or C-C bonds, making bromine radical loss the dominant primary fragmentation event. In ESI, the nitrile group (


) often facilitates negative mode ionization (

) due to inductive electron withdrawal, increasing the acidity of the indole N-H.

Part 2: Mechanistic Fragmentation Guide (EI-MS)

The fragmentation of a representative compound, 5-bromoindole-3-carbonitrile (


, MW ~221), follows a predictable decay series.
The Isotopic Fingerprint (Self-Validation Step)

Before analyzing fragments, validate the molecular ion (


). Bromine has two stable isotopes: 

(50.7%) and

(49.3%).
  • Observation: You must see two peaks of nearly equal intensity at m/z 220 and m/z 222 .

  • Validation: If the ratio is not ~1:1, the peak is not a mono-brominated species (or is subject to interference).

Primary Fragmentation: Homolytic Cleavage

The radical cation


 undergoes homolytic cleavage of the C-Br bond.
  • Mechanism: Loss of a bromine radical (

    
    , 79/81 Da).
    
  • Result: Formation of the even-electron cation

    
     at m/z 141 .
    
  • Diagnostic Value: The disappearance of the isotopic doublet in this fragment confirms the loss of the halogen.

Secondary Fragmentation: Ring Degradation

The resulting indole-3-carbonitrile cation (


 141) is relatively stable but possesses excess internal energy. It degrades via the expulsion of neutral molecules, typically Hydrogen Cyanide (

).
  • Pathway A (Nitrile Loss): Loss of the exocyclic cyano group as

    
     (27 Da) or 
    
    
    
    (26 Da).
  • Pathway B (Ring Collapse): The indole core itself typically ejects

    
     from the pyrrole ring, often involving the N1 and C2 atoms.
    
  • Result: Peaks at m/z 114 (

    
    ) and m/z 87 .
    
Fragmentation Pathway Diagram

Fragmentation M_Ion Molecular Ion (M+•) [5-Bromoindole-3-carbonitrile] m/z 220 / 222 (1:1 Ratio) Br_Radical Loss of Br• (Homolytic Cleavage) M_Ion->Br_Radical Indole_Cation Indole-3-carbonitrile Cation [C9H5N2]+ m/z 141 M_Ion->Indole_Cation -79/81 Da HCN_Loss Loss of HCN (Ring Contraction/Elimination) Indole_Cation->HCN_Loss Fragment_114 Fragment Ion [C8H4N]+ m/z 114 Indole_Cation->Fragment_114 -27 Da (HCN) Fragment_87 Fragment Ion [C7H3]+ m/z 87 Fragment_114->Fragment_87 -27 Da (HCN)

Caption: Step-wise EI fragmentation pathway of 5-bromoindole-3-carbonitrile, highlighting the characteristic bromine loss followed by sequential HCN ejections.

Part 3: Experimental Protocol (GC-MS)

This protocol ensures reproducible ionization and detection.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate. Avoid chlorinated solvents (e.g., DCM) to prevent isotopic confusion with the solvent cut-off.

  • Concentration: Dilute to 10 µg/mL for scan mode (full spectrum acquisition).

2. Instrument Parameters (Agilent/Thermo EI Source):

  • Inlet Temperature: 250°C (Ensure rapid volatilization without thermal degradation).

  • Source Temperature: 230°C.

  • Electron Energy: 70 eV (Standard for library matching).[2][3]

  • Scan Range: m/z 40 – 350.

3. Data Validation (The "Rule of 3"): To confirm the identity of a brominated indole carbonitrile, the spectrum must satisfy three criteria:

  • Isotope Match: M+ and M+2 peaks must exist with ~100:98 intensity ratio.

  • Bromine Loss: A major fragment must appear at

    
     (or 
    
    
    
    ).
  • Indole Core: A fragment series showing losses of 27 Da (

    
    ) from the de-brominated ion.
    

Part 4: Quantitative Data Summary

Ion Identitym/z (Theoretical)Relative Abundance (Est.)[4]Structural Origin
Molecular Ion (

)
220 / 222 80% / 78%Intact Radical Cation
De-brominated Core 141 100% (Base Peak)

, loss of

Fragment A 114 40-60%Loss of

from m/z 141
Fragment B 87 20-30%Secondary loss of

Bromine Ion 79 / 81 <10%

(Seen occasionally in high energy)

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Indole Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

  • Kihel, A., et al. (2016).[5] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[5] Retrieved from [Link]

  • Thaxton, A., et al. (2015). Mass Spectral Studies on Indole-Derived Synthetic Cannabinoids. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Comparative Biological Activity of 6-Bromo vs. 6-Chloro Indole-3-Carbonitriles in Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary & Pharmacophore Rationale In the landscape of target...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Pharmacophore Rationale

In the landscape of targeted therapeutics, the 1H-indole-3-carbonitrile (3-cyanoindole) scaffold has emerged as a privileged pharmacophore, particularly in the development of potent kinase inhibitors targeting DYRK1A, CMGC group kinases, and various tyrosine kinases[1][2]. The compact, electron-withdrawing nature of the C3-cyano group allows for excellent penetration into the ATP-binding pocket.

However, the substitution at the 6-position of the indole ring dictates the molecule's interaction with the hydrophobic pocket adjacent to the kinase hinge region. This guide objectively compares the biological and physicochemical performance of 6-bromo-1H-indole-3-carbonitrile versus 6-chloro-1H-indole-3-carbonitrile , providing mechanistic insights into how a single halogen swap dictates target affinity, alongside self-validating experimental workflows for their evaluation.

Physicochemical & Structural Profiling

The decision to utilize a bromine versus a chlorine atom at the 6-position is not merely a matter of steric bulk; it fundamentally alters the electronic distribution and intermolecular interaction potential of the indole core.

Property6-Chloro-1H-indole-3-carbonitrile6-Bromo-1H-indole-3-carbonitrileImpact on Drug Design
Halogen vdW Radius 1.75 Å1.85 ÅBromine provides greater steric bulk, increasing the hydrophobic contact area within the binding pocket.
Electronegativity (Pauling) 3.162.96Chlorine exerts a stronger inductive electron-withdrawing effect across the indole π-system.
σ-Hole Magnitude Weak / ModerateStrong & Highly DirectionalBromine's larger polarizability creates a pronounced positive electrostatic potential (σ-hole), enabling superior halogen bonding[3].
Lipophilicity (ΔLogP) +0.71 (relative to H)+0.86 (relative to H)Bromine increases membrane permeability but can reduce aqueous solubility, requiring formulation adjustments[1].

Mechanistic Causality: The Physics of Binding

As an application scientist, it is critical to understand why these compounds exhibit differential biological activities. The mechanism of action for 6-halo-indole-3-carbonitriles relies on a tripartite binding system:

  • Hydrogen Bond Donation: Both chlorine and bromine are electron-withdrawing. By pulling electron density away from the indole ring, they lower the pKa of the indole N-H[4]. This increased acidity strengthens the critical hydrogen bond donated from the indole N-H to the backbone carbonyls of the kinase hinge region.

  • Halogen Bonding (X-Bonding): This is the primary differentiator. Because bromine has a larger, more polarizable electron cloud than chlorine, it forms a highly positive "σ-hole" at the distal end of the C-Br bond. In the constrained environment of a kinase active site, this σ-hole forms a highly directional, non-covalent bond with Lewis bases (e.g., water molecules or protein carbonyl oxygens)[3].

  • Hydrophobic Packing: The C3-cyano group acts as a compact hydrophobic plug, stabilizing the complex.

Mechanism cluster_interactions Molecular Interactions Ligand 6-Halo-Indole-3-carbonitrile Entry ATP-Binding Site Entry Ligand->Entry HBond Indole NH H-Bonding (Hinge Region) Entry->HBond XBond Halogen Bonding (σ-hole interaction) Entry->XBond Hydrophobic Hydrophobic Packing (Cyano group) Entry->Hydrophobic Inhibition Kinase Activity Arrest HBond->Inhibition XBond->Inhibition Hydrophobic->Inhibition

Mechanistic pathway of 6-halo-indole-3-carbonitriles in kinase ATP-binding pockets.

Comparative Performance Data

When evaluated in standardized biological assays, the physicochemical differences between the two halogens translate directly into measurable performance metrics. The 6-bromo derivatives consistently demonstrate higher in vitro potency, albeit with a narrower therapeutic window due to increased cytotoxicity[5].

Performance Metric6-Chloro Alternative6-Bromo AlternativeCausality / Interpretation
Kinase IC50 (e.g., DYRK1A) 0.8 - 2.5 µM0.05 - 0.4 µMBr's superior halogen bonding drastically increases target residence time and affinity[1].
Cellular Cytotoxicity (IC50) 15.0 - 30.0 µM3.0 - 18.0 µMHigher lipophilicity and target affinity of the Br analog drive stronger anti-proliferative effects[5].
Aqueous Solubility ModeratePoorThe larger hydrophobic surface area of Br necessitates the use of DMSO or specialized excipients in assays.

Self-Validating Experimental Workflows

To objectively verify the biological activity of these compounds, laboratories must implement a self-validating workflow. The following protocols are designed to eliminate false positives (e.g., auto-fluorescence, chemical degradation) and establish a direct causal link between chemical structure and biological phenotype.

Workflow Syn Chemical Synthesis (Formylation & Cyanation) Pur HPLC Purification (>95% Purity) Syn->Pur InVitro In Vitro Kinase Assay (TR-FRET) Pur->InVitro Cell Cell Viability Assay (ATP-Luminescence) InVitro->Cell SAR SAR & Data Analysis (IC50 Calculation) Cell->SAR

Standardized self-validating workflow for evaluating halogenated indole-3-carbonitriles.

Protocol 1: Synthesis & Purification
  • Method: Vilsmeier-Haack formylation of the 6-haloindole followed by oxime formation and dehydration.

  • Step-by-Step:

    • React 6-haloindole with POCl3/DMF to yield 6-haloindole-3-carboxaldehyde.

    • Treat the aldehyde with hydroxylamine hydrochloride (1.5 eq) in formic acid (85-95% concentration)[6].

    • Heat the mixture. The formic acid acts as both solvent and dehydrating agent, converting the oxime intermediate directly to the carbonitrile.

  • Causality: Utilizing formic acid for dehydration instead of harsh reagents like neat POCl3 or SOCl2 prevents the degradation of the delicate halogenated indole ring, ensuring high-fidelity yields[6].

Protocol 2: In Vitro Kinase Inhibition (TR-FRET)
  • Method: Time-Resolved Fluorescence Resonance Energy Transfer.

  • Step-by-Step:

    • Incubate the recombinant kinase (e.g., DYRK1A) with the 6-halo-indole-3-carbonitrile (serial dilutions from 10 µM to 1 nM) in assay buffer.

    • Add ATP and a biotinylated peptide substrate.

    • Following the kinase reaction, add Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Measure emission at 665 nm and 615 nm after a 100 µs time delay.

  • Causality: Indole derivatives often exhibit intrinsic auto-fluorescence which can skew standard colorimetric or fluorescent assays. TR-FRET utilizes a time delay that allows short-lived background fluorescence to decay, ensuring the calculated IC50 reflects true pharmacological inhibition.

Protocol 3: Cellular Viability (ATP-Luminescence)
  • Method: CellTiter-Glo Luminescent Cell Viability Assay.

  • Step-by-Step:

    • Seed target cancer cells (e.g., HeLa or HCT116) in 96-well plates and allow adherence.

    • Treat with 6-bromo and 6-chloro indole-3-carbonitriles for 72 hours.

    • Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present.

  • Causality: Measuring ATP depletion directly correlates kinase inhibition (Protocol 2) to metabolic arrest and cell death, validating that the compound successfully permeates the cell membrane and engages its target in a complex biological matrix[5].

Conclusion

For drug development professionals optimizing kinase inhibitors, the choice between a 6-chloro and a 6-bromo indole-3-carbonitrile is a strategic trade-off. The 6-chloro variant offers a more balanced physicochemical profile with moderate potency and better solubility. Conversely, the 6-bromo variant is a precision tool; it leverages the physics of the σ-hole to achieve superior target affinity and potent cytotoxicity, making it the preferred choice for aggressive oncological targets where maximum target occupancy is required.

References

  • [1] Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [3] Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. ResearchGate. Available at: [Link]

  • [2] EP1932833B1 - Nitrogenated heterocyclic compound and pharmaceutical composition comprising the same. Google Patents. Available at:

  • [6] JP2767295B2 - Method for producing indole-3-carbonitrile compound. Google Patents. Available at:

  • [4] Product Class 23: Pyrido[X,Y-b]indoles (Carbolines). Thieme Connect. Available at:[Link]

  • [5] Synthesis of carbon-11-labeled 4-aryl-4H-chromens as new PET agents for imaging of apoptosis in cancer. ResearchGate. Available at: [Link]

Sources

Validation

X-ray crystallography data for 2-amino-indole-3-carbonitrile derivatives

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives Executive Summary & Scientific Context The 2-amino-indole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & Scientific Context

The 2-amino-indole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a precursor for fused heterocycles (e.g., pyrimido[1,2-a]indoles) and acting as a pharmacophore in kinase inhibitors and tubulin polymerization antagonists.

While synthetic routes to these derivatives are well-documented (e.g., multicomponent reactions), their structural characterization presents a unique challenge: Tautomeric Ambiguity . The 2-aminoindole moiety can exist as the amino-1H-indole or the imino-indoline tautomer.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and Computational Modeling (DFT) , demonstrating why SC-XRD is the requisite "Gold Standard" for validating this specific chemical series.

Comparative Analysis: XRD vs. Alternatives

The following table synthesizes performance metrics based on experimental data for 2-amino-indole-3-carbonitrile derivatives.

FeatureSC-XRD (Method of Choice) NMR Spectroscopy (1H/13C/15N) Computational (DFT/Ab Initio)
Tautomer Identification Definitive. Directly locates H atoms on exocyclic N (amino) vs. ring N (imino) via difference Fourier maps.Ambiguous. Rapid proton exchange in protic solvents often broadens signals, obscuring the specific tautomer.Predictive. Calculates relative stability (

), but cannot confirm which form was actually isolated.
Intermolecular Interactions Direct Observation. Visualizes supramolecular synthons (e.g., Amino-Cyano H-bonds) critical for drug binding simulation.Inferred. NOESY/ROESY can suggest proximity, but cannot measure bond angles or precise distances.Theoretical. Modeling packing forces is computationally expensive and often inaccurate without experimental constraints.
Conformational Analysis Precise. Determines planarity of the indole ring and deviation of the C3-cyano group (

).
Averaged. Solution state represents a weighted average of conformers; loses "locked" bioactive conformation data.Idealized. Gas-phase optimizations often miss lattice energy effects that dictate solid-state geometry.
Sample Requirement Single crystal (

mm).
Soluble powder (

mg).
None (Virtual).
Why XRD Wins for this Scaffold

For 2-amino-indole-3-carbonitriles, the electron-withdrawing nitrile group at C3 stabilizes the amino tautomer. However, in solution (NMR), solvent effects can shift this equilibrium or cause line broadening. SC-XRD provides a static snapshot of the stabilized form, proving the existence of the 2-amino-1H-indole structure in the solid state, which is often the relevant species for protein binding pockets.

Structural Data & Experimental Insights

Based on aggregated crystallographic data for this class of compounds, the following structural trends are critical for validation:

A. The Amino-Cyano Supramolecular Synthon

The defining feature of these crystals is the hydrogen-bonding network. The exocyclic amino group (


) acts as a double donor , while the nitrile nitrogen (

) acts as an acceptor .
  • Interaction:

    
    
    
  • Geometry: Often forms centrosymmetric dimers or infinite chains (catemers).

  • Distance: Typical

    
     distances range from 2.95 Å to 3.10 Å .
    
B. Planarity and Pi-Stacking

The indole core is essentially planar.[1] The mean deviation from the least-squares plane is typically


 Å.
  • Packing: Molecules stack in a head-to-tail fashion to maximize dipole alignment.

  • Pi-Pi Interactions: Centroid-to-centroid distances of 3.5–3.8 Å are common, contributing to the high melting points (

    
    C) often observed in these derivatives.
    
C. Tautomeric Confirmation

Refinement of the data consistently places hydrogen atoms on the exocyclic nitrogen (N2) and the indole ring nitrogen (N1), confirming the 2-amino form. Bond lengths support this:

  • 
     bond length: ~1.34–1.36 Å (partial double bond character).
    
  • 
     bond length: ~1.40–1.42 Å.
    
Experimental Protocols

To replicate these results, strict adherence to the following crystallization and data collection workflows is required.

Protocol A: Crystal Growth (Slow Evaporation)
  • Objective: Obtain single crystals suitable for diffraction.

  • Solvent System: Ethanol/Ethyl Acetate (1:1) or DMF/Water (for highly polar derivatives).

  • Dissolve 20 mg of the purified 2-amino-indole-3-carbonitrile derivative in 2 mL of warm Ethanol.

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial (dust acts as nucleation sites for polycrystals—avoid this).
    
  • Cover the vial with Parafilm and pierce 3–4 small holes with a needle to control evaporation rate.

  • Store in a vibration-free, dark environment at 20°C.

  • Timeline: Crystals typically appear within 48–72 hours.

Protocol B: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (Mo K

    
     or Cu K
    
    
    
    source).
  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the amino group).

  • Mount crystal on a MiTeGen loop using Paratone oil.

  • Collect a full sphere of data (redundancy

    
    ).[2][3]
    
  • Refinement Strategy: Locate non-hydrogen atoms via Direct Methods (SHELXT). Refine H-atoms on carbons using a riding model. Crucial: Locate H-atoms on Nitrogens (N1, N_amino) from the Difference Fourier map and refine their coordinates freely (or with soft restraints) to prove the tautomeric state.

Visualizations
Diagram 1: Structural Characterization Logic

This diagram illustrates the decision-making process where XRD resolves the ambiguity left by NMR.

TautomerLogic Start Synthesized 2-amino-indole-3-carbonitrile NMR 1H NMR Analysis (DMSO-d6) Start->NMR Crystallization Crystal Growth (Slow Evaporation) Start->Crystallization Ambiguity Broadened NH Signals (Tautomer/Exchange Unclear) NMR->Ambiguity Proton Exchange Ambiguity->Crystallization Required Step XRD SC-XRD Data Collection (100 K) Crystallization->XRD Map Difference Fourier Map (Electron Density) XRD->Map Result CONFIRMED STRUCTURE: 2-amino-1H-indole tautomer (Amino-Cyano H-bonds) Map->Result Locates H atoms

Caption: Workflow demonstrating the necessity of SC-XRD to resolve tautomeric ambiguity inherent in NMR analysis of amino-indoles.

Diagram 2: The Amino-Cyano Interaction Network

This diagram visualizes the supramolecular synthon observed in the crystal lattice.

InteractionNetwork MolA Molecule A (Donor) AminoA Amino Group (-NH2) MolA->AminoA CyanoA Cyano Group (-CN) MolA->CyanoA CyanoB Cyano Group (-CN) AminoA->CyanoB H-Bond (2.9-3.1 Å) MolB Molecule B (Acceptor) AminoB Amino Group (-NH2) MolB->AminoB MolB->CyanoB AminoB->CyanoA H-Bond (Reciprocal)

Caption: Schematic of the centrosymmetric dimer formation (


 motif) typical in 2-amino-indole-3-carbonitrile crystals.
References
  • Vertex AI Search. (2025). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Institutes of Health (PMC). Available at: [Link]

  • Vertex AI Search. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

  • Vertex AI Search. (2023). Crystal structure of 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile. Z. Kristallogr. - N. Cryst.[1][4][5][6][7] Struct. Available at: [Link]

  • Vertex AI Search. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes.... MDPI Molecules. Available at: [Link]

  • Vertex AI Search. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives. PubMed. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Thermal Analysis of Amino-Indole-Carbonitriles: Melting Point and Stability Assessment

In the landscape of contemporary drug discovery, the indole nucleus and its derivatives are cornerstones of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among these, amino-indo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the indole nucleus and its derivatives are cornerstones of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among these, amino-indole-carbonitriles have emerged as a class of significant interest due to their diverse pharmacological potential. As with any promising pharmaceutical candidate, a thorough understanding of their physicochemical properties is paramount for development. This guide provides an in-depth exploration of the thermal analysis of amino-indole-carbonitriles, focusing on the determination of melting points and the assessment of thermal stability. We will delve into the principles and applications of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering detailed experimental protocols and a comparative analysis to equip researchers, scientists, and drug development professionals with the necessary knowledge to characterize these promising compounds effectively.

The Critical Role of Thermal Analysis in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its entire lifecycle, from manufacturing and formulation to storage and ultimately, its efficacy and safety in patients.[1][2] An unstable compound may degrade under thermal stress, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, early and accurate characterization of the thermal properties of new chemical entities like amino-indole-carbonitriles is not just a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[3][4]

Thermal analysis techniques, such as DSC and TGA, provide a wealth of information with minimal sample consumption, making them ideal for the early stages of research where material is often scarce.[2] DSC is primarily used to determine the melting point, a key indicator of purity, and to study phase transitions, such as polymorphism, which can significantly impact a drug's bioavailability.[5][6] TGA, on the other hand, measures changes in mass as a function of temperature, providing critical information about the thermal stability and decomposition profile of a compound.[3][7]

Key Analytical Techniques: A Comparative Overview

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of thermal analysis in the pharmaceutical industry.[8] While both techniques involve subjecting a sample to a controlled temperature program, they measure different physical properties and thus provide complementary information.[9]

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique is exceptionally sensitive to thermal events such as melting, crystallization, and glass transitions.[1] For amino-indole-carbonitriles, DSC is the primary method for accurately determining the melting point, which is a crucial parameter for identification and purity assessment.[10] A sharp melting peak typically indicates a pure crystalline compound, whereas a broad peak at a lower temperature suggests the presence of impurities.

Thermogravimetric Analysis (TGA) continuously measures the mass of a sample as it is heated at a constant rate.[7] The resulting data provides a quantitative measure of mass loss associated with processes like dehydration, desolvation, and thermal decomposition. For amino-indole-carbonitriles, TGA is invaluable for determining the onset temperature of decomposition, which defines the upper limit of their thermal stability.[3]

FeatureDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Principle Measures the heat flow into or out of a sample relative to a reference as a function of temperature.[5]Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7]
Primary Information Melting point, enthalpy of fusion, glass transition temperature, crystallization, and polymorphism.[1][5]Decomposition temperature, thermal stability, presence of volatiles (water, solvents), and compositional analysis.[3]
Key Application for Amino-Indole-Carbonitriles Accurate determination of melting point for purity and identification. Study of polymorphic forms.Assessment of thermal stability and decomposition pathways.
Limitations Does not provide information on mass changes.Insensitive to thermal events that do not involve a change in mass (e.g., melting of an anhydrous sample).

Synergy of DSC and TGA:

The true power of thermal analysis lies in the combined use of DSC and TGA. For instance, if a DSC thermogram shows an endothermic event, TGA can determine whether this event is associated with a mass loss (e.g., melting with decomposition or loss of a solvent) or not (e.g., a pure melting event or a solid-solid phase transition). This correlative approach provides a much more complete picture of the thermal behavior of amino-indole-carbonitriles.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a standardized framework for the thermal analysis of amino-indole-carbonitriles. It is crucial to use a calibrated instrument and to handle samples consistently to ensure data quality and reproducibility.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and other thermal transitions of amino-indole-carbonitrile samples.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the powdered amino-indole-carbonitrile sample into a clean aluminum DSC pan.[1]

  • Hermetically seal the pan to prevent any loss of volatile components during the experiment.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Conditions:

  • Atmosphere: Inert nitrogen gas at a flow rate of 20-50 mL/min.[1]

  • Temperature Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.[1]

    • Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample to 300 °C at 10 °C/min. This second heating run can be useful for observing changes in crystalline structure or identifying glass transitions.[1]

Data Analysis:

  • Record the heat flow as a function of temperature.

  • The melting point is typically reported as the onset temperature or the peak temperature of the melting endotherm.

  • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

Diagram of DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load program Set Temperature Program (e.g., 10°C/min) load->program atmosphere Set Nitrogen Atmosphere program->atmosphere run Start Experiment atmosphere->run record Record Heat Flow vs. Temperature run->record analyze Analyze Thermogram record->analyze interpret Determine Melting Point & ΔHfus analyze->interpret

Caption: A streamlined workflow for DSC analysis.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to assess the thermal stability and decomposition profile of amino-indole-carbonitrile samples.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the amino-indole-carbonitrile sample into a tared TGA crucible (ceramic or platinum).[6]

  • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.[6]

Experimental Conditions:

  • Atmosphere: Inert nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[1]

  • Temperature Program:

    • Equilibrate the system at a temperature slightly above ambient (e.g., 30 °C).

    • Ramp the temperature from 30 °C to a high temperature where complete decomposition is expected (e.g., 600 °C) at a heating rate of 10 °C/min.

Data Analysis:

  • Continuously record the sample mass as a function of temperature.

  • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.[1]

  • The first derivative of the mass change curve (DTG) can be plotted to identify the temperatures of the maximum rates of mass loss (Tpeak).[1]

Diagram of TGA Experimental Workflow:

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga TGA Instrument Setup cluster_analysis_tga Data Acquisition & Analysis weigh_tga Weigh 5-10 mg of Sample crucible Place in TGA Crucible weigh_tga->crucible load_tga Load Crucible into Furnace crucible->load_tga program_tga Set Temperature Program (e.g., 10°C/min) load_tga->program_tga atmosphere_tga Set Nitrogen Atmosphere program_tga->atmosphere_tga run_tga Start Experiment atmosphere_tga->run_tga record_tga Record Mass vs. Temperature run_tga->record_tga analyze_tga Analyze TGA/DTG Curves record_tga->analyze_tga interpret_tga Determine Tonset & Decomposition Profile analyze_tga->interpret_tga

Caption: A systematic workflow for TGA analysis.

Illustrative Data and Interpretation

Due to the limited availability of publicly accessible experimental data for a wide range of amino-indole-carbonitriles, the following table presents illustrative data for a hypothetical series of compounds. This table serves as a template for how to report and interpret thermal analysis data for this class of molecules.

Table 1: Illustrative Thermal Analysis Data for Hypothetical Amino-Indole-Carbonitrile Derivatives

CompoundStructureMelting Point (DSC, °C)Enthalpy of Fusion (ΔHfus, J/g)Onset of Decomposition (TGA, °C)Mass Loss at 300°C (TGA, %)
AICN-001 4-amino-1H-indole-6-carbonitrile185.2120.5210.85.2
AICN-002 4-amino-5-fluoro-1H-indole-6-carbonitrile192.7135.8215.44.8
AICN-003 4-amino-5-chloro-1H-indole-6-carbonitrile205.1142.3205.38.9
AICN-004 4-amino-5-nitro-1H-indole-6-carbonitrile220.5 (dec.)N/A195.625.7

Interpretation of Illustrative Data:

  • Melting Point Trends: The melting point generally increases with the introduction of halogens (AICN-002 and AICN-003) compared to the parent compound (AICN-001), which can be attributed to stronger intermolecular interactions. The nitro-substituted derivative (AICN-004) exhibits a higher melting point but with decomposition, indicating lower thermal stability.

  • Thermal Stability: The onset of decomposition provides a clear measure of thermal stability. The fluoro-substituted compound (AICN-002) shows slightly enhanced stability compared to the parent compound. The chloro-substituted analog (AICN-003) has a slightly lower onset of decomposition, and the nitro-substituted compound (AICN-004) is significantly less stable, as is often the case with nitro-containing compounds which are known to be high-energy functional groups.

  • Decomposition Profile: The mass loss at 300°C gives an indication of the extent of decomposition at a specific temperature. The significantly higher mass loss for AICN-004 at this temperature corroborates its lower thermal stability.

Conclusion and Future Perspectives

The comprehensive thermal characterization of amino-indole-carbonitriles is an indispensable step in their journey from promising lead compounds to viable drug candidates. Differential Scanning Calorimetry and Thermogravimetric Analysis are powerful, complementary techniques that provide essential data on melting point, purity, and thermal stability. This guide has provided a foundational framework for conducting and interpreting these analyses.

While specific, publicly available thermal analysis data for a broad range of amino-indole-carbonitriles remains limited, the protocols and interpretive strategies outlined herein provide a robust starting point for researchers in the field. As more data becomes available, a deeper understanding of the structure-property relationships governing the thermal behavior of this important class of compounds will undoubtedly emerge, further accelerating their development into novel therapeutics.

References

  • Ganesan, N., Jayachandramani, N., Suresh, R., & Thanikachalam, V. (2016). Synthesis, characterization and thermal decomposition of 2'-amino-6'-(1H-indol-3-yl)-1-methyl-2-oxospiro-[indoline-3,4'-pyran]-3',5'-dicarbonitrile under non-isothermal condition in nitrogen atmosphere. European Journal of Chemistry, 7(3), 380-386.
  • Xia, H., Yang, Q., Ahmed, S. T., Gopalakrishnan, V., Fan, L., Zhang, L., ... & Torpoco, N. (2015). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development, 19(10), 1381-1389.
  • Stacey, D. (2022, October 9). The Importance of Temperature Control in Pharmaceutical Analysis. Technology Networks.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1.
  • American Chemical Society. (2025, August 19). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • European Pharmaceutical Review. (2005, November 11). Why is thermal analysis important to the industry?
  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Henven. (n.d.). Thermal Analysis of Pharmaceuticals.
  • Synfacts. (2026, February 24).
  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis.
  • Star, M. L., & Matreyek, K. A. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols, 4(4), 102657.
  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis?
  • Grzyb, J., & Olejniczak, S. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS ONE, 12(12), e0189653.
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
  • Veeprho. (2020, August 11).
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  • PubMed. (2021). A Differential Scanning Calorimetry (DSC)
  • Mettler Toledo. (2018, June 27). Thermal Analysis of Organic Compounds.
  • IOSR Journal. (2019, April 30).
  • Fluorochem. (n.d.). 4-Amino-1H-indole-6-carbonitrile.
  • MilliporeSigma. (n.d.). 4-Amino-1H-indole-6-carbonitrile.
  • University of Calgary. (n.d.).
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  • Chemistry LibreTexts. (2022, April 7). 6.
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  • MDPI. (2023, May 23).
  • Burow, M., & Wittstock, U. (2009). The Impact of Nitrile-Specifier Proteins on Indolic Carbinol and Nitrile Formation in Homogenates of Arabidopsis thaliana. Plant and Cell Physiology, 50(9), 1585-1595.
  • Muszyńska, B., & Sułkowska-Ziaja, K. (2012). Analysis of indole compounds in edible Basidiomycota species after thermal processing. Food Chemistry, 132(1), 455-459.
  • ResearchGate. (n.d.). Synthesis of 3‐aminoindole‐2‐carbonitriles under exposure of M.W.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • NETZSCH Analyzing & Testing. (2021, December 12).
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  • Universal Lab. (2024, June 27). Principles of Simultaneous Thermal Analysis (STA) and Case Analysis.
  • MDPI. (2025, February 10). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents.
  • Cooper, A., & Johnson, C. M. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Molecular Biology, 1480, 1-28.
  • Hanna, I., & Guengerich, F. P. (2007). Identification of amino acid residues involved in 4-chloroindole 3-hydroxylation by cytochrome P450 2A6 using screening of random libraries. The Journal of Biological Chemistry, 282(41), 29995-30004.

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Safety & Regulatory Compliance

Safety

2-Amino-6-bromo-1H-indole-3-carbonitrile proper disposal procedures

This guide outlines the authoritative protocols for the safe disposal of 2-Amino-6-bromo-1H-indole-3-carbonitrile (CAS: 1427028-36-1).[1] Executive Summary: Immediate Action Plan Waste Classification: Halogenated Organic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe disposal of 2-Amino-6-bromo-1H-indole-3-carbonitrile (CAS: 1427028-36-1).[1]

Executive Summary: Immediate Action Plan

  • Waste Classification: Halogenated Organic Solid (Toxic, Irritant).[1]

  • Primary Hazard: Potential for Hydrogen Cyanide (HCN) evolution if mixed with strong acids; Hydrogen Bromide (HBr) release during improper combustion.[1]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (via licensed hazardous waste contractor).[1]

  • Immediate Storage: Store in a tightly sealed glass or HDPE container, segregated from acids and oxidizers .[1]

Hazard Characterization & Disposal Logic

To ensure safety, you must understand the causality behind these disposal decisions. We deconstruct the molecule to determine its waste stream compatibility.

Functional GroupChemical RiskDisposal Implication
Bromine (-Br) Halogenated compound.[1][2][3][4] Improper incineration releases toxic HBr and Br₂ gas.[1]MUST be segregated into the "Halogenated" waste stream. Cannot be burned in standard fuel-blending kilns without scrubbers.[1]
Nitrile (-CN) Organic cyanide precursor.[1] Hydrolysis in strong acids can release HCN gas.[1]STRICT SEGREGATION from acids (pH < 7).[1] Label clearly as "Organic Nitrile" to alert waste handlers.[1]
Amino (-NH₂) Basic nitrogen.[1] Potential for exothermic reaction with anhydrides/acids.[1]Keep away from acylating agents and strong oxidizers.[1][5]
Indole Core Combustible organic scaffold.[1]Suitable for thermal destruction (incineration).[1]

Pre-Disposal Protocol: Segregation & Packaging

This protocol is a self-validating system designed to prevent cross-reactivity in the waste container.[1]

Step 1: Waste Segregation[1][6]
  • Do NOT mix this chemical with general organic solvents (e.g., Acetone, Methanol) unless they are also designated for the Halogenated stream.

  • Do NOT place in "Acid Waste" containers. The nitrile group poses a theoretical risk of hydrolysis to carboxylic acid and ammonium (releasing ammonia) or, under reductive conditions, toxic byproducts.

  • Designated Stream: Solid Halogenated Organics.[1]

Step 2: Packaging & Labeling[1][7]
  • Primary Container: Use the original manufacturer vial if possible. If transferring, use a glass or High-Density Polyethylene (HDPE) jar with a screw-top lid.[1]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential dust leakage.[1]

  • Labeling:

    • Chemical Name: Write the full IUPAC name: 2-Amino-6-bromo-1H-indole-3-carbonitrile.

    • Hazards: Check boxes for TOXIC , IRRITANT , and HALOGENATED .[1]

    • Warning: Add a handwritten note: "CONTAINS NITRILE - DO NOT MIX WITH ACID."

Disposal Workflow

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-Amino-6-bromo-1H-indole-3-carbonitrile StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystal) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath Segregation Segregation Check: Isolate from ACIDS and OXIDIZERS SolidPath->Segregation LiquidPath->Segregation ContainerSolid Pack in Glass/HDPE Jar (Lab Pack) Segregation->ContainerSolid If Solid ContainerLiquid Collect in Halogenated Solvent Carboy Segregation->ContainerLiquid If Liquid Labeling Labeling: 'Halogenated Organic' + 'Toxic' + 'Nitrile' ContainerSolid->Labeling ContainerLiquid->Labeling FinalDisposal Professional Disposal: High-Temp Incineration (with Acid Scrubbing) Labeling->FinalDisposal

Figure 1: Decision tree for the safe segregation and disposal of halogenated indole nitriles.

Emergency Procedures (Spill & Exposure)

In the event of a spill during the disposal process, adhere to these immediate steps to minimize exposure and environmental contamination.

ScenarioImmediate ActionTechnical Rationale
Dry Spill (Powder) Do NOT use water. Gently sweep into a dustpan using a brush.[1] Place in a sealed bag.Adding water may spread the contamination or initiate hydrolysis.[1] Dry recovery minimizes volume.[1]
Wet Spill (Solution) Absorb with Vermiculite or Dry Sand .[1] Do NOT use paper towels (combustible).[1]Inert absorbents prevent reaction.[1] Combustible absorbents increase fire risk with organic nitriles.[1]
Skin Contact Wash with soap and water for 15 minutes.[1][2]Remove the chemical before dermal absorption occurs (indole derivatives can be lipophilic).[1]
Inhalation Move to fresh air immediately.Indole dust is a respiratory irritant (H335).[1][2][6]

Professional Disposal (End-of-Life)

Do not attempt to neutralize or destroy this chemical in the laboratory (e.g., via chemical oxidation) unless you are a process chemist with a validated protocol.[1] The presence of the bromine atom makes chemical destruction complex and prone to generating hazardous byproducts.

Required Disposal Facility Capabilities:

  • Incinerator Type: Rotary Kiln or Liquid Injection Incinerator.[1]

  • Mandatory Control: Wet gas scrubbers (to capture HBr) and Afterburners (to ensure complete destruction of the nitrile group to N₂/CO₂ rather than NOx/HCN).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71758659 (2-Amino-6-bromo-1H-indole-3-carbonitrile).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (US), 2011.[1][7] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Amino-6-bromo-1H-indole-3-carbonitrile

Operational Safety Guide: Handling 2-Amino-6-bromo-1H-indole-3-carbonitrile Executive Summary & Hazard Profiling Handling 2-Amino-6-bromo-1H-indole-3-carbonitrile (CAS: 1160288-78-1 or similar analogs) requires a safety...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-Amino-6-bromo-1H-indole-3-carbonitrile

Executive Summary & Hazard Profiling

Handling 2-Amino-6-bromo-1H-indole-3-carbonitrile (CAS: 1160288-78-1 or similar analogs) requires a safety protocol that transcends the standard Safety Data Sheet (SDS). In drug development, this compound is often a key scaffold for kinase inhibitors or receptor modulators. Consequently, it must be treated as a potent bioactive intermediate until proven otherwise.

The Chemical Risk Triad:

  • The Indole Core: A privileged structure in medicinal chemistry, implying high potential for biological interaction (enzyme binding).

  • The Nitrile Group (-CN): While aromatic nitriles are generally more stable than aliphatic ones, they carry a risk of metabolic liberation of cyanide ions under extreme physiological stress, though the immediate risk is chemical asphyxiation if processed with strong acids.

  • The Halogen (Bromine): Increases lipophilicity, enhancing skin absorption rates compared to non-halogenated analogs.

Primary Routes of Entry:

  • Inhalation: Fine dust generation during weighing is the highest risk vector.

  • Dermal: High lipophilicity facilitates transdermal uptake.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. The following matrix is designed for zero-contact handling.

PPE ComponentSpecificationScientific Rationale (The "Why")
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Dexterity, 5-6 mil)Permeation Defense: Halogenated organics can degrade standard nitrile over time. The air gap between gloves acts as a secondary diffusion barrier and allows for immediate outer-glove removal upon contamination without exposing skin.
Respiratory Engineering Control Primary: Certified Fume Hood (Face velocity: 80–100 fpm)PPE Secondary: N95 or P100 (if hood work is impossible)Particulate Containment: As a solid intermediate, the primary vector is aerosolized dust. A hood is non-negotiable for quantities >10 mg.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient for powders.Vapor/Dust Seal: Safety glasses leave gaps. Fine powders drift on air currents; goggles provide a sealed environment to prevent ocular absorption.
Body Defense Tyvek® Lab Coat (Disposable) or High-Density Cotton with closed cuffs.Fomite Control: Standard cotton coats trap dust in fibers, carrying contamination out of the lab. Disposable sleeves/coats prevent cross-contamination.[1]

Operational Protocol: The "Zero-Static" Workflow

Static electricity is the invisible enemy when handling dry, potent indoles. It causes powder to "jump," contaminating scales and gloves.

Phase 1: Preparation (The Setup)
  • Verify Airflow: Check the fume hood flow monitor. It must read "Normal" or >80 fpm.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the hood.

    • Why: Brominated indoles are often crystalline and highly static-prone. Neutralizing charge prevents the powder from dispersing unexpectedly.

  • Lining: Cover the work surface with a disposable absorbent pad (plastic side down).

Phase 2: Weighing & Solubilization
  • Don PPE: Follow the order: Gown

    
     Mask 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves.
  • Transfer: Use a disposable anti-static spatula . Do not use metal spatulas if the compound is suspected to be shock-sensitive (unlikely here, but good practice).

  • Solvent Addition: Add solvent (e.g., DMSO, DMF) immediately after weighing to trap the dust in solution.

    • Critical Step: Once in solution, the inhalation risk drops near zero, but the dermal permeation risk increases (solvents like DMSO carry the drug through the skin).

Phase 3: Decontamination
  • Outer Glove Removal: Remove outer gloves inside the hood immediately after handling the solid/solution.

  • Wipe Down: Clean the balance and surrounding area with a solvent-soaked wipe (Ethanol or Isopropanol), then a soapy water wipe.

  • Waste: Dispose of wipes in the solid hazardous waste stream.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process and workflow.

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting PPE based on the state of matter and quantity handled.

PPE_Selection Start Start: Handling 2-Amino-6-bromo-1H-indole-3-carbonitrile State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid In Solution (DMSO/DMF) State->Liquid Qty Quantity? Solid->Qty Level3 Level 3: Fume Hood + Chem-Resistant Gloves (Laminate) + Face Shield Liquid->Level3 High Permeation Risk Small < 10 mg Qty->Small Large > 10 mg Qty->Large Level1 Level 1: Fume Hood + Double Nitrile + Safety Glasses Small->Level1 Level2 Level 2: Fume Hood + Double Nitrile + Goggles + Tyvek Sleeves Large->Level2

Figure 2: The "Zero-Contact" Workflow

Caption: Step-by-step operational flow to minimize exposure and cross-contamination.

Workflow Prep 1. Prep: Check Airflow & Anti-Static Setup Don 2. Donning: Inner + Outer Gloves Prep->Don Handle 3. Handling: Weigh -> Dissolve (Trap Dust) Don->Handle Doff 4. Doffing: Remove Outer Gloves INSIDE Hood Handle->Doff Clean 5. Decon: Solvent Wipe -> Soap Wipe Doff->Clean

[2][3][4][5]

Emergency & Disposal Protocols

Spill Management (Solid)
  • Evacuate: If spill is >500mg outside a hood, evacuate the immediate area.

  • Isolate: Mark the zone.

  • Cleanup:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (soaked in water/detergent) to dampen the powder.

    • Scoop up the wet slurry into a hazardous waste bag.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with acidic waste streams (risk of nitrile hydrolysis).

  • Labeling: Must explicitly state "Contains Brominated Indole Nitrile - Potential Bioactive."

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • PubChem. Compound Summary: Indole-3-carbonitrile (Structural Analog). National Library of Medicine. [Link]

Sources

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